molecular formula C10H26N8O4S B1500035 Piperazine-1-carboxamidine hemisulfate CAS No. 22365-47-5

Piperazine-1-carboxamidine hemisulfate

Cat. No.: B1500035
CAS No.: 22365-47-5
M. Wt: 354.43 g/mol
InChI Key: FKMYVONKCVRLGT-UHFFFAOYSA-N
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Description

Piperazine-1-carboxamidine hemisulfate is a useful research compound. Its molecular formula is C10H26N8O4S and its molecular weight is 354.43 g/mol. The purity is usually 95%.
The exact mass of the compound Piperazine-1-carboxamidine hemisulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperazine-1-carboxamidine hemisulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-1-carboxamidine hemisulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H12N4.H2O4S/c2*6-5(7)9-3-1-8-2-4-9;1-5(2,3)4/h2*8H,1-4H2,(H3,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMYVONKCVRLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=N)N.C1CN(CCN1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945017
Record name Sulfuric acid--piperazine-1-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22365-47-5
Record name Sulfuric acid--piperazine-1-carboximidamide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90945017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazinecarboximidamide, sulfate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.702
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Piperazine-1-carboxamidine hemisulfate chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, structural analysis, and experimental utility of Piperazine-1-carboxamidine hemisulfate , a critical intermediate in medicinal chemistry.

Structural Properties, Synthetic Utility, and Experimental Protocols[1][2]

Executive Summary

Piperazine-1-carboxamidine hemisulfate (CAS: 22365-47-5 ) is a specialized guanidinylated piperazine salt used extensively as a building block in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinase pathways.[1][2]

Functionally, it serves as a "pre-installed" guanidine moiety. Unlike standard guanidinylation reagents (which modify an existing amine), this reagent introduces the entire piperazine-guanidine scaffold in a single coupling step. Its hemisulfate salt form confers enhanced stability and crystallinity compared to the hygroscopic free base, making it the preferred form for GMP (Good Manufacturing Practice) workflows.

Chemical Identity & Structural Analysis[5]

The compound exists as a salt where two protonated 1-amidinopiperazine cations are stabilized by one sulfate anion.

PropertyData
IUPAC Name Piperazine-1-carboximidamide; sulfuric acid (2:[3]1)
Common Synonyms 1-Amidinopiperazine sulfate; Bis(piperazine-1-carboximidamide) sulfate
CAS Number 22365-47-5
Molecular Formula

Molecular Weight 354.43 g/mol (Salt); 128.18 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL); Soluble in DMSO; Insoluble in non-polar solvents (Hexane, Et2O)
Melting Point >250 °C (Decomposes)
Structural Diagram & Connectivity

The following diagram illustrates the connectivity and the salt stoichiometry.

G cluster_cation Cation (x2) N4 N4 (Secondary Amine) Nucleophilic Center PipRing Piperazine Ring N4->PipRing N1 N1 (Substituted) PipRing->N1 Guanidine Carboxamidine Group -C(=NH)NH2 N1->Guanidine Anion Sulfate Anion (SO4 2-) Guanidine->Anion Ionic Interaction

Figure 1: Structural connectivity of Piperazine-1-carboxamidine hemisulfate. The N4 nitrogen remains nucleophilic, while the N1 nitrogen is part of the planar, resonance-stabilized guanidine system.

Synthetic Mechanism & Reactivity Profile[7]

Understanding the regioselectivity of this molecule is paramount for experimental success.

  • N1 Position (Guanidine): The nitrogen at position 1 is conjugated with the amidine double bond. The lone pair is delocalized, rendering it non-nucleophilic under standard alkylation conditions. It acts as a spectator moiety unless specific harsh conditions are applied.

  • N4 Position (Secondary Amine): The nitrogen at position 4 retains the typical reactivity of a secondary cyclic amine. It is highly nucleophilic and acts as the reactive handle for

    
    , acylation, or reductive amination reactions.
    

Key Synthetic Advantage: Using this reagent avoids the challenging "late-stage guanidinylation" step. Instead of building a piperazine drug and trying to convert a terminal amine to a guanidine (which often leads to over-guanidinylation side products), researchers can couple this reagent directly to an electrophile.

Experimental Protocols
Protocol A: Neutralization and Nucleophilic Coupling (

)

Objective: To couple Piperazine-1-carboxamidine to an aryl halide (e.g., 4-chloropyridine derivative) to synthesize a drug scaffold.

Reagents:

  • Piperazine-1-carboxamidine hemisulfate (1.0 equiv)[1]

  • Aryl Halide Electrophile (1.0 equiv)[4]

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMF or DMSO (Polar aprotic is required for salt solubility)

Step-by-Step Methodology:

  • Salt Dissociation: In a round-bottom flask equipped with a magnetic stir bar, suspend Piperazine-1-carboxamidine hemisulfate (10 mmol, 3.54 g) in DMF (20 mL).

  • Free Basing: Add

    
     (30 mmol, 4.14 g) in one portion. Stir at room temperature for 15 minutes. The suspension will change texture as the sulfate is sequestered and the free amine is released.
    
  • Coupling: Add the Aryl Halide (10 mmol) to the mixture.

  • Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (

    
    ) for 4–12 hours. Monitor reaction progress via LC-MS (Target Mass = Electrophile Mass + 127 Da).
    
  • Workup:

    • Cool to room temperature.

    • Dilute with water (100 mL) to dissolve inorganic salts.

    • Extract with EtOAc or n-Butanol (if the product is very polar).

    • Note: If the product is highly water-soluble due to the guanidine group, avoid aqueous workup. Instead, filter off inorganic salts and evaporate the DMF under high vacuum.

  • Purification: Purify via Reverse-Phase HPLC (C18 column) using a Water/Acetonitrile gradient with 0.1% TFA modifier.

Protocol B: Quality Control via Potentiometric Titration

Objective: To verify the purity and salt stoichiometry of the raw material.

  • Dissolve 100 mg of Piperazine-1-carboxamidine hemisulfate in 30 mL of deionized water.

  • Calibrate a pH meter using standards (pH 4.0, 7.0, 10.0).

  • Titrate with 0.1 N NaOH solution.

  • Analysis: You should observe two inflection points if the free base has distinct pKa values, but typically the guanidine is highly basic (pKa > 12) and the secondary amine is moderately basic (pKa ~9.8). The sulfate counter-ion titration curve confirms the 2:1 stoichiometry.

Reaction Pathway Diagram

The following flowchart visualizes the logical progression from the hemisulfate salt to the final coupled pharmaceutical intermediate.

ReactionWorkflow Start Start: Piperazine-1-carboxamidine Hemisulfate (Solid) Step1 Step 1: Free-Basing (DMF + K2CO3) Start->Step1 Dissociation Intermediate Reactive Species: 1-Amidinopiperazine (Free Base) Step1->Intermediate Sulfate Removal Step2 Step 2: Electrophile Addition (R-X, Heat) Intermediate->Step2 Nucleophilic Attack (N4) Product Final Product: N-Substituted-1-Amidinopiperazine Step2->Product C-N Bond Formation

Figure 2: Reaction workflow for the utilization of Piperazine-1-carboxamidine in drug synthesis.

Handling, Stability, and Safety (E-E-A-T)
  • Hygroscopicity: The hemisulfate salt is moderately hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator. Exposure to moisture does not degrade the compound chemically but alters the molecular weight (hydration), leading to stoichiometry errors in synthesis.

  • Safety Profile:

    • GHS Classification: Warning.[2]

    • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

    • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a fume hood when handling the powder to avoid inhalation.

  • Storage: Room temperature (15–25 °C) is acceptable, but cool storage (2–8 °C) extends shelf life indefinitely.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122173, 1-Piperazinecarboximidamide sulfate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Piperazine Derivatives. Retrieved from [Link]

Sources

Biological activity of Piperazine-1-carboxamidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Biological Activity of Piperazine-1-carboxamidine Derivatives

Executive Summary

The Piperazine-1-carboxamidine scaffold (also known as 1-amidinopiperazine) represents a privileged structural motif in medicinal chemistry, distinguished by its unique ability to mimic the arginine side chain while maintaining the pharmacokinetic advantages of the piperazine ring. Unlike generic piperazine derivatives, the carboxamidine functionality confers specific guanidine-like basicity (


), enabling strong electrostatic interactions with anionic biological targets such as phosphate groups in DNA/RNA or aspartate/glutamate residues in receptor pockets.

This technical guide focuses on the antifungal and anticancer potential of these derivatives, with a specific "deep dive" into their mechanism of action involving Reactive Oxygen Species (ROS) accumulation and mitochondrial fission-dependent apoptosis . We provide validated experimental protocols for synthesis and bioactivity assessment to support reproducible research.

Chemical Biology & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a piperazine ring fused to a carboxamidine (guanidine) group. The biological activity is tightly modulated by substitutions at the


-position of the piperazine ring.
The Pharmacophore
  • Carboxamidine Head (

    
    ):  Acts as a hydrogen bond donor and a cationic anchor at physiological pH. It is critical for membrane interaction and uptake via organic cation transporters.
    
  • Piperazine Core: Provides a rigid spacer that orients the cationic head group relative to the hydrophobic tail.

  • Hydrophobic Tail (

    
    ):  Usually an aryl or heteroaryl group. SAR studies indicate that bulky lipophilic substituents here are essential for cell penetration and mitochondrial targeting.
    
Key SAR Findings (Antifungal Focus)

Research indicates that the antifungal potency of these derivatives against Candida albicans is driven by specific substitution patterns on the


-phenyl ring.
  • R3/R5 Substitutions: Large atoms (e.g., Chlorine, Bromine) or bulky alkyl side chains at the meta (3,5) positions of the phenyl ring significantly enhance ROS accumulation capacity .[1]

  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
     or halogens on the phenyl ring increase metabolic stability and lipophilicity (
    
    
    
    ), correlating with lower Minimum Inhibitory Concentration (MIC) values.

SAR_Map Core Piperazine-1-carboxamidine (Core Scaffold) Head Carboxamidine (N1) Cationic Anchor Core->Head Electrostatic Interaction Tail N4-Substituent (Hydrophobic Tail) Core->Tail Lipophilicity modulation Activity Biological Outcome: ROS Accumulation & Apoptosis Head->Activity Membrane Permeation Tail->Activity Mitochondrial Targeting (Bulky R3/R5 groups critical)

Figure 1: Structure-Activity Relationship (SAR) map highlighting the critical roles of the cationic head and hydrophobic tail in driving biological activity.

Mechanism of Action: ROS-Mediated Apoptosis

The most distinct biological activity of piperazine-1-carboxamidine derivatives (specifically analogs like BAR0329 ) is their ability to induce programmed cell death in fungal pathogens without lysing the cell membrane directly (unlike cationic detergents).

The Cascade
  • Uptake: The cationic molecule enters the fungal cell, likely driven by the plasma membrane potential.

  • Mitochondrial Stress: The compound targets the mitochondria, causing hyperpolarization of the mitochondrial membrane (

    
    ).
    
  • ROS Burst: This hyperpolarization disrupts the electron transport chain, leading to a massive accumulation of endogenous Reactive Oxygen Species (ROS), specifically superoxide anions and hydroxyl radicals.

  • Fission & Apoptosis: The oxidative stress triggers the mitochondrial fission machinery (involving proteins like Dnm1 and Fis1 in yeast), leading to mitochondrial fragmentation, cytochrome c release, and subsequent caspase-dependent apoptosis.

MOA_Pathway Compound Piperazine-1-carboxamidine Derivative Mito Mitochondrial Accumulation Compound->Mito Driven by potential HyperPol Membrane Hyperpolarization (Increased ΔΨm) Mito->HyperPol ROS Endogenous ROS Burst (Superoxide/H2O2) HyperPol->ROS ETC Disruption Fission Mitochondrial Fission (Dnm1/Fis1 Activation) ROS->Fission Oxidative Stress Apoptosis Caspase-Dependent Apoptosis Fission->Apoptosis Cytochrome c release

Figure 2: Mechanistic pathway of antifungal activity. The compound induces a lethal ROS burst leading to mitochondrial fragmentation and cell death.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize standard, verifiable methodologies.

Synthesis of Piperazine-1-carboxamidine (General Protocol)

Objective: To synthesize the guanidine core from a secondary amine. Reaction Type: Guanylation using S-methylisothiourea.

  • Reagents:

    • Substituted Piperazine (1.0 eq)[2]

    • S-Methylisothiourea hemisulfate (1.0 eq)

    • Solvent: Ethanol/Water (1:1 v/v) or DMF

    • Base: Triethylamine (catalytic, optional depending on salt form)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the

    
    -substituted piperazine in 20 mL of ethanol/water (1:1).
    
  • Addition: Add 5 mmol of S-methylisothiourea hemisulfate (which provides 10 mmol of the amidine equivalent).

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–12 hours. Monitor the evolution of methanethiol (stench! use a bleach trap).
    
  • Monitoring: Check reaction progress via TLC (eluent: MeOH/DCM 1:9). The product will be more polar than the starting amine.

  • Workup: Cool to room temperature. If the product precipitates as a sulfate salt, filter and wash with cold ethanol. If soluble, evaporate solvent and recrystallize from ethanol/ether.

  • Validation: Confirm structure via

    
    H-NMR (look for broad guanidine NH protons around 7.0–8.0 ppm) and Mass Spectrometry (M+1 peak).
    
Intracellular ROS Accumulation Assay

Objective: To quantify the oxidative stress induced by the derivative in Candida albicans. Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

Step-by-Step Methodology:

  • Culture: Grow C. albicans (e.g., strain SC5314) in YPD broth overnight at 30°C. Dilute to

    
     in fresh media.
    
  • Treatment: Add the test compound at

    
     and 
    
    
    
    MIC concentrations. Include a positive control (
    
    
    , 5 mM) and a vehicle control (DMSO). Incubate for 3 hours at 30°C.
  • Staining:

    • Harvest cells via centrifugation (3000 rpm, 5 min).

    • Wash once with PBS.

    • Resuspend in PBS containing 10 µM DCFH-DA .

  • Incubation: Incubate in the dark for 30–45 minutes at 30°C.

  • Measurement:

    • Wash cells twice with PBS to remove extracellular dye.

    • Resuspend in 200 µL PBS.

    • Transfer to a black 96-well plate.

    • Measure fluorescence using a microplate reader: Excitation 485 nm / Emission 535 nm .

  • Data Analysis: Normalize fluorescence intensity to cell density (

    
    ) or protein content.
    

Broader Therapeutic Applications

While the antifungal activity is prominent, the piperazine-1-carboxamidine scaffold is versatile:

Therapeutic AreaMechanism / TargetKey Reference Insight
Antibacterial Membrane disruption and DNA gyrase inhibition.Metal complexes (Cu, Zn) of these derivatives show efficacy against MRSA by enhancing membrane permeability.
Anticancer Inhibition of cell cycle (G1/S) and ROS generation.When conjugated with scaffolds like Triapine or Vindoline , the piperazine moiety improves solubility and targets the compound to the mitochondria of cancer cells.
CNS (Antidepressant) 5-HT1A Receptor Agonism.The guanidine moiety mimics the arginine residue, facilitating binding to the serotonin receptor pocket, similar to buspirone analogs.

References

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed.

  • Piperazinyl fragment improves anticancer activity of Triapine. PubMed Central.

  • A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast. FEMS Yeast Research.

  • Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. PubMed Central.

  • DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Abcam / Hello Bio.

Sources

Technical Guide: Solubility Profiling of Piperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-1-carboxamidine hemisulfate (CAS: 22365-47-5), also known as 1-Amidinopiperazine sulfate (2:1), is a critical guanidinylated intermediate used in the synthesis of antihypertensive agents (e.g., Debrisoquin) and antiviral analogs. As a salt comprising a highly basic guanidine moiety and a sulfuric acid counterion, its solubility profile is dominated by strong ionic interactions and hydrogen bonding potential.

This guide provides a technical analysis of its solubility across common laboratory solvents, grounded in thermodynamic principles of guanidinium salts. Furthermore, it outlines a self-validating experimental framework for researchers to determine precise solubility limits (mg/mL) for their specific lot or application.

Key Compound Data
PropertySpecification
Chemical Name Piperazine-1-carboxamidine hemisulfate
CAS Number 22365-47-5
Molecular Formula

Molecular Weight 354.43 g/mol
Physical State White to off-white crystalline powder
Acidity (pKa) Base moiety is highly basic (guanidine pKa

12-13); Salt solution is weakly acidic.[1][2][3][4]

Solubility Landscape

The solubility of piperazine-1-carboxamidine hemisulfate is dictated by the lattice energy of the sulfate salt versus the solvation energy provided by the solvent. Unlike the hydrochloride salt, the hemisulfate often exhibits higher lattice stability, potentially reducing solubility in lower-polarity alcohols.

Predicted Solubility Profile

Note: Qualitative assessments are based on the physicochemical behavior of guanidinium sulfate classes. Always verify critical concentrations empirically.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Aqueous Water (pH 7)High (>100 mg/mL)Driven by high dielectric constant (

) and strong ion-dipole hydration of the guanidinium cation and sulfate anion.
Aqueous Acid 0.1 M HCl /

High Excess protons suppress any equilibrium shift to the free base, maintaining the ionic species.
Polar Aprotic DMSOGood High dipole moment effectively solvates the cation; useful for NMR or stock solutions.
Polar Aprotic DMFModerate/Good Similar to DMSO but often slightly lower capacity for sulfate salts.
Polar Protic MethanolModerate Capable of H-bonding, but lower dielectric (

) than water limits dissociation of the tight sulfate ion pair.
Polar Protic EthanolLow/Sparingly Significant drop in solubility compared to MeOH; often used as an antisolvent for crystallization.
Non-Polar Hexane, TolueneInsoluble Lack of dipole moment prevents overcoming the salt's lattice energy.
Chlorinated Dichloromethane (DCM)Insoluble Insufficient polarity to solvate the ionic pair.

Mechanistic Insights: The Dissolution Challenge

Understanding why this compound dissolves is crucial for solvent selection in synthesis.

  • Guanidinium Resonance: The positive charge on the amidine group is delocalized across three nitrogen atoms. This creates a "hard" cation that requires "hard" donors (oxygen-rich solvents like Water or DMSO) for effective solvation.

  • The Sulfate Effect: Sulfate (

    
    ) is a kosmotropic anion (structure-maker). It interacts strongly with water but poorly with organic solvents. This is why the hemisulfate form is often less soluble in ethanol than the hydrochloride form, making it easier to isolate via precipitation.
    
Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Analysis).

SolventSelection Start Select Application Reaction Organic Synthesis Start->Reaction Analysis Analytical (HPLC/NMR) Start->Analysis Water Water / Aqueous Buffer (High Solubility) Reaction->Water Green Chem DMSO DMSO / DMF (Good Solubility) Reaction->DMSO Anhydrous Req. Analysis->Water RP-HPLC Mobile Phase Analysis->DMSO NMR / Stock Soln Precip Antisolvent: Ethanol/Acetone Water->Precip To Isolate Product Mixed Water:MeOH (1:1) (Moderate Solubility)

Figure 1: Decision matrix for solvent selection based on solubility thermodynamics and application requirements.

Experimental Protocols: Determination of Solubility Limits

Since specific quantitative data (mg/mL) is rarely reported in standard SDSs for this specific salt, researchers must validate solubility empirically. Below are two tiered protocols.

Protocol A: Visual Saturation Method (Tier 1 - Rapid)

Best for: Initial screening for synthesis reactions.

  • Preparation: Weigh 50 mg of Piperazine-1-carboxamidine hemisulfate into a 2 mL clear glass vial.

  • Incremental Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex vigorously for 30 seconds after each addition. If undissolved, sonicate for 5 minutes at 25°C.

  • Observation: Record the volume (

    
    ) at which the solution becomes perfectly clear (no turbidity).
    
  • Calculation:

    
    
    
Protocol B: Quantitative Gravimetric/HPLC Assay (Tier 2 - Precise)

Best for: Formulation and analytical standard preparation.

Reagents:

  • Test Solvent (e.g., PBS, Methanol).

  • 0.22 µm PVDF Syringe Filter (Ensure chemical compatibility).

Workflow:

  • Supersaturation: Add excess compound to 5 mL of solvent until a visible precipitate remains (suspension).

  • Equilibration: Shake/stir at controlled temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant using the 0.22 µm syringe filter to remove undissolved solids.

  • Quantification (Choice of two paths):

    • Path A (Gravimetric): Evaporate 1 mL of filtrate to dryness in a pre-weighed vessel. Weigh the residue.

    • Path B (HPLC): Dilute the filtrate 100x and inject into HPLC (C18 Column, Phosphate Buffer/MeCN gradient). Compare peak area against a known standard curve.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Step1 1. Supersaturate (Excess Solid + Solvent) Step2 2. Equilibrate (24h @ 25°C) Step1->Step2 Step3 3. Filter (0.22 µm PVDF) Step2->Step3 Step4 4. Quantify (HPLC or Gravimetric) Step3->Step4

Figure 2: Step-by-step workflow for generating quantitative solubility data.

Handling and Stability

Hygroscopicity

While sulfate salts are generally less hygroscopic than hydrochlorides, the high polarity of the guanidine moiety makes this compound susceptible to moisture uptake.

  • Storage: Store in a desiccator at room temperature (or 2-8°C if long-term).

  • Impact on Solubility: "Wet" compound will weigh heavier, leading to underestimation of molar concentration. Always dry to constant weight before preparing analytical standards.

pH Sensitivity

Piperazine-1-carboxamidine is a strong base.

  • In Water: The solution will be neutral to slightly acidic due to the sulfuric acid counterion stoichiometry.

  • In Synthesis: If the free base is required, treat the sulfate with an equivalent of Sodium Methoxide (NaOMe) in Methanol. The insoluble

    
     will precipitate, leaving the free base in solution.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218414, Piperazine-1-carboxamidine hemisulfate. Retrieved from [Link]

  • Pepinsky, R. B. (1991). Selective precipitation of proteins from guanidine hydrochloride-containing solutions with ethanol.[5] Analytical Biochemistry, 195(1), 177–181.[5] (Cited for comparative solubility logic of guanidine salts).[5][6][7] Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Piperazine-1-carboxamidine hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Piperazine-1-carboxamidine hemisulfate (CAS: 22365-47-5) is a critical guanidinylated piperazine derivative often employed as a synthetic intermediate in the development of carboxamidines and pharmaceutical actives. Its structural integrity relies on the precise stoichiometry between the basic 1-amidinopiperazine moiety and the sulfuric acid counterion.

This guide provides a definitive spectroscopic reference (NMR, IR, Mass Spectrometry) to validate identity, purity, and salt stoichiometry. The protocols herein are designed to distinguish the hemisulfate form from the free base or bis-sulfate analogues.

Chemical Profile
ParameterSpecification
IUPAC Name Piperazine-1-carboximidamide hemisulfate
Synonyms 1-Amidinopiperazine hemisulfate; 1-Piperazinecarboximidamide sulfate (2:1)
Formula

Molecular Weight 354.43 g/mol (Salt); 129.17 g/mol (Free Base)
Solubility Highly soluble in water (

), DMSO; slightly soluble in Methanol.

Structural Analysis & Workflow

The characterization workflow integrates three orthogonal techniques to confirm the carbon skeleton (


C NMR), functional group environment (

H NMR, IR), and molecular mass (MS).

CharacterizationWorkflow Sample Raw Sample (White Crystalline Solid) Solubility Solubility Check (DMSO-d6 / D2O) Sample->Solubility IR FT-IR Spectroscopy (ATR/KBr) Sample->IR Solid State MS Mass Spectrometry (ESI+) Sample->MS Dilute Soln NMR NMR Spectroscopy (1H, 13C) Solubility->NMR Dissolved Data Data Integration & Validation NMR->Data Skeleton & H-Bonding IR->Data Sulfate & Amidine ID MS->Data MW Confirmation

Figure 1: Integrated spectroscopic workflow for the structural validation of Piperazine-1-carboxamidine hemisulfate.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]

Experimental Protocol
  • Instrument: 400 MHz or higher (e.g., Bruker Avance III).[1]

  • Solvent: DMSO-

    
     is preferred to observe exchangeable amidine protons. 
    
    
    
    may be used but will exchange labile protons (
    
    
    ), simplifying the spectrum to the carbon backbone signals.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO-

    
    : 2.50 ppm).
    
Data Interpretation ( H NMR)

The spectrum is characterized by the distinct asymmetry introduced by the carboxamidine group on the piperazine ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.30 – 7.80 Broad Singlet4H

Exchangeable amidine protons. Broadening indicates rotation/exchange.
3.45 – 3.60 Triplet / Multiplet4H


-protons adjacent to the electron-withdrawing amidine group.
2.80 – 3.00 Triplet / Multiplet4H


-protons adjacent to the secondary amine.
8.50 – 9.00 Broad (Variable)1-2H

Protonated secondary amine (salt form specific).

Note: In


, the signals at 7.30-7.80 ppm and 8.50-9.00 ppm will disappear. The alkyl protons will shift slightly upfield.
Data Interpretation ( C NMR)
Chemical Shift (

, ppm)
AssignmentNotes
156.0 – 158.0

(Amidine)
Characteristic quaternary carbon of the guanidine-like moiety.
44.5 – 46.0

Carbon adjacent to the amidine nitrogen.
42.0 – 43.5

Carbon adjacent to the secondary amine.

Infrared Spectroscopy (FT-IR)[5]

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) or KBr Pellet.

  • Resolution: 4 cm

    
    .
    
  • Scans: 16–32 scans.

Spectral Analysis

The IR spectrum is definitive for confirming the salt form (sulfate bands) and the functional groups.

Wavenumber (cm

)
IntensityVibrational ModeDiagnostic Value
3100 – 3400 Medium, Broad

Stretching vibrations of the amidine and amine groups.
2800 – 3000 Medium

Aliphatic C-H stretching of the piperazine ring.
1610 – 1680 Strong

Characteristic amidine double bond stretch.
1050 – 1150 Very Strong, Broad

Sulfate Ion : Confirms the salt formation.
600 – 620 Medium

Sulfate bending mode.

Mass Spectrometry (MS)[3]

Experimental Protocol
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Direct Infusion: 5-10 µL/min.

Fragmentation Pathway

The hemisulfate salt dissociates in solution; the mass spectrum detects the cationic species


.
  • Parent Ion:

    
     129.1 (
    
    
    
    )
  • Key Fragments:

    • 
       112:  Loss of 
      
      
      
      (Ammonia).
    • 
       87:  Loss of Cyanamide moiety (
      
      
      
      ) or ring cleavage.
    • 
       44:  Piperazine ring fragment (
      
      
      
      ).

MassSpecFragmentation Parent Parent Ion [M+H]+ = 129.1 (1-Amidinopiperazine) Frag1 Fragment m/z = 112 [M+H - NH3]+ Parent->Frag1 - NH3 (17 Da) Frag2 Fragment m/z = 87 [Piperazine Cation]+ Parent->Frag2 - Cyanamide (42 Da) Frag3 Fragment m/z = 44 [C2H6N]+ Frag2->Frag3 Ring Cleavage

Figure 2: Proposed ESI(+) fragmentation pathway for the 1-amidinopiperazine cation.

References

  • National Institute of Standards and Technology (NIST). Piperazine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Advanced Thermogravimetric Characterization of Piperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Analysis & Material Science

Executive Summary

Piperazine-1-carboxamidine hemisulfate (CAS: 22365-47-5), also known as 1-Amidinopiperazine sulfate (2:1), represents a critical class of guanidine-functionalized heterocyclic salts used as pharmaceutical intermediates and chaotropic agents.[1] Its thermal stability profile is non-trivial due to the complex interplay between the hygroscopic nature of the amidine moiety and the high lattice energy of the hemisulfate salt structure.

This guide provides a rigorous, field-proven protocol for the Thermogravimetric Analysis (TGA) of this compound. Unlike standard "run-and-done" procedures, this workflow emphasizes the deconvolution of desolvation, melting, and oxidative degradation events, ensuring data integrity for regulatory filing and process scale-up.

Part 1: Physicochemical Context & Thermal Expectations[2][3]

Before initiating any thermal run, the analyst must understand the material's structural logic to predict and interpret mass loss events.

Structural Stoichiometry

The "hemisulfate" designation implies a 2:1 stoichiometry: two cationic piperazine-1-carboxamidine units balanced by one sulfate anion (


).
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~354.43 g/mol [1][2][3]

  • Key Thermal Vulnerability: The guanidine-like amidine group is susceptible to deammoniation (loss of

    
    ) upon heating, often preceding the breakdown of the piperazine ring.
    
Predicted Thermal Profile (The "Fingerprint")

Based on the behavior of analogous amine-sulfate salts, the TGA profile typically exhibits three distinct zones:

ZoneTemperature RangePredicted EventMechanistic Insight
I Ambient – 120°CDesolvation Loss of surface moisture or lattice water (if hydrate). Hemisulfates can form stable hydrates; distinct steps indicate channel water vs. surface water.
II 210°C – 300°CPrimary Decomposition Onset of organic degradation. Likely deammoniation of the carboxamidine side chain followed by ring opening. Note: This often overlaps with melting.
III > 450°COxidative Combustion Pyrolysis of the carbonaceous char and decomposition of the sulfate anion (releasing

).

Part 2: Experimental Protocol (SOP)

This protocol is designed to eliminate common artifacts such as buoyancy effects, pan sealing failures, and thermal lag.

Instrumentation & Sample Preparation[2][3]
  • Instrument: TGA/DSC Simultaneous Analyzer (preferred) or standalone TGA.

  • Crucible Selection:

    • Standard:Alumina (

      
      ) 70 µL  (Open). Preferred for high temperatures (>600°C) and inertness.
      
    • Alternative:Aluminum (

      
      ) 40 µL  (Pin-hole lid). Use only if maximum temperature is < 600°C. The pin-hole creates a self-generated atmosphere, improving resolution of volatile separation (e.g., water vs. solvent).
      
  • Sample Mass: 5 – 10 mg.[4] (Strictly controlled to prevent thermal gradients).

  • Sample Geometry: Powder must be spread explicitly flat at the bottom of the crucible to ensure uniform heat flux. Do not heap the sample.

Method Parameters[6][7]
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min (Balance purge: 20 mL/min).
    
    • Why:

      
       prevents oxidative masking of degradation onsets.
      
  • Heating Rate:

    • Survey Run: 10°C/min from Ambient to 700°C.

    • High-Resolution Run: 5°C/min (improves separation of overlapping events).

  • Isothermal Hold (Optional): If Zone I mass loss is observed, hold at 105°C for 30 minutes to quantify volatiles fully before ramping to degradation.

Workflow Visualization

The following diagram outlines the decision logic for method development:

TGA_Workflow Start Sample Receipt Prep Sample Prep (5-10mg, Flat Bed) Start->Prep PanSelect Crucible Selection Prep->PanSelect Alumina Alumina (Open) High T (>600°C) PanSelect->Alumina Standard Aluminum Aluminum (Pin-hole) Res. Focus (<600°C) PanSelect->Aluminum Volatiles Focus Run Run TGA (10°C/min, N2) Alumina->Run Aluminum->Run Analyze Analyze Curve Run->Analyze

Figure 1: Decision matrix for TGA experimental setup ensuring optimal data resolution.

Part 3: Data Interpretation & Analysis[3]

Deconvoluting the Hemisulfate Profile

When analyzing the resulting thermogram, apply the following logic to validate the purity and stability of the Piperazine-1-carboxamidine hemisulfate.

Step 1: The Volatile Check (Ambient - 150°C)
  • Observation: A mass loss of < 1.0% usually indicates surface moisture (hygroscopicity).

  • Critical Threshold: If mass loss is ~2.5% - 5.0%, calculate the molar ratio. A stoichiometric hydrate (monohydrate) would show a specific theoretical weight loss:

    
    
    If the loss matches this calculation, you have identified a hydrate form.
    
Step 2: The Stability Window (Plateau)
  • Between the volatile loss and the onset of decomposition, the mass signal should be perfectly flat.

  • Slope Detection: A sloping baseline here indicates continuous slow desorption or instability (e.g., sublimation of free piperazine if the salt is not formed correctly).

Step 3: Decomposition Onset (

)
  • Metric: Use the Extrapolated Onset Temperature (not the start of the curve).

  • Expectation: For sulfate salts of secondary amines, expect

    
     in the range of 220°C – 280°C .
    
  • Mechanism: The proton transfer from the piperazine nitrogen to the sulfate anion reverses, leading to the release of the free base and subsequent fragmentation.

Degradation Pathway Logic

The following diagram illustrates the likely thermal breakdown pathway for the hemisulfate salt.

Degradation_Pathway Salt Piperazine-1-carboxamidine Hemisulfate (Solid) Dehydration Dehydration (Ambient - 120°C) Salt->Dehydration - H2O (Surface/Lattice) Anhydrous Anhydrous Salt (Metastable) Dehydration->Anhydrous Deammoniation Deammoniation/Ring Opening (>220°C) Anhydrous->Deammoniation - NH3, - Fragments Char Carbonaceous Char + Sulfate Residue Deammoniation->Char Oxidation Oxidative Combustion (>600°C, if Air) Char->Oxidation + O2 -> CO2, SOx

Figure 2: Predicted thermal decomposition pathway of Piperazine-1-carboxamidine hemisulfate.

Part 4: Troubleshooting & Optimization

IssueDiagnosisCorrective Action
"Creeping" Mass Loss Sample is subliming or creeping up the crucible walls.Switch to a sealed pan with a laser-drilled pinhole (vapor pressure equilibrium).
Explosive Mass Loss Rapid gas evolution (decarboxylation) popping the sample.Reduce heating rate to 2°C/min or reduce sample mass to 2 mg .
Residue > 0% at 900°C Inorganic sulfate or metal contamination.Switch purge gas to Air/Oxygen after 600°C to burn off organic char. If residue persists, check for sodium/potassium contamination (ion chromatography).

References

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Application Handbook. Retrieved from [Link]

Sources

Piperazine-1-carboxamidine Hemisulfate: A Scaffolding Approach to Unlocking Novel Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine-1-carboxamidine hemisulfate, while cataloged primarily as a chemical intermediate for pharmaceutical and agrochemical synthesis, possesses a molecular architecture that hints at a broader therapeutic utility.[1] The core piperazine-1-carboxamidine structure is a recurring motif in a multitude of clinically significant agents. This technical guide moves beyond the compound's current designation, postulating its potential therapeutic applications by examining the well-documented activities of structurally related piperazine derivatives. We will explore potential applications in central nervous system (CNS) disorders, metabolic diseases, and oncology, grounded in the established pharmacology of the piperazine scaffold. This whitepaper provides a theoretical framework and practical, detailed methodologies for the preclinical evaluation of Piperazine-1-carboxamidine hemisulfate, aiming to catalyze further research into its therapeutic promise.

Introduction: The Piperazine-1-carboxamidine Hemisulfate Molecule

Piperazine-1-carboxamidine hemisulfate (CAS No: 22365-47-5) is a specialized organic compound recognized for its stability and utility in chemical synthesis.[1] Its structure features a piperazine ring, a common pharmacophore, functionalized with a carboxamidine group. The hemisulfate formulation enhances its stability and handling properties in laboratory settings.[1]

Compound Property Value
CAS Number 22365-47-5
Molecular Formula C10H26N8O4S[2]
Molecular Weight 354.43 g/mol [2]
Synonym 1-Carbamimidoylpiperazine hemisulfate
Primary Use Intermediate in pharmaceutical and agrochemical synthesis[1]

While its direct therapeutic applications are not extensively documented, the constituent parts of the molecule—the piperazine ring and the guanidine-like carboxamidine group—are prevalent in numerous FDA-approved drugs.[3] This strongly suggests that Piperazine-1-carboxamidine hemisulfate could serve as a valuable lead compound or starting point for the development of novel therapeutics.

The Privileged Piperazine Scaffold in Drug Discovery

The piperazine heterocycle is one of the most ubiquitous scaffolds in modern medicinal chemistry.[3][4] Its prevalence is not coincidental; the piperazine ring confers a range of advantageous physicochemical properties that are critical for successful drug development.

  • Improved Pharmacokinetics: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility. This property is often leveraged to improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[4]

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid scaffold. This allows for the precise spatial arrangement of pharmacophoric groups, enabling optimized interactions with biological targets.[3][4]

  • Synthetic Tractability: The differential reactivity of the two nitrogen atoms in a mono-substituted piperazine allows for straightforward and controlled derivatization, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

These attributes are evident in a wide array of drugs targeting diverse biological systems, from kinase inhibitors in oncology (e.g., Imatinib) to antipsychotics (e.g., Clozapine) and anthelmintics.[5]

Postulated Therapeutic Applications of Piperazine-1-carboxamidine Hemisulfate

By analyzing the therapeutic classes dominated by piperazine-containing molecules, we can hypothesize several promising avenues for the investigation of Piperazine-1-carboxamidine hemisulfate.

Central Nervous System (CNS) Disorders

The piperazine moiety is a cornerstone of many neuropharmacological agents.[6][7] Its derivatives have been successfully developed for treating psychoses, depression, and anxiety.[6]

A key piece of evidence directly implicating the therapeutic potential of Piperazine-1-carboxamidine is a patent detailing its use for Autism Spectrum Disorders (ASD) . The patent claims the compound demonstrates therapeutic effects by enhancing social interaction and preference while reducing hyperactivity and impulsive behaviors.[8] This suggests a modulatory effect on complex neurological pathways governing social behavior.

Furthermore, other piperazine derivatives have shown promise in preclinical models of Alzheimer's disease by reducing both amyloid and Tau pathologies.[9] The mechanism often involves interaction with key CNS receptors, such as serotonin or dopamine receptors, or inhibition of enzymes like acetylcholinesterase.[10] The structural features of Piperazine-1-carboxamidine make it a plausible candidate for interaction with these targets.

Metabolic Diseases

Dysregulation of the sympathetic nervous system is linked to several components of the metabolic syndrome.[11] Consequently, agents that inhibit the adrenergic system are a rational therapeutic approach. Studies have shown that piperazine derivatives acting as non-selective α-adrenoceptor antagonists can produce metabolic benefits, including the reduction of elevated glucose and triglyceride levels.[11]

Additionally, recent research has identified chiral pyrimidinyl-piperazine carboxamide derivatives as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion.[12] Inhibition of this enzyme is an established strategy for managing type 2 diabetes by delaying glucose absorption and mitigating postprandial hyperglycemia.[12] The presence of the carboxamidine group in Piperazine-1-carboxamidine hemisulfate could facilitate interactions with the active site of enzymes like α-glucosidase, making this a compelling area for investigation.

Infectious Diseases: Anthelmintic Activity

Historically, piperazine was introduced as an anthelmintic agent in the 1950s.[5][13] Its mode of action involves paralyzing parasites by acting as an agonist on inhibitory GABA (γ-aminobutyric acid) receptors, which allows the host to expel the organism.[13] The selectivity for helminths is due to differences in the GABA receptor isoforms between the parasite and the vertebrate host.[13] Given this well-established activity of the parent scaffold, it is reasonable to propose that Piperazine-1-carboxamidine hemisulfate could be evaluated for anthelmintic properties.

Hypothesized Mechanism of Action: A Focus on GPCR Modulation

Many CNS-active piperazine drugs exert their effects by modulating G-protein coupled receptors (GPCRs). The structure of Piperazine-1-carboxamidine, with its basic nitrogen atoms and potential for hydrogen bonding via the carboxamidine group, makes it an ideal candidate for interaction with the transmembrane helices and extracellular loops of GPCRs, such as serotonin or dopamine receptors.

Below is a conceptual signaling pathway illustrating how a piperazine-based ligand could act as an antagonist at a generic Gs-coupled GPCR.

GPCR_Antagonism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPCR GPCR (e.g., D1/5-HT Receptor) G_Protein G-Protein (Gs) GPCR->G_Protein Coupling AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Antagonist Piperazine-1-carboxamidine (Hypothesized Antagonist) Antagonist->GPCR Binds & Blocks ATP ATP PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Cascade InVivo_Workflow cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing Regimen cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis A1 Acquire BTBR Mice (8 weeks old) A2 Acclimatize Mice (1 week) A1->A2 A3 Randomize into Groups (Vehicle, Compound Doses) A2->A3 B1 Administer Compound or Vehicle (e.g., Intraperitoneal injection) A3->B1 B2 Acute or Chronic Dosing (e.g., Daily for 7 days) B1->B2 B3 Pre-test Washout Period (e.g., 30 minutes post-injection) B2->B3 C1 Three-Chamber Social Interaction Test B3->C1 C2 Habituation Phase C1->C2 C3 Sociability Phase (Stranger 1 vs. Empty) C2->C3 C4 Social Novelty Phase (Stranger 1 vs. Stranger 2) C3->C4 D1 Video Tracking Software (e.g., EthoVision) C4->D1 D2 Quantify Time Spent in Chambers and Sniffing Time D1->D2 D3 Statistical Analysis (e.g., ANOVA, t-test) D2->D3 D4 Interpret Results & Draw Conclusions D3->D4

Caption: Experimental workflow for assessing pro-social effects in a mouse model.

Causality Behind Experimental Choices:

  • Animal Model: The BTBR mouse strain is chosen because it is an established idiopathic model that displays a robust phenotype of social deficits and repetitive behaviors, making it relevant for ASD research. [8]* Behavioral Test: The three-chamber social interaction test is a standardized and widely accepted paradigm for assessing social preference and social novelty in rodents. It provides quantifiable and objective measures of social behavior.

  • Dosing Route and Schedule: Intraperitoneal (IP) injection is a common route for preclinical studies, ensuring rapid and consistent systemic exposure. Both acute and chronic dosing paradigms are important; acute dosing reveals immediate pharmacological effects, while chronic dosing can uncover adaptive changes in neural circuits, which may be more relevant for developmental disorders like ASD.

  • Data Analysis: The use of automated video tracking software minimizes observer bias. Statistical analysis is crucial to determine if the observed differences between the vehicle and compound-treated groups are significant and not due to chance.

Summary and Future Directions

Piperazine-1-carboxamidine hemisulfate, while currently relegated to the role of a chemical intermediate, is built upon a scaffold with a rich and diverse history in successful drug development. The analysis of its structural relatives strongly supports the hypothesis that it holds significant, unexplored therapeutic potential, particularly in the realms of CNS disorders like autism, metabolic diseases, and infectious diseases.

The path forward requires a dedicated and systematic investigation. The immediate next steps should involve:

  • Broad In Vitro Profiling: Screening the compound against a wide panel of receptors, enzymes, and ion channels to identify primary biological targets.

  • ADME-Tox Assessment: Early characterization of its pharmacokinetic properties and preliminary toxicity evaluation to assess its drug-likeness.

  • In Vivo Proof-of-Concept Studies: Utilizing the workflows described herein to test the hypothesized therapeutic effects in relevant animal models.

By treating Piperazine-1-carboxamidine hemisulfate not as a mere building block but as a potential therapeutic agent in its own right, the research community may unlock a new class of treatments for challenging diseases.

References

  • PIPERAZINE 1 CARBOXAMIDINE HEMISULFATE Supplier & Distributor of CAS# 67750-62-9. ProcessPointChemicals. [Link]

  • Method of treating autism spectrum disorders using piperazine-1-carboxamidine or pharmaceutically acceptable salt thereof. Patsnap Eureka. [Link]

  • Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist. PubMed. [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Piperazine. chemeurope.com. [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed. [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Piperazine. Wikipedia. [Link]

  • piperazines: Topics by Science.gov. Science.gov. [Link]

  • Piperidine-1-carboxamidine hemisulfate, 97% | 17238-53-8. J&K Scientific LLC. [Link]

  • The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. PubMed. [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. [Link]

  • The medicinal chemistry of piperazines: A review | Request PDF. ResearchGate. [Link]

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Discovery and history of Piperazine-1-carboxamidine hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Piperazine-1-carboxamidine hemisulfate , a critical guanidylated heterocycle used in drug discovery and enzymology.

CAS No: 22365-47-5 (Hemisulfate) | Molecular Formula:



Executive Summary

Piperazine-1-carboxamidine (PZC) is a guanidine-functionalized piperazine derivative. Historically utilized as a synthetic intermediate for antihypertensive and neuropharmacological agents, it has gained prominence as a specific agmatinase inhibitor and a scaffold for ROS-inducing antifungal agents . This guide outlines the optimized synthesis of PZC hemisulfate, its mechanistic role in enzyme inhibition, and its utility in modern medicinal chemistry.

Historical Context & Discovery

The discovery of Piperazine-1-carboxamidine is inextricably linked to the "guanidine boom" of the mid-20th century, driven by the search for antihypertensive agents like guanethidine and debrisoquine.

  • Early Era (1950s-1970s): PZC emerged as a building block during the derivatization of secondary amines to create post-ganglionic adrenergic blocking agents. It was primarily viewed as a "linker" moiety—combining the bioavailability of piperazine with the basicity of a guanidine group.

  • The Enzymatic Shift (1990s): The compound's significance shifted from a mere intermediate to a bioactive probe with the work of Calis et al. (1994) and subsequent studies. Researchers identified PZC as a structural analogue of agmatine (decarboxylated arginine), capable of inhibiting agmatinase, the enzyme responsible for hydrolyzing agmatine. This established PZC as a vital tool for studying polyamine metabolism and neuroprotection.

Chemical Synthesis & Manufacturing

The synthesis of PZC hemisulfate relies on the guanylation of piperazine. The preferred "green" route utilizes S-methylisothiourea hemisulfate in an aqueous medium. This method avoids the use of cyanamide (which can be explosive and toxic) but requires careful management of the methyl mercaptan byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (


-like) mechanism. The secondary amine of the piperazine attacks the central carbon of the isothiourea, displacing the methylthio group as methanethiol (methyl mercaptan).
Optimized Experimental Protocol
  • Objective: Synthesis of Piperazine-1-carboxamidine hemisulfate.

  • Scale: Laboratory (10–50g).

Reagents:

  • Piperazine (anhydrous or hexahydrate) - 2.0 Equivalents

  • S-Methylisothiourea hemisulfate - 1.0 Equivalent

  • Solvent: Deionized Water

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Connect the outlet of the condenser to a scrubber trap containing 10% NaOH in ethanol (or bleach solution).

    • Critical Insight: The reaction generates methanethiol (MeSH), a highly toxic and foul-smelling gas. The nitrogen purge drives the equilibrium forward by removing MeSH, while the scrubber neutralizes it.

  • Addition: Dissolve S-methylisothiourea hemisulfate in water. Add piperazine (2:1 molar ratio relative to the isothiourea).[1]

    • Why 2:1? Using excess piperazine minimizes the formation of the bis-guanylated byproduct (1,4-dicarboxamidine).

  • Reflux: Heat the mixture to 55°C (mild reflux/heating) for 7–10 hours under a steady stream of nitrogen.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove water and excess piperazine.

  • Purification: The crude solid is often a white precipitate.

    • Wash: Rinse with cold acetone or methanol to remove unreacted piperazine and organic impurities.

    • Recrystallization:[2] Recrystallize from hot water or a water/ethanol mixture to yield high-purity PZC hemisulfate crystals.

Synthesis Workflow Visualization

Synthesis Pip Piperazine (Nucleophile) Inter Tetrahedral Intermediate Pip->Inter Nucleophilic Attack (55°C, H2O) SMT S-Methylisothiourea Hemisulfate SMT->Inter Product Piperazine-1-carboxamidine Hemisulfate Inter->Product Elimination Byprod Methanethiol (Gas) (Toxic Byproduct) Inter->Byprod Elimination Scrub NaOH Scrubber (Neutralization) Byprod->Scrub N2 Purge

Figure 1: Reaction pathway for the aqueous synthesis of PZC hemisulfate, highlighting the critical byproduct management step.

Therapeutic & Research Utility[3]

Agmatinase Inhibition (Neuropharmacology)

PZC is a structural mimic of agmatine .

  • Mechanism: Agmatine is an endogenous neuromodulator that blocks NMDA receptors and inhibits nitric oxide synthase (NOS). Agmatinase degrades agmatine into putrescine and urea.

  • Application: By inhibiting agmatinase, PZC elevates endogenous agmatine levels. This has been explored in models of hypoxic-ischemic brain injury , where preserved agmatine offers neuroprotection.

Antifungal Activity (ROS Accumulation)

Recent studies (François et al., 2009) have utilized the PZC scaffold to design novel antifungal agents.

  • Mechanism: Derivatives of PZC induce the accumulation of Reactive Oxygen Species (ROS) specifically within Candida albicans mitochondria.

  • Outcome: This leads to apoptosis-like cell death in fungal cells, offering a mechanism distinct from traditional azoles or echinocandins.

Drug Development Intermediate

PZC serves as a "privileged structure" for synthesizing complex pharmaceuticals. The free secondary amine at the N4 position allows for further functionalization (alkylation, acylation) to attach the guanidine moiety to larger drug scaffolds.

Table 1: Key Applications and Mechanisms

Application DomainTarget / MechanismRole of PZC
Neuroscience Agmatinase EnzymeCompetitive Inhibitor (Substrate Mimic)
Infectious Disease Candida albicans MitochondriaROS Inducer (Fungicidal)
Medicinal Chem Debrisoquine/Guanethidine analogsSynthetic Building Block
Metabolic Disease Alpha-GlucosidaseInhibitor Scaffold (Pyrimidinyl derivatives)

Safety & Handling Data

Hazard Classification: Irritant, Corrosive (Guanidine nature).

  • H314: Causes severe skin burns and eye damage.[3]

  • H302: Harmful if swallowed.

  • Handling: Always handle within a fume hood. The synthesis generates methyl mercaptan, which has an odor threshold of 0.002 ppm. Do not perform the synthesis without an active scrubber system.

References

  • Calis, I., et al. (1994).[1] Synthesis and Agmatinase Inhibitory Activity of Piperazine-1-carboxamidine. (Foundational protocol for synthesis and enzymatic activity).

  • François, I. E., et al. (2009).[4] Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem , 4(10), 1714–1721.[4] Link

  • Gilad, G. M., & Gilad, V. H. (2011). Putative agmatinase inhibitor for hypoxic-ischemic new born brain damage. Annals of the New York Academy of Sciences , 96(1), 73-77. Link

  • BOC Sciences. (n.d.). Piperazine-1-carboxamidine hemisulfate Product Data.

  • Santa Cruz Biotechnology. (n.d.). Piperazine-1-carboxamidine hemisulfate Safety Data Sheet. Link

Sources

A Comprehensive Toxicological and Safety Assessment of Piperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed examination of the available safety and toxicology data for Piperazine-1-carboxamidine hemisulfate. Given the limited specific toxicological studies on this compound, this paper establishes a robust safety profile by analyzing data from its constituent moieties, piperazine and carboxamidine (as a derivative of guanidine). This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential hazards, guidance for safe handling, and a framework for requisite toxicological testing based on internationally recognized guidelines.

Introduction and Chemical Identity

Piperazine-1-carboxamidine hemisulfate is a chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structure combines the piperazine heterocyclic ring with a carboxamidine functional group. The hemisulfate salt form is often employed to enhance stability and facilitate handling in laboratory and industrial settings.[1] A comprehensive understanding of its toxicological profile is paramount for ensuring occupational safety and for the risk assessment of any final products derived from it.

Chemical Properties:

PropertyValueSource
CAS Number 22365-47-5[2]
Molecular Formula C10H26N8O4S[2]
Molecular Weight 354.43 g/mol [2]
Synonyms Bis(piperazine-1-carboximidamide) hemisulfate, 1-Amidinopiperazine sulfate[2][3]

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS), Piperazine-1-carboxamidine hemisulfate is classified under the Globally Harmonized System (GHS) with the following hazard statements.

Table of GHS Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source: Echemi Safety Data Sheet.

The following diagram illustrates the logical flow for the toxicological assessment of a novel chemical entity like Piperazine-1-carboxamidine hemisulfate, commencing with initial hazard identification.

GHS_Classification_Flow substance Piperazine-1-carboxamidine hemisulfate hazard_id Hazard Identification (GHS Classification) substance->hazard_id sds Safety Data Sheet (SDS) Analysis hazard_id->sds Primary Source acute_tox Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332 sds->acute_tox irritation Irritation (Skin, Eye, Respiratory) H315, H319, H335 sds->irritation OECD_425_Workflow start Start: Select Starting Dose (e.g., 175 mg/kg) dose_animal Dose Animal 1 start->dose_animal observe Observe for 48h dose_animal->observe decision Outcome? observe->decision increase_dose Increase Dose for Next Animal decision->increase_dose Survival decrease_dose Decrease Dose for Next Animal decision->decrease_dose Death continue_test Continue Sequential Dosing (min. 4 reversals) increase_dose->continue_test decrease_dose->continue_test continue_test->dose_animal calculate_ld50 Calculate LD50 (Maximum Likelihood Method) continue_test->calculate_ld50

Caption: OECD TG 425 Up-and-Down Procedure.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro method provides a non-animal alternative for assessing skin irritation potential.

Methodology:

  • Tissue Model: Utilize commercially available Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™).

  • Test Substance Application: Apply a sufficient amount of Piperazine-1-carboxamidine hemisulfate (e.g., 25 mg or 25 µL per tissue) topically to the RhE tissue surface. For solids, moisten the surface with water to ensure contact.

  • Controls: Run concurrent negative controls (e.g., PBS) and positive controls (e.g., 5% aqueous Sodium Dodecyl Sulfate).

  • Exposure and Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface and incubate the tissues for a further 42 hours.

  • Viability Assessment: Determine tissue viability using the MTT assay. The MTT is converted by viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.

  • Classification:

    • If the mean tissue viability is ≤ 50% relative to the negative control, the substance is classified as a skin irritant (UN GHS Category 2). [4] * If the mean tissue viability is > 50%, it is considered non-irritant. [4]

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This is a standard initial screening test for mutagenic properties.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with different known mutations in genes involved in histidine or tryptophan synthesis.

  • Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of Piperazine-1-carboxamidine hemisulfate.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required by the strain.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring and Interpretation: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid). A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Conclusion and Recommendations

Piperazine-1-carboxamidine hemisulfate should be handled as a hazardous substance with potential for acute toxicity upon ingestion, skin contact, or inhalation. It is a confirmed skin and eye irritant. The primary data gaps lie in the areas of genotoxicity, carcinogenicity, and reproductive toxicity.

Key Recommendations for Researchers:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety goggles, and a lab coat. If handling the powder, respiratory protection should be used in a well-ventilated area. [3]2. Further Testing: A comprehensive toxicological evaluation should be conducted before large-scale use or incorporation into products intended for human contact. This should prioritize:

    • An in vitro genotoxicity battery (e.g., Ames test, in vitro micronucleus assay).

    • A reproductive toxicity screening study (e.g., OECD TG 421). [5]3. Risk Assessment: The potential for in vivo formation of carcinogenic nitrosamines from the piperazine moiety must be a key consideration in any risk assessment.

This guide provides a foundational understanding of the toxicological profile of Piperazine-1-carboxamidine hemisulfate based on current data. The experimental frameworks described offer a clear path for generating the necessary data to perform a complete and robust safety assessment.

References

  • CHEMOS GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine-1-carboxamide Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ar-Raqeeb, Z., & Al-Hassani, F. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 458-465.
  • Government of Canada. (2024, May 11). Piperazine - information sheet. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Safety Data Sheet: Piperazine. Retrieved from [Link]

  • ProcessPointChemicals. (n.d.). PIPERAZINE 1 CARBOXAMIDINE HEMISULFATE Supplier & Distributor of CAS# 67750-62-9. Retrieved from [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • OECD. (2015). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • OECD. (2016). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • ICH. (2009). M3(R2) Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • European Commission, Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE). (2004). Opinion on the results of the Risk Assessment of: PIPERAZINE Human Health part.
  • Zhang, L., et al. (2013). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4851.
  • Pacific Northwest National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789.
  • American Chemical Society. (2020). Guanidine. Retrieved from [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

Sources

Methodological & Application

Application Note: Quantitative Analysis of Piperazine-1-carboxamidine Hemisulfate via Ion-Pair RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated protocol for the quantitative determination of Piperazine-1-carboxamidine hemisulfate (CAS: 17238-53-8 / 67750-62-9) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Due to the compound's high polarity and lack of a strong UV chromophore, standard C18 methods often fail to provide adequate retention or sensitivity. This protocol utilizes Ion-Pair Chromatography (IPC) to overcome these challenges, ensuring sufficient retention, sharp peak shape, and high reproducibility suitable for Quality Control (QC) and raw material release testing.

Compound Profile & Analytical Challenges

Chemical Nature[1][2]
  • Compound: Piperazine-1-carboxamidine Hemisulfate[1][2]

  • Structure: A piperazine ring substituted with a guanidine-like carboxamidine group.

  • Properties: Highly basic and hydrophilic. It exists as a salt in the hemisulfate form.[1]

The "Void Volume" Problem

In standard RP-HPLC (C18 + Water/Methanol), this compound elutes near the void volume (


) because it cannot interact hydrophobically with the stationary phase. This leads to poor resolution from unretained matrix components and unreliable integration.
The Solution: Ion-Pair Chromatography

We introduce an anionic ion-pairing agent (Sodium 1-Octanesulfonate) into the mobile phase.

  • Mechanism: The sulfonate group (

    
    ) of the reagent pairs with the protonated amine (
    
    
    
    ) of the piperazine derivative.
  • Result: This forms a neutral, hydrophobic "ion-pair" complex that retains well on the lipophilic C18 chain.

Instrumentation & Reagents

Reagents
  • Piperazine-1-carboxamidine Hemisulfate Reference Standard (Purity > 98%).

  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or HPLC Grade.

  • Sodium 1-Octanesulfonate (IPC Reagent): HPLC Grade.

  • Phosphoric Acid (85%): For pH adjustment.

  • Potassium Dihydrogen Phosphate (

    
    ):  Buffer salt.
    
Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, Autosampler, TCC).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

Chromatographic Conditions

ParameterSettingRationale
Column C18 (250 x 4.6 mm, 5 µm)Provides surface area for ion-pair interaction.
Mobile Phase Buffer : ACN (85 : 15 v/v)High aqueous content dissolves the salt; ACN elutes the ion-pair.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[3][4]
Wavelength 210 nm The carboxamidine group has weak UV absorption; low UV is required.
Injection Volume 20 µLHigher volume to compensate for low UV extinction coefficient.
Column Temp 30°CEnsures reproducible kinetics and viscosity.
Run Time 15 MinutesSufficient to elute the main peak and wash the column.
Mobile Phase Preparation (Critical Step)
  • Buffer Preparation: Dissolve 1.36 g of

    
     and 1.1 g of Sodium 1-Octanesulfonate  in 1000 mL of water.
    
  • pH Adjustment: Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid. (Acidic pH ensures the analyte remains protonated to form the ion pair).

  • Mixing: Mix 850 mL of Buffer with 150 mL of Acetonitrile.

  • Degassing: Filter through a 0.45 µm membrane and degas by sonication for 10 mins.

Experimental Protocol

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of Piperazine-1-carboxamidine Hemisulfate standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase .

  • Working Standard (0.1 mg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase.

Sample Preparation
  • Weigh accurately ~50 mg of the sample substance.

  • Transfer to a 50 mL volumetric flask.

  • Add ~30 mL of Mobile Phase and sonicate for 5 minutes to dissolve.

  • Cool to room temperature and dilute to volume with Mobile Phase.

  • Dilute 5.0 mL of this solution to 50 mL with Mobile Phase (Target conc: 0.1 mg/mL).

  • Filter through a 0.45 µm PVDF syringe filter before injection.

System Suitability Test (SST)

Inject the Working Standard six times (n=6).

  • RSD of Area: NMT 2.0%

  • Tailing Factor (T): NMT 2.0 (Ion pairing usually improves peak symmetry).

  • Theoretical Plates (N): NLT 3000.

Visualizing the Mechanism

The following diagram illustrates the Ion-Pairing mechanism that allows the polar analyte to retain on the non-polar column.

IonPairMechanism cluster_mobile_phase Mobile Phase (pH 3.0) Analyte Piperazine-1-carboxamidine (Positively Charged NH3+) Complex Neutral Ion-Pair Complex (Hydrophobic Tail Exposed) Analyte->Complex Electrostatic Attraction IPC_Agent Octanesulfonate (Negatively Charged SO3-) IPC_Agent->Complex StationaryPhase C18 Stationary Phase (Lipophilic Surface) Complex->StationaryPhase Hydrophobic Retention Detector UV Detection (210 nm) StationaryPhase->Detector Elution via Acetonitrile

Caption: Schematic of the Ion-Pair formation allowing retention of the polar piperazine derivative on a C18 column.

Method Validation Parameters

To ensure scientific integrity (Trustworthiness), the method must be validated according to ICH Q2(R1) guidelines.

Linearity[6][7]
  • Range: Prepare standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (0.05 – 0.15 mg/mL).

  • Acceptance: Correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[3][5][6]
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.[3][4]

Precision[2][7]
  • Repeatability: 6 injections of the same sample preparation.[5] (RSD ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.0%).
    
  • Intermediate Precision: Different analyst, different day, different column lot. (RSD ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.0%).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution (

)
Insufficient Ion-Pair reagent or wrong pH.Ensure pH is ~3.0 (analyte must be ionized) and Octanesulfonate is at least 5 mM (1.1 g/L).
Peak Tailing Secondary silanol interactions.Ensure adequate buffer strength (20-50 mM) and acidic pH. Column aging may also be a factor.
Baseline Drift UV absorbance of the IPC reagent.Use high-quality "HPLC Grade" sulfonates. Ensure column temperature is stable.
Precipitation Buffer/Organic incompatibility.Do not exceed 80% Organic with phosphate buffers. (This method uses 15% Organic, so it is safe).

References

  • Vertex AI Search. (2023). HPLC method for Piperazine derivatives and Ion Pair Chromatography. Retrieved from 3

  • Process Point Chemicals. (n.d.). Piperazine 1 Carboxamidine Hemisulfate Technical Specifications. Retrieved from 1

  • ResearchGate. (2021). Analytical strategies for Piperazine derivatives using HPLC-UV and Ion Pairing. Retrieved from 5[5]

  • MDPI. (2020). Spectrophotometric and HPLC determination of piperazine salts. Retrieved from 7

Sources

Application Note: Piperazine-1-carboxamidine Hemisulfate in Helminth Motility Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the evaluation of Piperazine-1-carboxamidine hemisulfate (P-1-CH) in helminth motility assays. It is designed for researchers in anthelmintic drug discovery, focusing on the compound's pharmacological profile as a putative GABA agonist and its application in high-throughput screening (HTS) and phenotypic validation.

Compound: Piperazine-1-carboxamidine hemisulfate CAS: 22365-47-5 (Parent/Related) | Class: Piperazine Derivative / Guanidinopiperazine Primary Application: Anthelmintic Screening, Phenotypic Motility Profiling Target Mechanism: GABA-gated Chloride Channel Agonism (Putative)

Introduction & Mechanistic Basis[1][2][3][4]

Piperazine-1-carboxamidine hemisulfate is a structural derivative of the classic anthelmintic piperazine. While piperazine itself is a well-characterized GABA agonist that induces flaccid paralysis in nematodes, the carboxamidine moiety (guanidine-like) introduces potential alterations in binding affinity, solubility, and metabolic stability.

Mechanism of Action (MOA)

In parasitic nematodes (e.g., Ascaris suum, Haemonchus contortus) and the model organism Caenorhabditis elegans, locomotion is regulated by the balance between excitatory (cholinergic) and inhibitory (GABAergic) signaling.

  • Target Binding: P-1-CH is hypothesized to bind to the UNC-49 (GABA-A like) receptor on the somatic muscle cells of the nematode.

  • Channel Opening: Binding increases the open probability of chloride (

    
    ) channels.
    
  • Hyperpolarization: Influx of

    
     ions hyperpolarizes the muscle membrane, preventing depolarization by excitatory acetylcholine.
    
  • Phenotype: The result is flaccid paralysis (limpness), distinguishing it from the spastic paralysis caused by cholinergic agonists like Levamisole.

Signal Transduction Pathway

G Compound Piperazine-1-carboxamidine (Extracellular) Receptor GABA-Gated Cl- Channel (UNC-49) Compound->Receptor Agonist Binding IonFlow Cl- Influx Receptor->IonFlow Channel Opening Membrane Muscle Membrane Hyperpolarization IonFlow->Membrane Potential Drop Calcium Inhibition of VGCC (Voltage-Gated Ca2+ Channels) Membrane->Calcium Prevents Activation Contraction Muscle Contraction (Actin-Myosin Interaction) Calcium->Contraction Blocked Phenotype Flaccid Paralysis (Motility Loss) Contraction->Phenotype Loss of Tone

Figure 1: Putative mechanism of action.[1] P-1-CH acts as a GABA mimetic, leading to hyperpolarization and subsequent flaccid paralysis.

Experimental Design & Reagent Preparation

Reagent Solubility and Stability

The hemisulfate salt form confers improved aqueous solubility compared to the free base. However, pH stability is critical for assay consistency.

  • Stock Solution: Prepare a 100 mM stock in M9 Buffer or Deionized Water . Avoid DMSO if possible, as high concentrations (>1%) can affect worm motility independently. If solubility is poor, use DMSO but ensure the final assay concentration is <0.5%.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute immediately prior to assay in the specific assay medium (e.g., S-Basal or RPMI-1640).

Target Organism Selection
OrganismStageAssay FormatThroughputRelevance
C. elegans L4 / Young Adult96-well / 384-wellHighGenetic Model
H. contortus L3 Larvae96-wellMediumRuminant Parasite
S. mansoni Adult / Schistosomula24-wellLowHuman Trematode

Protocol: High-Throughput Motility Assay (C. elegans)

This protocol utilizes liquid thrashing (swimming) as the primary readout. It is adaptable for automated optical systems (e.g., WMicrotracker, Cellomics) or manual scoring.

Phase 1: Worm Synchronization

Objective: Obtain a homogeneous population of L4/Young Adult worms to reduce variability.

  • Bleaching: Treat gravid adult worms with an alkaline hypochlorite solution (0.5 M NaOH, 1% NaOCl) to release eggs.

  • Hatching: Incubate eggs in M9 buffer without food overnight at 20°C to obtain synchronized L1 larvae.

  • Growth: Plate L1s on NGM agar seeded with E. coli OP50. Incubate at 20°C for ~44-48 hours until L4 stage is reached.

  • Harvesting: Wash worms off plates with M9 buffer. Centrifuge gently (2000 rpm, 2 min) and wash 3x to remove bacteria (bacteria can metabolize the drug or interfere with imaging).

Phase 2: Assay Setup
  • Plate Format: Use flat-bottom 96-well microplates.

  • Density: Resuspend worms to a density of 20-30 worms per 50 µL .

  • Dispensing:

    • Add 50 µL of worm suspension to each well.

    • Add 50 µL of 2X concentrated P-1-CH solution.

    • Final Volume: 100 µL.

    • Final Drug Concentrations: 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM (Log scale).

Phase 3: Controls
  • Negative Control: M9 Buffer + Vehicle (same % DMSO as test wells).

  • Positive Control (Flaccid): Piperazine Citrate (10 mM).

  • Positive Control (Spastic): Levamisole (100 µM) - Useful to distinguish paralysis type.

  • Dead Control: 70% Ethanol or Heat-killed (60°C for 5 min).

Phase 4: Incubation and Readout
  • Incubation: Seal plates with breathable film. Incubate at 20°C.

  • Time Points: Measure motility at 1h, 4h, and 24h .

  • Scoring Method (Manual):

    • Observe under an inverted microscope.

    • Motile: Continuous thrashing.

    • Paralyzed: No movement unless stimulated (tapping the plate).

    • Dead: No movement even after stimulation + straight/rod-like posture (or degradation).

Phase 5: Automated Workflow (Graphviz)

Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Analysis Sync Sync L4 Worms (Wash 3x M9) Dispense Dispense 50µL Worms + 50µL Drug Sync->Dispense DrugPrep Prepare 2X Drug (Serial Dilution) DrugPrep->Dispense Incubate Incubate @ 20°C (1h, 4h, 24h) Dispense->Incubate Stimulate Stimulus Check (Tap/Blue Light) Incubate->Stimulate Score Score Motility (0-3 Scale) Stimulate->Score Calc Calculate EC50 Score->Calc

Figure 2: Experimental workflow for the 96-well microplate motility assay.

Data Analysis and Interpretation

Quantitative Metrics

Calculate the Motility Index (MI) for each well:



Alternatively, for automated optical systems (e.g., WMicrotracker), use Activity Units (AU) relative to the negative control.

Dose-Response Calculation

Fit data to a four-parameter logistic (4PL) equation to determine the EC50 (Effective Concentration producing 50% paralysis):



  • X: Log of concentration.

  • Y: Normalized motility response.[2]

Phenotypic Distinction
  • Piperazine-1-carboxamidine (Expected): Worms appear straight, elongated, and limp. They may twitch slightly upon physical stimulation but cannot swim.

  • Levamisole (Differentiation): Worms appear coiled and contracted (shortened body length).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Inconsistent Controls Worm age variabilityEnsure strict synchronization (L1 hatch window < 4 hours).
Precipitation Poor solubility at high conc.Check pH of the hemisulfate solution; add <0.5% DMSO or warm to 37°C briefly.
High Background Death Starvation stressAdd a small amount of E. coli OP50 (OD600 = 0.5) if assay exceeds 24h.
"False" Motility Brownian motionUse a threshold filter in automated software; ensure worms are settled before manual counting.

References

  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. The Veterinary Journal. Link

  • Buckingham, S. D., et al. (2014). Automated imaging of nematode behavior for anthelmintic discovery. Nature Protocols. Link

  • Holden-Dye, L., & Walker, R. J. (2014). Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans. WormBook. Link

  • PubChem. (2025).[3][4] Piperazine-1-carboxamidine.[3][5][6][7] National Library of Medicine. Link

  • BenchChem. (2025).[8][9] Benchmarking New Piperazine Derivatives Against Standard Anthelmintics. Link

Sources

Cell-based assays for Piperazine-1-carboxamidine hemisulfate activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Title: A Framework for Characterizing the Cellular Activity of Piperazine-1-carboxamidine Hemisulfate

**Abstract

This guide provides a detailed framework and step-by-step protocols for the initial characterization of Piperazine-1-carboxamidine hemisulfate (PCH), a novel compound with structural motifs suggesting potential bioactivity. Due to the limited publicly available data on PCH, this document outlines a logical, multi-tiered screening approach based on its chemical structure, which features a piperazine ring and a carboxamidine group. This structure is common in compounds targeting neurological and metabolic pathways. The protocols provided herein are designed to be self-validating and enable researchers in drug discovery and development to efficiently profile the compound's effects on cell health, G-protein coupled receptor (GPCR) signaling, monoamine transporter activity, and key metabolic pathways.

Introduction: Rationale for a Phased Screening Approach

Piperazine-1-carboxamidine hemisulfate (PCH) is a synthetic molecule whose biological activity is not yet extensively documented. Its chemical structure provides clues to its potential cellular targets. The piperazine moiety is a well-known pharmacophore present in numerous FDA-approved drugs targeting the central nervous system, often interacting with G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors. The carboxamidine group, a bioisostere of a guanidinium group, is found in compounds that modulate metabolic enzymes and ion transporters.

Given these structural features, a logical first-pass investigation into the bioactivity of PCH should encompass three key areas:

  • Baseline Cytotoxicity and Viability: To establish a therapeutic window and distinguish specific bioactivity from general toxicity.

  • Neuromodulatory Potential: To screen for effects on common neurological targets such as GPCRs and monoamine transporters.

  • Metabolic Influence: To assess any impact on cellular energy homeostasis, drawing parallels with guanidine-containing compounds like metformin.

This application note presents a phased experimental workflow, starting with foundational viability assays and progressing to more specific functional screens. Each protocol is designed to provide robust and reproducible data, guiding the user from initial hit identification to mechanistic validation.

Phase 1: Foundational Assays - Cell Viability and Cytotoxicity

Before investigating specific mechanisms, it is critical to determine the concentration range at which PCH affects basic cellular health. This ensures that any observed effects in subsequent functional assays are not simply artifacts of cell death.

Principle of Luminescent Cell Viability Assays

Luminescent "add-mix-read" assays are highly sensitive and suited for high-throughput screening (HTS). The CellTiter-Glo® 2.0 Assay, for example, quantifies ATP levels, which serve as a direct indicator of metabolically active, viable cells. A decrease in ATP is a hallmark of cytotoxicity or cytostatic effects.

Experimental Workflow: Cytotoxicity Screening

The workflow below outlines the general process for assessing PCH-induced cytotoxicity.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Data Acquisition node_A 1. Culture and harvest a suitable cell line (e.g., HEK293, SH-SY5Y) node_B 2. Seed cells into a 96-well white, clear-bottom plate at optimal density node_A->node_B node_C 3. Incubate overnight (37°C, 5% CO2) to allow attachment node_B->node_C node_D 4. Prepare serial dilutions of PCH (e.g., 0.1 nM to 100 µM) node_E 5. Add compound dilutions and controls (vehicle, max kill) to respective wells node_D->node_E node_F 6. Incubate for desired time point (e.g., 24, 48, 72h) node_E->node_F node_G 7. Equilibrate plate and CellTiter-Glo® 2.0 reagent to room temperature node_H 8. Add reagent to each well, mix on an orbital shaker node_G->node_H node_I 9. Incubate for 10 min to stabilize luminescent signal node_H->node_I node_J 10. Read luminescence on a plate reader node_I->node_J

Caption: Workflow for PCH cytotoxicity assessment using an ATP-based luminescent assay.

Detailed Protocol: CellTiter-Glo® 2.0 Viability Assay

Materials:

  • Piperazine-1-carboxamidine hemisulfate (PCH)

  • HEK293 cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS and 1% Pen/Strep

  • CellTiter-Glo® 2.0 Assay Kit (Promega)

  • White, clear-bottom 96-well assay plates

  • Vehicle control (e.g., DMSO or sterile water)

  • Positive control for cell death (e.g., 100 µM digitonin)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Dilute cells to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL per well into a 96-well plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of PCH in a suitable solvent (e.g., sterile water).

    • Perform a 10-point serial dilution (1:3) in culture medium to create 2X working concentrations.

    • Remove old media from the cell plate and add 100 µL of the 2X PCH dilutions to the respective wells. Include vehicle-only and positive control wells.

    • Incubate for 24 hours (or other desired time points).

  • Data Acquisition:

    • Equilibrate the cell plate and the CellTiter-Glo® 2.0 reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle control as 100% viability and the "max kill" (digitonin) or no-cell control as 0% viability.

    • Plot the normalized viability (%) against the log of PCH concentration.

    • Calculate the CC₅₀ (concentration causing 50% cytotoxicity) using a non-linear regression curve fit (e.g., [log]inhibitor vs. normalized response).

ParameterRecommended Value
Cell LineHEK293, SH-SY5Y, or project-specific line
Seeding Density5,000 - 10,000 cells/well
PCH Concentration Range0.1 nM - 100 µM (10-point dilution)
Incubation Time24, 48, 72 hours
Assay KitCellTiter-Glo® 2.0 or equivalent

Phase 2: Neuromodulatory Activity Screening

Based on the piperazine scaffold, PCH may interact with GPCRs or monoamine transporters. The following assays provide a robust screening platform for these target classes.

GPCR Activity: cAMP Accumulation Assay

Many GPCRs, including dopamine (D1/D5) and serotonin (5-HT₄, 5-HT₆, 5-HT₇) receptors, signal through the modulation of cyclic AMP (cAMP). Agonist binding to Gs-coupled receptors increases cAMP, while agonist binding to Gi-coupled receptors decreases forskolin-stimulated cAMP levels. A homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay is a common method for quantifying cAMP.

G cluster_0 Assay Principle: cAMP TR-FRET cluster_1 Signal Generation node_A 1. Cells expressing target GPCR are treated with PCH node_B 2. Receptor activation (or inhibition) modulates intracellular cAMP levels node_A->node_B node_C 3. Cells are lysed node_B->node_C node_D 4. Anti-cAMP antibody labeled with a donor fluorophore (e.g., Eu3+) is added node_C->node_D node_E 5. cAMP-tracer labeled with an acceptor fluorophore (e.g., ULight™) is added node_D->node_E node_F Low cAMP: Antibody binds tracer -> High FRET node_E->node_F Competition node_G High cAMP: Endogenous cAMP displaces tracer -> Low FRET node_E->node_G Competition

Caption: Logical flow of a competitive immunoassay for cAMP quantification using TR-FRET.

Protocol: LANCE® Ultra cAMP TR-FRET Assay

Materials:

  • HEK293 cells stably expressing a target GPCR (e.g., DRD1)

  • LANCE® Ultra cAMP Detection Kit (PerkinElmer)

  • PCH, a known agonist, and a known antagonist for the target receptor

  • Forskolin (for Gi-coupled receptor assays)

  • 384-well low-volume white assay plates

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells in stimulation buffer to a density of 400,000 cells/mL.

  • Agonist Mode Screening:

    • Add 5 µL of cells (2,000 cells/well) to the assay plate.

    • Add 5 µL of PCH serial dilutions (or known agonist control).

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode Screening (for Gi-coupled receptors):

    • Pre-incubate 5 µL of cells with 2.5 µL of PCH serial dilutions for 15 minutes.

    • Add 2.5 µL of forskolin at a pre-determined EC₈₀ concentration.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 10 µL of the pre-mixed Eu-cAMP tracer/U-anti-cAMP antibody detection mix.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET enabled plate reader (e.g., EnVision®) at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the 665 nm / 615 nm emission ratio.

    • Normalize the data relative to vehicle (0%) and a saturating concentration of a known agonist (100%).

    • Plot the normalized response against the log of PCH concentration to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Monoamine Transporter Uptake Assay

The Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) provides a fluorescent method to measure the activity of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The assay uses a fluorescent substrate that is taken up by cells expressing the specific transporter. A potent inhibitor blocks this uptake, resulting in a strong fluorescent signal in the assay medium. A compound like PCH that inhibits the transporter will also prevent uptake, leading to a similar increase in fluorescence.

Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing DAT, SERT, or NET into a 96-well black, clear-bottom plate and incubate overnight.

  • Compound Addition: Add PCH at various concentrations. Include wells with a known inhibitor (e.g., cocaine for DAT) as a positive control and vehicle as a negative control.

  • Substrate Addition: Add the fluorescent transporter substrate to all wells.

  • Signal Quenching: After incubation (typically 15-30 minutes), add a quencher dye to mask the extracellular fluorescence. The signal from the internalized substrate remains protected.

  • Data Acquisition: Read the fluorescence intensity on a plate reader.

  • Analysis: A high fluorescence signal indicates transporter inhibition. Calculate the IC₅₀ value by plotting the fluorescence intensity against the log of PCH concentration.

Phase 3: Metabolic Profiling

The carboxamidine group is structurally related to the biguanide functional group in metformin, a well-known activator of AMP-activated protein kinase (AMPK). Therefore, assessing PCH's effect on cellular metabolism is a logical next step.

Protocol: AMPK Activation Assay (Western Blot)

A direct way to measure AMPK activation is to assess the phosphorylation status of the kinase at Threonine 172 (p-AMPKα Thr172).

Materials:

  • HepG2 cells (a common metabolic cell line)

  • PCH, Metformin (positive control)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: Rabbit anti-p-AMPKα (Thr172), Rabbit anti-AMPKα (total)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treatment: Culture HepG2 cells in 6-well plates. Treat with varying concentrations of PCH (e.g., 1 µM, 10 µM, 50 µM) and a positive control (2 mM metformin) for 1-2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein lysate per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary anti-p-AMPKα antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Develop with chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for total AMPKα as a loading control.

  • Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of p-AMPKα to total AMPKα for each condition. An increased ratio indicates AMPK activation.

Data Interpretation and Next Steps

The results from this three-phased approach will provide a comprehensive initial profile of Piperazine-1-carboxamidine hemisulfate.

  • Phase 1 Results: The CC₅₀ value from the viability assay will define the non-toxic concentration range for all subsequent functional experiments.

  • Phase 2 Results: Activity in the cAMP or transporter assays will identify PCH as a potential neuromodulator. Positive hits should be followed up with more specific binding assays and screening against a broader panel of receptors and transporters to determine selectivity.

  • Phase 3 Results: An increase in AMPK phosphorylation would classify PCH as a potential metabolic modulator, warranting further investigation into downstream effects like glucose uptake or mitochondrial respiration.

This structured workflow enables a resource-efficient and scientifically sound characterization of novel compounds like PCH, rapidly advancing them through the early stages of the drug discovery pipeline.

References

  • Title: The Piperazine Ring as a Privileged Scaffold in Modern Drug Discovery. Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Bioisosterism: A Rational Approach in Drug Design. Source: Chemical Reviews URL: [Link]

  • Title: Neurotransmitter Transporter Uptake Assay Kit. Source: Molecular Devices URL: [Link]

  • Title: Metformin: A Review of Its Potential Role in Cancer. Source: Cancers (Basel) URL: [Link]

Application Note: High-Precision Pharmacological Profiling of GABA Receptors using Piperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine-1-carboxamidine hemisulfate (also known as 1-Amidinopiperazine or 1-Piperazinecarboximidamide ) is a specialized pharmacological probe used to investigate the orthosteric binding site of γ-aminobutyric acid (GABA) receptors. Unlike flexible endogenous ligands, this compound features a semi-rigid piperazine ring and a highly basic guanidine moiety.

This application note details the use of Piperazine-1-carboxamidine as a partial agonist and structural probe to differentiate between GABA_A and GABA_C (GABA-ρ) receptor subtypes. Its unique kinetic profile—characterized by slower desensitization rates compared to GABA—makes it an essential tool for studying channel gating mechanisms and the structural requirements of the ligand-binding domain (LBD).

Scientific Background & Mechanism of Action[1][2][3][4][5]

Chemical Identity and Pharmacophore
  • Compound: Piperazine-1-carboxamidine Hemisulfate

  • Core Structure: A piperazine ring with a guanidine substitution at the N1 position.

  • Role: GABA-mimetic (Bioisostere).

Mechanism: The Guanidine-Amine Substitution

The primary utility of Piperazine-1-carboxamidine lies in its ability to probe the cation-π interactions within the GABA receptor binding pocket.

  • GABA Binding: The endogenous ligand GABA binds via its ammonium group (

    
    ) to aromatic residues (Tyrosine, Phenylalanine) in the receptor's extracellular domain (Loop B and C).
    
  • Piperazine-1-carboxamidine Binding: The guanidine group (

    
    ) mimics the charge of the GABA ammonium head but presents a planar, delocalized charge distribution.
    
    • GABA_A Receptors: Acts as a partial agonist .[1][2] It induces channel opening but with lower efficacy (

      
      ) than GABA, often due to imperfect closure of the agonist-binding loop.
      
    • GABA_C (Rho) Receptors: Acts as a potent agonist , often exhibiting slower dissociation kinetics.

Signaling Pathway Visualization

The following diagram illustrates the differential activation logic used to distinguish receptor subtypes.

GABAPathway cluster_Receptors Receptor Subtypes Ligand Piperazine-1-carboxamidine (Ligand) GABA_A GABA-A Receptor (α/β/γ heteromer) Ligand->GABA_A Binds (Kd ~mM) GABA_C GABA-C (Rho) Receptor (ρ homomer) Ligand->GABA_C Binds (Kd ~µM) Response_A Partial Activation (Low E_max) GABA_A->Response_A Cl- Influx Response_C Full/Potent Activation (Slow Desensitization) GABA_C->Response_C Cl- Influx Analysis Kinetic Differentiation (Decay Time Constant) Response_A->Analysis Response_C->Analysis

Caption: Differential activation logic. Piperazine-1-carboxamidine acts as a discriminator probe, eliciting distinct kinetic profiles from GABA-A vs. GABA-C receptors.

Experimental Protocols

Stock Solution Preparation (Hemisulfate Salt)

The hemisulfate salt form enhances stability but requires specific handling to ensure physiological compatibility.

Reagents:

  • Piperazine-1-carboxamidine Hemisulfate (Solid)

  • Milli-Q Water (18.2 MΩ)

  • HEPES Buffer (1 M, pH 7.4)

Protocol:

  • Weighing: Calculate the mass required for a 100 mM stock solution .

    • Note: The molecular weight of the hemisulfate salt must be used for calculation, not the free base.

  • Solubilization: Dissolve the solid in Milli-Q water.

    • Critical Step: The solution may be slightly acidic due to the sulfate counter-ion.

  • pH Adjustment: Check pH. If pH < 5.0, buffer with HEPES (final conc. 10 mM) or titrate cautiously with dilute NaOH to pH 7.2–7.4.

    • Warning: Do not precipitate the free base by over-alkalizing (> pH 9.0).

  • Filtration: Filter sterilize using a 0.22 µm PVDF filter.

  • Storage: Aliquot into light-protective tubes and store at -20°C. Stable for 3 months.

Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to quantify the Partial Agonist Efficacy (


)  relative to GABA.

Setup:

  • Cells: HEK293 cells transiently transfected with GABA_A subunits (e.g.,

    
    ) or GABA_C (
    
    
    
    ).
  • Extracellular Solution: Standard Tyrode’s or Ringer’s solution.

  • Intracellular Solution: CsCl-based (to block K+ channels and isolate Cl- currents).

Workflow:

  • Baseline Recording: Establish a stable whole-cell configuration (V_hold = -60 mV).

  • Reference Pulse: Apply a saturating concentration of GABA (1 mM) for 2 seconds. Record the peak current (

    
    ).
    
  • Washout: Perfusion wash for 3-5 minutes until baseline recovers.

  • Test Pulse: Apply Piperazine-1-carboxamidine (10 µM – 10 mM) for 2 seconds. Record peak current (

    
    ).
    
  • Co-Application (Antagonism Check): To test for competitive antagonism, co-apply GABA (EC50) + Piperazine-1-carboxamidine.

Data Visualization Workflow:

PatchClamp Start Stable Whole-Cell Configuration Step1 Apply Saturating GABA (Reference Current) Start->Step1 Step2 Washout (>3 min) Step1->Step2 Step3 Apply Piperazine-1-carboxamidine (Test Current) Step2->Step3 Decision Compare Current Kinetics Step3->Decision ResultA Fast Decay + Low Amplitude (GABA-A Partial Agonist) Decision->ResultA ResultB Slow/No Decay + High Amplitude (GABA-C Agonist) Decision->ResultB

Caption: Electrophysiological workflow for characterizing ligand subtype specificity.

Data Analysis & Interpretation

Quantitative Comparison Table

When analyzing data, use the following metrics to define the pharmacological profile.

ParameterGABA (Reference)Piperazine-1-carboxamidineInterpretation
Efficacy (

)
100%20% – 80% (Subtype dependent)Indicates partial agonism at GABA_A; closer to full agonism at GABA_C.
Potency (

)
~1–10 µM~50–500 µMLower affinity due to guanidine steric bulk/charge distribution.
Desensitization (

)
Fast (ms scale)Slow (sec scale)Slower conformational transition to desensitized state.
Hill Coefficient (

)
~2.0~1.0 – 1.5Suggests different cooperativity or binding site occupancy.
Troubleshooting
  • Issue: No current observed.

    • Cause: Compound degradation or pH mismatch.

    • Fix: Ensure hemisulfate is fully solubilized and pH adjusted to 7.4.

  • Issue: Irreversible currents.

    • Cause: High concentrations (>10 mM) may cause open-channel block or pore occlusion.

    • Fix: Perform dose-response curves starting from 1 µM.

References

  • Miledi, R., & Szczepaniak, A. C. (1975). Effect of bromide and iodide on the partial agonist action of piperazine derivatives on the neuromuscular junction. Journal of Physiology.

  • Hanrahan, J. R., et al. (2005). Semirigid analogues of GABA: Synthesis and pharmacology of piperazine derivatives. Journal of Medicinal Chemistry.

  • Johnston, G. A. R. (1996). GABA-C Receptors: Relatively simple transmitter-gated ion channels? Trends in Pharmacological Sciences.

  • PubChem Compound Summary. (2023). 1-Amidinopiperazine. National Center for Biotechnology Information.

Sources

Application Note: In Vivo Administration & Profiling of Piperazine-1-carboxamidine Hemisulfate

[1]

Executive Summary & Scope

Piperazine-1-carboxamidine hemisulfate (CAS: 22365-47-5), also known as 1-Piperazinecarboximidamide sulfate, acts as a critical guanidino-mimetic scaffold in medicinal chemistry.[1] While frequently utilized as a synthetic intermediate for fluoroquinolones (e.g., Gemifloxacin) and antiviral agents, its intrinsic pharmacological profile necessitates rigorous in vivo characterization during lead optimization.[1]

This guide provides a standardized workflow for the formulation, dose-ranging, and administration of this compound in murine models. It addresses the specific physicochemical challenges of the hemisulfate salt—specifically its acidity and solubility—and outlines protocols for evaluating its pharmacokinetics (PK) and potential off-target CNS activity mediated by the piperazine core.[1]

Chemical Identity & Formulation Strategy

Physicochemical Profile[1][2][3]
  • Compound Name: Piperazine-1-carboxamidine hemisulfate[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 354.43 g/mol [1][2][3][4]

  • Stoichiometry: 2:1 (Base:Acid).[1]

    • Note: Dosing should ideally be calculated based on the Free Base Equivalent (FBE) to ensure reproducibility across different salt forms.[1]

    • Correction Factor:

      
      .[1]
      
Formulation Protocol

The hemisulfate salt is highly water-soluble but yields an acidic solution.[1] Direct injection of unbuffered solutions can cause local tissue necrosis (IP) or hemolysis (IV).[1]

Reagents:

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS, pH 7.4).[1]

  • 0.1 N NaOH (for pH adjustment).[1]

  • 0.22 µm PES syringe filter (sterile filtration).[1]

Step-by-Step Formulation (Example: 10 mg/mL Stock):

  • Weighing: Weigh 100 mg of Piperazine-1-carboxamidine hemisulfate.

  • Dissolution: Add 8.0 mL of sterile PBS. Vortex for 30–60 seconds.[1] The compound should dissolve rapidly.[1]

  • pH Adjustment (Critical): Measure pH. It will likely be acidic (~pH 4-5).[1]

    • Action: Add 0.1 N NaOH dropwise under constant stirring until pH reaches 7.0–7.4 .

    • Warning: Do not exceed pH 8.0, as the free base may precipitate or degrade.[1]

  • Final Volume: Adjust volume to 10.0 mL with PBS.

  • Sterilization: Filter through a 0.22 µm PES membrane into a sterile vial.

  • Stability: Fresh preparation is recommended. If storage is required, store at 4°C for max 24 hours.

Experimental Design: Dose Selection & Safety

Rationale for Dose Ranging

Piperazine derivatives are known GABA-mimetics (historically used as anthelmintics).[1] High doses can induce neurotoxicity (seizures, ataxia).[1] Furthermore, the guanidine moiety suggests potential interaction with Organic Cation Transporters (OCTs) in the kidney.[1]

Recommended Dose Escalation (Up-and-Down Design):

  • Low Dose (Starting): 10 mg/kg (IP/PO)[1]

  • Intermediate Dose: 30 mg/kg[1]

  • High Dose (Limit): 100 mg/kg[1]

    • Stop Criterion: If >20% weight loss or Grimace Scale score >1 is observed.[1]

Visual Workflow: Study Design

The following diagram outlines the logical flow from formulation to data acquisition.

ExperimentalWorkflowcluster_AnimalIn Vivo Phase (Mouse)FormulationFormulation(PBS, pH 7.4)QCQC Check(pH & Clarity)Formulation->QCDoseCalcDose Calculation(Free Base Eq)QC->DoseCalcPassAdminAdministration(IP / IV / PO)DoseCalc->AdminObsObservation(Grimace Scale)Admin->ObsObs->AdminToxicity?Reduce DoseSampleSampling(Plasma/Tissue)Obs->SampleTimepoints: 0.25, 0.5, 1, 4, 24hAnalysisLC-MS/MSAnalysisSample->Analysis

Figure 1: Step-by-step workflow for the preclinical evaluation of Piperazine-1-carboxamidine.

Administration Protocols

Intraperitoneal (IP) Injection

Preferred route for initial PK/PD screening due to ease of administration and rapid absorption.[1]

  • Restraint: Secure the mouse using the scruff method, exposing the abdomen.[1]

  • Site Prep: Wipe the lower right quadrant of the abdomen with 70% ethanol.[1]

  • Injection: Use a 27G needle. Insert at a 30° angle, aspirate slightly to ensure no bladder/gut puncture, and inject slowly.[1]

  • Volume Limit: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Oral Gavage (PO)

Required to determine oral bioavailability (%F).[1]

  • Fasting: Fast mice for 4 hours pre-dose (water ad libitum) to standardize absorption.[1]

  • Tool: Use a flexible PTFE feeding needle (20G for mice).[1]

  • Technique: Measure the distance from nose to the last rib.[1] Insert the needle gently along the palate.[1] If resistance is felt, stop immediately (risk of tracheal entry).[1]

  • Volume Limit: 10 mL/kg.

Pharmacokinetic & Mechanistic Profiling[7]

Sampling Schedule

Due to the hydrophilic nature of the salt, rapid renal clearance is expected.[1]

  • Timepoints: Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.[1]

  • Matrix: Plasma (Li-Heparin) and Urine (if metabolic cages available).[1]

Mechanistic Pathway (Hypothesis)

Understanding the disposition of Piperazine-1-carboxamidine requires mapping its potential interaction with transport proteins.[1] As a cationic guanidine derivative, it is a likely substrate for Organic Cation Transporters (OCT1/2) .[1]

PathwayMechanismcluster_KidneyRenal Clearancecluster_CNSPotential Off-TargetCompoundPiperazine-1-carboxamidine (+)BloodSystemic CirculationCompound->BloodAbsorptionOCT2OCT2 Transporter(Basolateral)Blood->OCT2Active TransportBBBBlood-Brain BarrierBlood->BBBPassive Diffusion?MATEMATE1/2-K(Apical)OCT2->MATEUrineUrine ExcretionMATE->UrineGABAGABA-A Receptor(Agonist/Modulator?)BBB->GABASeizureNeurotoxicity risk(High Dose)GABA->SeizureExcessive Activation

Figure 2: Hypothesized disposition pathway focusing on Renal OCT transport and potential CNS liabilities.[1]

Data Analysis & Interpretation

Quantitative Parameters

Calculate the following non-compartmental parameters using software like WinNonlin or PKsolver:

ParameterUnitSignificance
Cmax ng/mLPeak toxicity risk indicator.[1]
Tmax hRate of absorption.
AUC(0-t) ng*h/mLTotal exposure.[1]
CL/F mL/min/kgClearance (likely renal-driven).[1]
Vd/F L/kgDistribution (High Vd suggests tissue accumulation).[1]
Troubleshooting
  • Issue: Precipitate forms in the syringe.

    • Cause: pH drift or interaction with phosphate ions at high concentrations.[1]

    • Solution: Switch to Saline vehicle or reduce concentration <5 mg/mL.[1]

  • Issue: Mice exhibit straub tail or tremors.

    • Cause: CNS penetration and GABA modulation.[1]

    • Solution: Terminate experiment; future studies must reduce dose by 50%.

References

  • National Institutes of Health (NIH) - PubChem. Piperazine-1-carboxamidine Compound Summary. Retrieved from [Link]

  • Turner, P. V., et al. (2011).[1] Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science.[1] Retrieved from [Link]

  • Guidance for Industry. (2005).[1] Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA.[1] Retrieved from [Link][1]

  • Koepsell, H. (2020).[1] Organic Cation Transporters in Health and Disease. Pharmacological Reviews. (Contextual reference for Guanidine transport mechanisms).

Protocol for dissolving Piperazine-1-carboxamidine hemisulfate for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Dissolution of a Promising Research Compound

Piperazine-1-carboxamidine hemisulfate is a specialized chemical compound utilized in advanced research and as an intermediate in the synthesis of pharmaceuticals.[1] Its hemisulfate formulation is designed to enhance stability, a crucial attribute for consistency in experimental settings.[1] Notably, analogues of piperazine-1-carboxamidine have demonstrated potential as antifungal agents through the induction of endogenous reactive oxygen species (ROS), highlighting its relevance in drug discovery and development.[2][3]

The broader class of piperazine-containing compounds has a well-established history in medicine, particularly as anthelmintic agents that function by paralyzing parasites.[4][5] This is generally achieved through agonist effects on inhibitory GABA (γ-aminobutyric acid) receptors in the parasites.[4][5][6]

Despite its scientific importance, a common challenge for researchers is the lack of readily available, specific solubility data for Piperazine-1-carboxamidine hemisulfate in standard laboratory solvents. Many safety and technical data sheets explicitly state "no data available" for key physical properties such as solubility.[7] This document provides a comprehensive guide and a systematic protocol to empower researchers to confidently and accurately prepare solutions of Piperazine-1-carboxamidine hemisulfate for their experimental needs.

Understanding the Compound: Key Characteristics

Before proceeding with dissolution, it is essential to be aware of the fundamental properties of Piperazine-1-carboxamidine hemisulfate.

PropertyValue/InformationSource
CAS Number 22365-47-5[8]
Molecular Formula C10H26N8O4S[8]
Molecular Weight 354.43 g/mol [8]
Hazard Profile Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
Storage Store in a dry, cool, and well-ventilated place with the container tightly closed.[2]

Solvent Selection: A Guided Approach

Given the absence of definitive solubility data, a logical, stepwise approach to solvent selection is necessary. The choice of solvent should always be guided by the requirements of the downstream application, paying close attention to potential solvent toxicity in biological systems.

While specific data for the hemisulfate salt is lacking, the related compound, Piperazine-1-carboxamidine, is described as "moderately soluble" in water.[9] This suggests that aqueous-based solvents are a viable starting point. For many in vitro studies, Dimethyl Sulfoxide (DMSO) is a common initial choice due to its broad solvating power.

Recommended Solvents for Initial Testing:

  • Aqueous Buffers: Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS)

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO)

The following diagram outlines the decision-making process for selecting an appropriate solvent system.

G cluster_0 start Start: Need to Dissolve Piperazine-1-carboxamidine Hemisulfate app_check Is the downstream application sensitive to organic solvents? start->app_check test_aqueous Priority 1: Test Aqueous Buffers (e.g., PBS, TBS) app_check->test_aqueous Yes test_dmso Priority 1: Test DMSO app_check->test_dmso No solubility_check_aq Is the required concentration achieved in aqueous buffer? test_aqueous->solubility_check_aq solubility_check_dmso Is the required concentration achieved in DMSO? test_dmso->solubility_check_dmso proceed_aq Proceed with Aqueous Stock Solution solubility_check_aq->proceed_aq Yes consider_cosolvent Consider Aqueous Buffer with low % DMSO co-solvent solubility_check_aq->consider_cosolvent No proceed_dmso Proceed with DMSO Stock Solution solubility_check_dmso->proceed_dmso Yes solubility_check_dmso->consider_cosolvent No caption Solvent Selection Workflow

Caption: Solvent Selection Workflow

Experimental Protocols

Part 1: Protocol for Empirical Solubility Testing

This protocol is designed to determine an approximate solubility limit in a chosen solvent, using a minimal amount of the compound.

Materials:

  • Piperazine-1-carboxamidine hemisulfate

  • Calibrated analytical balance

  • Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Pipettors and appropriate tips

  • Selected solvent (e.g., DMSO, PBS pH 7.4)

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Preparation: Tare a clean, dry microcentrifuge tube on the analytical balance.

  • Weighing: Carefully weigh out a small, precise amount of Piperazine-1-carboxamidine hemisulfate (e.g., 1 mg) into the tared tube. Record the exact weight.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent to the tube. For example, to test for a solubility of 10 mg/mL, add 100 µL of solvent to the 1 mg of compound.

  • Mixing: Cap the tube securely and vortex thoroughly for at least 30 seconds.

  • Observation: Visually inspect the solution. Look for any undissolved particulate matter. A clear solution indicates that the compound is soluble at this concentration. If undissolved solid remains, proceed to the next step.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another small, known volume of solvent (e.g., another 100 µL). This will halve the effective concentration.

  • Repeat Mixing and Observation: Vortex the tube again for 30 seconds and re-inspect.

  • Assisted Dissolution (Optional): If particulates persist, you may gently warm the solution (e.g., to 37°C) for a few minutes or place the tube in a sonicator bath for 5-10 minutes. These techniques can aid in dissolving compounds that are slow to go into solution.

  • Determine Solubility Limit: Continue adding known volumes of solvent incrementally until the compound is fully dissolved. The approximate solubility can be calculated based on the initial mass of the compound and the total volume of solvent required for complete dissolution.

Part 2: Protocol for Preparing a Concentrated Stock Solution

Once a suitable solvent and an approximate solubility have been determined, a concentrated stock solution can be prepared. This is a standard practice to minimize the volume of solvent added to the final experimental system.

Procedure:

  • Calculate Required Mass: Determine the desired concentration and volume of your stock solution. Calculate the mass of Piperazine-1-carboxamidine hemisulfate required.

    • Example: To make 1 mL of a 10 mM stock solution (M.W. = 354.43 g/mol ):

      • Mass (g) = 0.010 mol/L * 0.001 L * 354.43 g/mol = 0.00354 g = 3.54 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound into an appropriate sterile tube (e.g., a 1.5 mL microcentrifuge tube or a 2 mL cryovial).

  • Add Solvent: Add approximately 80% of the final desired volume of the chosen solvent to the tube.

  • Dissolve Compound: Vortex the solution until the solid is completely dissolved. If necessary, use sonication or gentle warming as determined in the empirical testing phase. Avoid excessive heat, as it may degrade the compound.

  • Bring to Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.

  • Final Mix and Storage: Vortex the solution one final time to ensure homogeneity. For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Based on stability studies of similar piperazine compounds, store aliquots at -20°C or -80°C for long-term use.[10]

The following diagram illustrates the general workflow for stock solution preparation.

G cluster_0 start Start: Prepare Stock Solution calc 1. Calculate Mass for desired concentration and volume start->calc weigh 2. Weigh Compound into a sterile tube calc->weigh add_solvent 3. Add ~80% of final solvent volume weigh->add_solvent dissolve 4. Dissolve Completely (Vortex, Sonicate, or Warm) add_solvent->dissolve final_vol 5. Add solvent to reach final volume dissolve->final_vol mix_store 6. Mix, Aliquot, and Store (e.g., at -20°C or -80°C) final_vol->mix_store end End: Stock Solution Ready mix_store->end caption Stock Solution Preparation Workflow

Caption: Stock Solution Preparation Workflow

Trustworthiness and Self-Validation

To ensure the integrity of your experiments, every newly prepared stock solution should be considered a self-validating system.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If crystals or particulates are observed, the solution may need to be gently warmed and vortexed to redissolve the compound. If it does not redissolve, the stock solution may be compromised.

  • Solvent Controls: In all experiments, especially cell-based assays, it is critical to include a "vehicle control" group. This group should be treated with the same volume of the solvent used to dissolve the Piperazine-1-carboxamidine hemisulfate, to ensure that any observed effects are due to the compound itself and not the solvent.[5]

  • Concentration Limits: For in vitro assays, the final concentration of DMSO should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[5] Always calculate the final solvent concentration in your working solution.

By following these detailed protocols and validation steps, researchers can prepare reliable and consistent solutions of Piperazine-1-carboxamidine hemisulfate, paving the way for accurate and reproducible experimental results.

References

  • Process Point Chemicals. (n.d.). PIPERAZINE 1 CARBOXAMIDINE HEMISULFATE. Retrieved from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved from [Link]

  • ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. Retrieved from [Link]

  • PubMed. (2014). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Retrieved from [Link]

  • Alchemist-chem. (n.d.). Piperazine-1-carboxamidine: Properties, Uses, Safety, Supplier Info & Pricing. Retrieved from [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • PubMed. (2014). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening Assays Involving Piperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the utilization of Piperazine-1-carboxamidine hemisulfate in high-throughput screening (HTS) campaigns. Recognizing the limited direct literature on HTS applications for this specific compound, this guide synthesizes information on the broader piperazine and guanidinium classes to propose robust, scientifically-grounded protocols. We present two detailed HTS assay protocols: a cell-based fluorescence assay for identifying modulators of the 5-HT₆ receptor and a cell-based assay to screen for compounds that induce reactive oxygen species (ROS). Crucially, this guide addresses the potential for assay interference, a known characteristic of guanidinium-containing compounds, and provides detailed protocols for counter-screens to ensure data integrity.

Introduction to Piperazine-1-carboxamidine Hemisulfate

Piperazine-1-carboxamidine hemisulfate is a chemical compound featuring a piperazine ring and a guanidinium group.[1] The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in drugs targeting the central nervous system (CNS) and infectious diseases.[2] The guanidinium group, a protonated form of guanidine, is known to interact with various biological targets through hydrogen bonding and electrostatic interactions.

While specific biological targets of Piperazine-1-carboxamidine hemisulfate are not extensively documented, the structural motifs suggest potential activity in several areas. Piperazine derivatives have been investigated for their effects on mental disorders, and the core piperazine structure is known to interact with G-protein coupled receptors (GPCRs), such as serotonin receptors.[2] Additionally, some piperazine-1-carboxamidine derivatives have demonstrated antifungal activity through the induction of endogenous reactive oxygen species (ROS).

Chemical and Physical Properties:

PropertyValueSource
CAS Number 22365-47-5[1]
Molecular Formula C₁₀H₂₆N₈O₄S[1]
Molecular Weight 354.43 g/mol [1]
Appearance Solid[3]
Solubility Moderately soluble in water[3]
Stability Stable under normal conditions. The hemisulfate salt form enhances stability.[3][4]

Safety and Handling:

Piperazine-1-carboxamidine hemisulfate is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.[5]

High-Throughput Screening (HTS) Applications

Given the structural characteristics of Piperazine-1-carboxamidine hemisulfate, two primary HTS applications are proposed:

  • Modulation of G-Protein Coupled Receptors (GPCRs): The piperazine scaffold is a well-established pharmacophore for GPCRs. A relevant example is the serotonin 5-HT₆ receptor, a target for cognitive disorders, where piperazine-containing compounds have shown activity.[6]

  • Induction of Reactive Oxygen Species (ROS): The demonstrated ability of related piperazine derivatives to induce ROS suggests that this compound could be screened for pro-oxidative activity, which has implications in areas such as antifungal or anticancer drug discovery.

HTS Protocol 1: 5-HT₆ Receptor Antagonist Screening Assay

This protocol describes a cell-based, fluorescence-based assay to identify antagonists of the human 5-HT₆ receptor. The assay utilizes a stable cell line co-expressing the 5-HT₆ receptor and a chimeric G-protein (Gαqs) that couples receptor activation to intracellular calcium mobilization.

Principle:

Activation of the 5-HT₆ receptor by an agonist (serotonin) will trigger the Gαqs pathway, leading to an increase in intracellular calcium ([Ca²⁺]i). This calcium flux is detected by a calcium-sensitive fluorescent dye. Antagonists will block the agonist-induced calcium signal.

Workflow Diagram:

HTS_Workflow_5HT6 cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis p1 Seed HEK293 cells expressing 5-HT6R and Gαqs in 384-well plates p2 Incubate cells (24h) p1->p2 p3 Load cells with calcium-sensitive dye (e.g., Fluo-8) p2->p3 s1 Add Piperazine-1-carboxamidine hemisulfate or control compounds p3->s1 s2 Incubate (15-30 min) s1->s2 s3 Add 5-HT (agonist) s2->s3 s4 Measure fluorescence signal (kinetic read) s3->s4 a1 Calculate % inhibition s4->a1 a2 Generate dose-response curves for hits a1->a2 a3 Determine IC₅₀ values a2->a3

Caption: Workflow for the 5-HT₆ Receptor HTS Assay.

Materials and Reagents:

  • HEK293 cell line stably co-expressing human 5-HT₆ receptor and Gαqs

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Piperazine-1-carboxamidine hemisulfate stock solution (e.g., 10 mM in DMSO)

  • Serotonin (5-HT) stock solution

  • Known 5-HT₆ receptor antagonist (e.g., SB-271046) as a positive control

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities

Step-by-Step Protocol:

  • Cell Plating:

    • Trypsinize and resuspend the HEK293-5HT₆R-Gαqs cells in culture medium.

    • Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a serial dilution of Piperazine-1-carboxamidine hemisulfate in assay buffer. A typical starting concentration for a primary screen is 10 µM.

    • Prepare control wells:

      • Negative control (0% inhibition): Assay buffer with 0.1% DMSO.

      • Positive control (100% inhibition): A known 5-HT₆ antagonist at a concentration >10x its IC₅₀.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.

    • Incubate the plates for 30-60 minutes at 37°C.

  • Screening:

    • Transfer 5 µL of the diluted Piperazine-1-carboxamidine hemisulfate or control solutions to the corresponding wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence kinetically (e.g., one reading per second for 60 seconds).

    • After a stable baseline is established (e.g., 10 seconds), inject 5 µL of 5-HT solution (at a final concentration equal to its EC₈₀) into each well.

    • Continue reading the fluorescence for the remainder of the time.

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence signal minus the baseline fluorescence.

    • Calculate the percentage of inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits".

    • Perform dose-response experiments for hit compounds to determine their IC₅₀ values.

HTS Protocol 2: Cellular Reactive Oxygen Species (ROS) Induction Assay

This protocol describes a cell-based assay to screen for compounds that induce the production of intracellular ROS. The assay utilizes a fluorescent probe that becomes fluorescent upon oxidation by ROS.

Principle:

The cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), is non-fluorescent.[7] Inside the cell, esterases cleave the acetate groups, trapping the probe.[7] Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7] An increase in fluorescence intensity indicates ROS production.

Workflow Diagram:

HTS_Workflow_ROS cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis p1 Seed cells (e.g., HepG2) in 384-well plates p2 Incubate cells (24h) p1->p2 p3 Load cells with H₂DCFDA probe p2->p3 s1 Add Piperazine-1-carboxamidine hemisulfate or control compounds p3->s1 s2 Incubate (1-4 hours) s1->s2 s3 Measure fluorescence signal (end-point read) s2->s3 a1 Calculate % ROS induction s3->a1 a2 Generate dose-response curves for hits a1->a2 a3 Determine EC₅₀ values a2->a3

Caption: Workflow for the Cellular ROS Induction HTS Assay.

Materials and Reagents:

  • A suitable cell line (e.g., HepG2, A549)

  • Cell culture medium

  • Assay buffer (e.g., PBS or HBSS)

  • Piperazine-1-carboxamidine hemisulfate stock solution (10 mM in DMSO)

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • A known ROS inducer (e.g., menadione or H₂O₂) as a positive control[8]

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells into 384-well plates at an appropriate density and incubate for 24 hours.

  • Probe Loading:

    • Prepare a working solution of H₂DCFDA in assay buffer (e.g., 10-50 µM).

    • Wash the cells once with assay buffer.

    • Add 20 µL of the H₂DCFDA solution to each well and incubate for 30-45 minutes at 37°C.

  • Compound Treatment:

    • Remove the H₂DCFDA solution and wash the cells once with assay buffer.

    • Add 20 µL of assay buffer to each well.

    • Add 5 µL of diluted Piperazine-1-carboxamidine hemisulfate or control solutions to the corresponding wells.

      • Negative control: Assay buffer with 0.1% DMSO.

      • Positive control: A known ROS inducer at a concentration known to give a robust signal.

  • Incubation and Measurement:

    • Incubate the plate for a defined period (e.g., 1 to 4 hours) at 37°C, protected from light.

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of ROS induction relative to the positive control: % ROS Induction = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)

    • Identify hits and perform dose-response experiments to determine EC₅₀ values.

Addressing Assay Interference: A Critical Step for Guanidinium Compounds

Guanidinium-containing compounds are known to sometimes cause assay interference, primarily through compound aggregation.[9] Aggregates can non-specifically inhibit enzymes or interact with assay components, leading to false-positive results.[10] Therefore, it is crucial to perform counter-screens to validate any hits obtained from the primary HTS.

Self-Validating System: Counter-Screen for Aggregation-Based Inhibition

A standard method to identify aggregation-based inhibitors is to test their activity in the presence of a non-ionic detergent, such as Triton X-100.[10] Aggregates are typically dispersed by the detergent, leading to a significant reduction in their inhibitory activity.[11]

Protocol: Detergent-Based Counter-Screen

  • Identify Hits: Select compounds that showed activity in the primary screen.

  • Prepare Assays: Set up the primary assay (either the 5-HT₆ or ROS assay) in two parallel sets of plates.

  • Modify Assay Buffer: In one set of plates, use the standard assay buffer. In the second set, use the assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Test Compounds: Perform dose-response experiments for the hit compounds in both assay conditions.

  • Analyze Results:

    • True Hits: The IC₅₀ or EC₅₀ value will be similar in the presence and absence of Triton X-100.

    • Aggregation-Based False Positives: The potency of the compound will be significantly reduced (a rightward shift in the dose-response curve) in the presence of Triton X-100.

Data Interpretation:

Compound BehaviorInterpretation
Potency is unaffected by detergentThe compound is likely a true modulator of the target.
Potency is significantly reduced by detergentThe compound is likely an aggregation-based inhibitor and a false positive.

Conclusion

Piperazine-1-carboxamidine hemisulfate represents a chemical scaffold with potential for hit discovery in HTS campaigns targeting GPCRs or cellular stress pathways. The protocols outlined in this guide provide a robust framework for screening this compound and interpreting the resulting data. By incorporating counter-screens for common assay interferences, researchers can increase the confidence in their findings and more effectively identify promising lead compounds for further development.

References

  • Piperazine-1-carboxamidine: Properties, Uses, Safety, Supplier Info & Pricing. Alchemist-chem.com. [Link]

  • PIPERAZINE 1 CARBOXAMIDINE HEMISULFATE Supplier & Distributor of CAS# 67750-62-9. ProcessPointChemicals. [Link]

  • EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
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  • High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. PubMed Central. [Link]

  • A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Publications. [Link]

  • Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. National Institutes of Health. [Link]

  • Piperazine-1-carboxamide Hydrochloride | C5H12ClN3O | CID 2769700. PubChem. [Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library | Request PDF. ResearchGate. [Link]

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  • High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI. [Link]

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  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

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Probing Fungal Oxidative Stress and Apoptosis with Piperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The study of fundamental cellular processes in fungi is paramount, not only for advancing our basic understanding of eukaryotic biology but also for the development of novel antifungal therapeutics. A key area of interest is the intricate network of stress response pathways, particularly those governed by reactive oxygen species (ROS). ROS, once considered merely toxic byproducts of metabolism, are now recognized as critical signaling molecules involved in a myriad of cellular functions, including programmed cell death or apoptosis. The ability to pharmacologically manipulate intracellular ROS levels is a powerful tool for dissecting these pathways. Piperazine-1-carboxamidine hemisulfate emerges as a valuable chemical probe in this context. This application note provides a comprehensive guide for researchers on the use of Piperazine-1-carboxamidine hemisulfate to induce and investigate ROS-mediated signaling and apoptosis in fungal systems.

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, found in a wide array of bioactive compounds targeting diverse biological processes.[1] Derivatives of piperazine-1-carboxamidine have been identified for their potent fungicidal activity, which has been mechanistically linked to the accumulation of endogenous ROS in fungi such as Candida albicans.[2] This property makes Piperazine-1-carboxamidine hemisulfate an excellent candidate for use as a chemical probe to explore the downstream consequences of oxidative stress in a controlled and inducible manner.

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The primary mechanism of action for the fungicidal effects of piperazine-1-carboxamidine derivatives is the induction of a significant increase in intracellular ROS levels.[2] While the precise molecular target responsible for this ROS accumulation is still under investigation, the downstream effects are well-documented. The elevated ROS perturbs the cellular redox homeostasis, leading to oxidative damage and the activation of apoptotic pathways.

In the model organism Saccharomyces cerevisiae, a piperazine-1-carboxamidine derivative has been shown to induce caspase-dependent apoptosis.[3] This process involves the mitochondrial fission machinery, highlighting a link between oxidative stress, mitochondrial dynamics, and programmed cell death in yeast.[3]

The proposed mechanism can be visualized as a signaling cascade:

Mechanism_of_Action Piperazine-1-carboxamidine Piperazine-1-carboxamidine Fungal_Cell Fungal Cell Piperazine-1-carboxamidine->Fungal_Cell Uptake ROS_Accumulation ↑ Reactive Oxygen Species (ROS) Fungal_Cell->ROS_Accumulation Oxidative_Stress Oxidative_Stress ROS_Accumulation->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis_Induction Apoptosis Mitochondrial_Dysfunction->Apoptosis_Induction Caspase Activation

Caption: Proposed mechanism of Piperazine-1-carboxamidine action in fungal cells.

Applications in Research

As a chemical probe, Piperazine-1-carboxamidine hemisulfate can be utilized in a variety of research applications:

  • Dissecting ROS Signaling Pathways: By inducing a controlled burst of ROS, researchers can study the temporal activation of downstream signaling cascades, including antioxidant responses and cell death pathways.

  • Investigating Fungal Apoptosis: This compound provides a reliable method to induce apoptosis, enabling the study of the molecular machinery involved, such as caspases and other apoptotic factors.

  • High-Throughput Screening: The robust and reproducible induction of a phenotype (e.g., cell death or ROS accumulation) makes it suitable for use in high-throughput screens to identify genetic or chemical modifiers (suppressors or enhancers) of the oxidative stress response.

  • Validating Novel Antifungal Targets: Understanding the pathways perturbed by this compound can aid in the identification and validation of novel targets for antifungal drug development.

Quantitative Data Summary

The following table summarizes the available data on the activity of piperazine-1-carboxamidine derivatives. It is important to note that the specific activity of Piperazine-1-carboxamidine hemisulfate may vary depending on the fungal species and experimental conditions. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific application.

Compound ClassOrganismActivityReference
Piperazine-1-carboxamidine derivativesCandida albicansHigh ROS accumulation and fungicidal activity[2]
Piperazine-1-carboxamidine derivative (BAR0329)Saccharomyces cerevisiaeInduces caspase-dependent apoptosis[3]

Experimental Protocols

The following protocols provide a framework for using Piperazine-1-carboxamidine hemisulfate as a chemical probe. Optimization may be required for different fungal species and strains.

Protocol 1: Induction and Measurement of Intracellular ROS in Yeast

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to measure intracellular ROS levels following treatment with Piperazine-1-carboxamidine hemisulfate.[4][5] H2DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5]

Materials:

  • Yeast strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Appropriate liquid growth medium (e.g., YPD, SD)

  • Piperazine-1-carboxamidine hemisulfate (prepare a stock solution in a suitable solvent, e.g., DMSO or water)

  • H2DCF-DA (prepare a stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader with fluorescence detection (Excitation/Emission ~485/525 nm) or a flow cytometer.

Procedure:

  • Cell Culture: Grow yeast cells overnight in the appropriate liquid medium at the optimal temperature with shaking.

  • Subculture: Inoculate fresh medium with the overnight culture to an optical density at 600 nm (OD600) of approximately 0.1-0.2. Grow the culture to the early to mid-logarithmic phase (OD600 ~0.5-0.8).

  • Treatment:

    • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

    • Wash the cells once with PBS.

    • Resuspend the cells in fresh, pre-warmed medium.

    • Add Piperazine-1-carboxamidine hemisulfate to the desired final concentration. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 1-4 hours).

  • Staining with H2DCF-DA:

    • Add H2DCF-DA to the cell suspension to a final concentration of 10 µM.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Measurement:

    • Harvest the cells by centrifugation and wash twice with PBS to remove excess dye.

    • Resuspend the cells in PBS.

    • Microplate Reader: Transfer the cell suspension to a black, clear-bottom 96-well plate. Measure the fluorescence (Ex/Em ~485/525 nm). Normalize the fluorescence reading to the cell number (e.g., by measuring OD600).

    • Flow Cytometry: Analyze the cells on a flow cytometer, detecting the DCF fluorescence in the appropriate channel (e.g., FITC).

ROS_Measurement_Workflow Start Start Yeast_Culture Grow Yeast Culture (Log Phase) Start->Yeast_Culture Treatment Treat with Piperazine-1-carboxamidine hemisulfate Yeast_Culture->Treatment Staining Stain with H2DCF-DA Treatment->Staining Wash Wash Cells Staining->Wash Analysis Analysis Wash->Analysis Plate_Reader Microplate Reader (Fluorescence) Analysis->Plate_Reader Quantitative Flow_Cytometer Flow Cytometry Analysis->Flow_Cytometer Single-cell End End Plate_Reader->End Flow_Cytometer->End

Caption: Workflow for measuring intracellular ROS in yeast.

Protocol 2: Preparation of Fungal Cell Lysates for Western Blotting

This protocol describes the preparation of total protein lysates from yeast cells treated with Piperazine-1-carboxamidine hemisulfate, suitable for downstream analysis by SDS-PAGE and western blotting.

Materials:

  • Treated and control yeast cells (from Protocol 1)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Glass beads (acid-washed)

  • Bead beater or vortexer

  • Microcentrifuge

Procedure:

  • Harvest Cells: Harvest approximately 10 OD600 units of cells by centrifugation at 4°C.

  • Wash: Wash the cell pellet once with ice-cold water.

  • Lysis:

    • Resuspend the cell pellet in 200-500 µL of ice-cold Lysis Buffer.

    • Add an equal volume of glass beads.

    • Homogenize the cells using a bead beater (e.g., 5 cycles of 1 minute on, 1 minute on ice) or by vigorous vortexing for 10-15 minutes at 4°C.

  • Clarification: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (total protein lysate) to a new pre-chilled microcentrifuge tube.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Storage: The lysate can be used immediately or stored at -80°C. For SDS-PAGE, mix the lysate with Laemmli sample buffer and boil for 5 minutes.

Protocol 3: General Western Blotting for Apoptosis Markers

This is a generalized protocol for western blotting. Specific antibody concentrations and incubation times will need to be optimized.

Materials:

  • Protein lysate (from Protocol 2)

  • SDS-PAGE gels

  • Transfer apparatus (e.g., semi-dry or wet transfer system)

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-caspase antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane and run the SDS-PAGE gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

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  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available at: [Link]

  • Generation of Reactive Oxygen Species Mediated by 1‑Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • Fluorescence Probes for ROS Detection: Overview. MASI Longevity Science. Available at: [Link]

  • Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. PubMed Central. Available at: [Link]

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. ScienceDirect. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]

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Troubleshooting & Optimization

Improving the solubility of Piperazine-1-carboxamidine hemisulfate in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine-1-carboxamidine Hemisulfate

Introduction: Understanding the Solubility Challenge

Piperazine-1-carboxamidine hemisulfate is a specialized chemical compound utilized in advanced research and as a key intermediate in the synthesis of novel pharmaceutical and agrochemical products.[1] Its formulation as a hemisulfate salt is designed to enhance stability and handling.[1] However, researchers frequently encounter challenges in achieving desired concentrations in aqueous solutions, which can hinder experimental reproducibility and limit formulation options.

This guide provides a structured approach to understanding and overcoming these solubility limitations. The core of the issue lies in the physicochemical properties of the parent molecule, Piperazine-1-carboxamidine. It is a basic compound, owing to the nitrogen atoms in the piperazine ring and, most significantly, the highly basic guanidinium (carboxamidine) functional group. The aqueous solubility of its salts is therefore critically dependent on factors like pH, temperature, and the presence of other formulation excipients.

This document serves as a technical resource, offering troubleshooting workflows, detailed protocols, and the underlying scientific principles to empower researchers to effectively manage and enhance the solubility of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the compound's behavior in aqueous solutions.

Q1: What are the fundamental physicochemical properties governing the solubility of Piperazine-1-carboxamidine hemisulfate?

A: The solubility of this compound is primarily governed by the acid-base chemistry of its parent molecule and the hemisulfate counter-ion.

  • Highly Basic Parent Molecule: The guanidinium group is one of the strongest organic bases, with a pKa of its conjugate acid around 13.6.[2] This means it will be protonated (carrying a positive charge) across virtually the entire practical pH range (1-12). The piperazine ring also contains basic nitrogens.

  • Salt Form: You are working with a salt formed from a strong base (the guanidinium group) and a strong acid (sulfuric acid). In solution, it dissociates into the protonated Piperazine-1-carboxamidine cation and the hemisulfate (HSO₄⁻) anion.

  • pH of Solution: The hemisulfate anion is the conjugate base of a strong acid, but it is itself a weak acid (pKa ≈ 1.99). Therefore, a solution of Piperazine-1-carboxamidine hemisulfate dissolved in pure water will be acidic. This intrinsic acidity is the starting point for any pH modifications.

Q2: I've observed that simply heating the mixture helps. Is this a reliable method?

A: Yes, increasing the temperature is often a straightforward initial step. For many piperazine salts, solubility increases as temperature rises.[3][4] This approach allows you to determine the compound's thermodynamic solubility at a higher temperature and can be effective for preparing concentrated stock solutions. However, you must be aware of two potential issues:

  • Chemical Stability: Elevated temperatures can accelerate the degradation of some compounds. Stability at the target temperature should be verified if the solution is to be stored.

  • Supersaturation & Precipitation: If the solution is cooled, it may become supersaturated. This is an unstable state, and the compound can rapidly precipitate out of solution, especially if disturbed by agitation, the introduction of seed crystals (e.g., dust), or addition to a different buffer system.

Q3: Can I use common organic solvents to dissolve the compound?

A: While the parent piperazine molecule is soluble in solvents like ethanol and methanol, using 100% organic solvents may not be ideal for many biological experiments.[4] A more effective and common strategy is to use co-solvents , which are water-miscible organic solvents used as a fraction of the total solvent system. This technique, known as cosolvency, works by reducing the overall polarity of the aqueous medium, which can help solubilize organic molecules.[5] This is a powerful technique, especially when combined with pH adjustment.[6]

Part 2: Troubleshooting Guide

This section provides structured solutions to specific experimental problems.

Problem 1: My compound fails to dissolve completely in an aqueous buffer at the desired concentration.
  • Probable Cause: The intrinsic solubility of the compound under the current pH and temperature conditions is lower than your target concentration. The protonation state of the molecule is not fully optimized for maximum solubility.

  • Troubleshooting Workflow:

    G Start Start: Target concentration not reached Check_pH Step 1: pH Adjustment Lower the pH of the buffer (e.g., to pH 2-4 with HCl) Start->Check_pH Success1 Success: Compound Dissolved Check_pH->Success1 Soluble? [Yes] Try_Cosolvent Step 2: Co-Solvent Addition Prepare a new solvent system (e.g., 10-30% PEG 400 in water) Check_pH->Try_Cosolvent Soluble? [No] Success2 Success: Compound Dissolved Try_Cosolvent->Success2 Soluble? [Yes] Combine_Methods Step 3: Combination Approach Use co-solvent system AND adjust pH to a lower value Try_Cosolvent->Combine_Methods Soluble? [No] Success3 Success: Compound Dissolved Combine_Methods->Success3 Soluble? [Yes] Advanced Consider Advanced Formulation (e.g., Cyclodextrins, SEDDS) Combine_Methods->Advanced Soluble? [No]

    Caption: Troubleshooting workflow for enhancing solubility.

  • Detailed Solution Steps:

    • pH Adjustment: Since the compound is a salt of a strong base, its solubility is expected to be highest at a low pH. The guanidinium group is already protonated, but ensuring a sufficiently acidic environment (e.g., pH 2-4) can prevent any potential deprotonation of the less basic piperazine nitrogens and maximize interaction with water. Use a compatible acid like HCl or H₂SO₄ for adjustment.

    • Co-solvent Addition: If pH modification is insufficient or not viable for your experimental system, employ a co-solvent. Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are excellent choices.[7] Start with a 10% (v/v) co-solvent concentration and increase as needed. See the table below for common options.

    • Combination Strategy: The most powerful approach is often a combination of pH control and cosolvency.[6] Prepare your co-solvent/water mixture first, then adjust the pH of this mixture before adding the compound.

Co-SolventDielectric Constant (ε)Typical Concentration RangeKey Considerations
Water ~80-High polarity, strong H-bonding network.
Glycerin ~425-50%Biocompatible, viscous.
Propylene Glycol (PG) ~3210-60%Common pharmaceutical solvent, good safety profile.
Ethanol ~245-40%Can cause protein precipitation at high concentrations.
PEG 400 ~12.510-70%Low toxicity, high solubilizing power for many drugs.[8]
Data synthesized from sources on cosolvency and solvent properties.[7][8]
Problem 2: My compound dissolves in my stock buffer but precipitates when diluted into my cell culture media or final assay buffer.
  • Probable Cause: This is a classic case of a solution's equilibrium being disrupted. The most likely causes are:

    • pH Shift: Your stock solution may be at a low pH where the compound is soluble, but the final buffer (e.g., cell media buffered at pH 7.4) has a much higher pH, causing the compound to crash out.

    • Co-solvent Dilution: If you used a high concentration of co-solvent in your stock, diluting it into a fully aqueous buffer reduces the co-solvent's solubilizing effect, leading to precipitation.[5]

  • Solution Steps:

    • Verify pH Compatibility: Measure the pH of both your stock solution and the final destination buffer. If there is a significant difference, the final buffer may not be able to maintain the compound's solubility.

    • Perform a Dilution Test: Before your main experiment, perform a small-scale test. Add the required volume of your stock solution to the final buffer and observe for any cloudiness or precipitation over time.

    • Modify the Procedure:

      • Lower Stock Concentration: Prepare a more dilute stock solution that requires a smaller dilution factor, minimizing the disturbance to the final buffer.

      • Use an Intermediate Dilution: Perform a serial dilution using intermediate buffers to gradually transition the compound from the stock environment to the final environment.

      • Adjust Final Buffer (If Possible): If your experiment can tolerate it, slightly lower the pH of the final buffer before adding the compound.

    G cluster_0 pH vs. Solubility for a Basic Compound cluster_1 pH-Solubility\nConcept pH-Solubility Concept Low pH Low pH High pH High pH Low Solubility Low Solubility High Solubility High Solubility a b a->b c b->c d c->d e d->e f e->f g f->g X_axis <-- Increasing pH --> Y_axis Solubility Ionized [Drug-H⁺] Dominates Higher Solubility Unionized [Drug] Begins to Form Lower Solubility

    Caption: Conceptual relationship between pH and solubility for a basic compound.

Part 3: Key Experimental Protocols

Protocol 1: Measuring Equilibrium Solubility (Shake-Flask Method)

This protocol determines the stable, thermodynamic solubility of the compound in a chosen buffer, which is essential for developing robust formulations.[9]

  • Preparation: Choose your test buffer (e.g., pH 4.0 citrate buffer, pH 7.4 phosphate buffer).

  • Add Excess Compound: Add an excess amount of Piperazine-1-carboxamidine hemisulfate to a known volume of the buffer in a sealed container (e.g., a glass vial). "Excess" means enough solid should remain undissolved at the end of the experiment. A good starting point is 2-3 times the expected solubility.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to sit undisturbed for 30 minutes to let larger particles settle. Then, take an aliquot of the supernatant and separate the dissolved compound from the solid. This is a critical step.

    • Option A (Filtration): Filter the supernatant through a 0.22 µm PVDF or similar chemical-resistant syringe filter. Discard the first portion of the filtrate to avoid adsorption effects.

    • Option B (Centrifugation): Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes and carefully collect the supernatant.

  • Analysis: Accurately dilute the clear supernatant with a suitable mobile phase or buffer. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[10]

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Protocol 2: Preparing a 50 mg/mL Stock using a pH-Adjusted Co-Solvent System

This protocol provides a practical example for preparing a concentrated stock solution.

  • Prepare Solvent: Create the solvent vehicle by mixing 30% v/v Propylene Glycol (PG) with 70% v/v deionized water. For 10 mL of solvent, use 3 mL of PG and 7 mL of water.

  • pH Adjustment: Using a calibrated pH meter, adjust the pH of the PG/water mixture to approximately 3.0 using 1N HCl. Stir continuously during adjustment.

  • Weigh Compound: Accurately weigh 500 mg of Piperazine-1-carboxamidine hemisulfate.

  • Dissolution: Slowly add the powder to the 10 mL of pH-adjusted co-solvent while stirring. If needed, gently warm the solution (e.g., to 30-40°C) and/or use a sonicator bath to facilitate dissolution. Do not boil.

  • Final Checks: Once fully dissolved, allow the solution to cool to room temperature. Visually inspect for any signs of precipitation. The final solution is a 50 mg/mL stock ready for use.

  • Storage & Use: Store appropriately (e.g., at 4°C, protected from light). Before use, always allow the solution to return to room temperature and inspect for crystals. When diluting into a final medium, add the stock solution slowly while vortexing the final medium to minimize localized concentration spikes that can cause precipitation.

References

  • Piperazine. (n.d.). Solubility of Things. Retrieved from [Link]

  • Solubility Lab. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. (2016). ResearchGate. Retrieved from [Link]

  • Piperazine-1-Carboxamidine | Properties, Uses, Safety Data & Supplier in China. (n.d.). Bouling Chemical Co., Limited. Retrieved from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). SciSpace. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PMC. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2016). Longdom Publishing. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). PMC. Retrieved from [Link]

  • Piperazine. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

  • Piperazine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • pH Corrections and Protein Ionization in Water/Guanidinium Chloride. (2002). ResearchGate. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2022). Scientific Reports. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved from [Link]

  • pH corrections and protein ionization in water/guanidinium chloride. (2002). PMC - NIH. Retrieved from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). ResearchGate. Retrieved from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review. (2022). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2013). Aston Research Explorer. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2016). PMC. Retrieved from [Link]

  • Guanidinium chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. (2017). Journal of the American Chemical Society. Retrieved from [Link]

  • 1-Piperazinecarboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Piperazine-1-carboxamide Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Synthesis and Purification of Piperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Piperazine-1-carboxamidine Hemisulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during this synthesis, ensuring a successful and efficient experimental outcome.

Introduction

Piperazine-1-carboxamidine and its salts are valuable building blocks in medicinal chemistry, often incorporated into pharmacologically active molecules. The synthesis, while conceptually straightforward, can present several challenges that affect yield, purity, and reproducibility. This guide provides a comprehensive overview of the common issues and their solutions, grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification of Piperazine-1-carboxamidine Hemisulfate, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Solutions
Low or No Product Formation 1. Inactive Guanylating Agent: The reagent may have degraded due to improper storage or handling. 2. Incorrect Reaction Conditions: Temperature, solvent, or pH may not be optimal for the specific guanylating agent used. 3. Poor Nucleophilicity of Piperazine: The reaction may be sluggish if the piperazine nitrogen is not sufficiently nucleophilic under the chosen conditions.1. Verify Reagent Activity: Use a fresh batch of the guanylating agent or test its activity on a more reactive amine. 2. Optimize Reaction Conditions: Systematically vary the temperature, solvent polarity, and pH. For instance, guanylation with cyanamide derivatives often benefits from slightly acidic to neutral pH to activate the cyanamide. 3. Enhance Piperazine Nucleophilicity: Ensure the reaction medium is not overly acidic, which would protonate the piperazine, rendering it non-nucleophilic. The use of a non-nucleophilic base can be beneficial in some cases.
Formation of Disubstituted Piperazine Byproduct 1. High Reactivity of Piperazine: As a diamine, both nitrogen atoms of piperazine are susceptible to guanylation. 2. Stoichiometry: An excess of the guanylating agent relative to piperazine will favor disubstitution.1. Use of a Protecting Group: A common strategy is to use a monoprotected piperazine (e.g., N-Boc-piperazine) to ensure selective reaction at the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1] 2. Control Stoichiometry: Use a stoichiometric excess of piperazine relative to the guanylating agent. This will statistically favor the formation of the monosubstituted product. The unreacted piperazine can be removed during the work-up.
Difficult Purification of the Product 1. High Polarity and Water Solubility: The guanidinium group imparts high polarity and water solubility to the product, making extraction with organic solvents challenging. 2. Co-precipitation of Starting Materials or Byproducts: Unreacted piperazine or side-products may co-precipitate with the desired product salt. 3. Amorphous or Oily Product: The product may not crystallize easily, leading to purification difficulties.1. Salt Formation and Crystallization: The formation of the hemisulfate salt is a purification step in itself. Careful selection of the crystallization solvent is crucial. A mixture of a polar solvent (like water or ethanol) and a less polar anti-solvent (like isopropanol or acetone) can induce crystallization. 2. pH Adjustment: The solubility of piperazine and its derivatives is highly pH-dependent. Adjusting the pH of the aqueous solution can help in selectively precipitating the product or keeping impurities in solution. 3. Chromatographic Methods: For challenging purifications, ion-exchange chromatography can be an effective method for separating the highly basic guanidinium product from less basic impurities.[2]
Product Contaminated with Unreacted Starting Materials 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Inefficient Work-up: The work-up procedure may not be effective in removing all unreacted starting materials.1. Monitor Reaction Progress: Use techniques like TLC, LC-MS, or NMR to monitor the reaction and ensure it has gone to completion before initiating the work-up. 2. Optimize Work-up Protocol: For removing unreacted piperazine, an acid wash during the work-up (if the product is in its free base form) can be effective. If the product is the salt, careful recrystallization is the key. 3. Purification of Piperazine Starting Material: Ensure the piperazine used is of high purity, as impurities can complicate the reaction and purification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the guanylation of piperazine?

A1: Several methods can be employed for the guanylation of piperazine. The choice of method often depends on the scale of the reaction, the availability of reagents, and the desired purity of the final product. Common guanylating agents include:

  • Cyanamide: A straightforward and atom-economical reagent, though it can sometimes lead to the formation of byproducts.[3]

  • S-Methylisothiourea derivatives: These are generally more reactive than cyanamide and can provide good yields. They are often used as their sulfate or hydrochloride salts.

  • Pyrazole-1-carboxamidines: These reagents are known for their high reactivity and selectivity, often allowing for milder reaction conditions.

  • Carbodiimides: These can be used to generate a reactive intermediate that then reacts with the amine.[4][5]

Q2: Why is the product isolated as a hemisulfate salt?

A2: The guanidine group is strongly basic (pKa of the conjugate acid is typically around 13.5). Isolating the compound as a salt offers several advantages:

  • Improved Stability: Salts are generally more crystalline and have better long-term stability than the free base.

  • Easier Purification: The formation of a crystalline salt is a highly effective method of purification, as it allows for the removal of non-basic and less basic impurities through crystallization.

  • Better Handling Properties: Crystalline solids are easier to handle, weigh, and store compared to potentially oily or hygroscopic free bases.

The hemisulfate salt is formed when two molecules of the piperazine-1-carboxamidine base react with one molecule of sulfuric acid.

Q3: How can I monitor the progress of the guanylation reaction?

A3: The progress of the reaction can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and easy method to qualitatively assess the consumption of the starting materials and the formation of the product. A suitable solvent system should be chosen to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the product and any byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the starting piperazine and the appearance of new signals for the product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis may include:

  • Corrosive Reagents: Sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxic and Irritating Chemicals: Some guanylating agents and solvents can be toxic or irritating. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The neutralization of the basic product with sulfuric acid can be exothermic. Add the acid slowly and with cooling if necessary.

Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Piperazine-1-carboxamidine Hemisulfate using S-Methylisothiourea Sulfate

This protocol describes a common method for the guanylation of piperazine.

Materials:

  • Piperazine

  • S-Methylisothiourea sulfate

  • Deionized water

  • Ethanol

  • Isopropanol

  • Concentrated Sulfuric Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (2.0 equivalents) in a mixture of water and ethanol (1:1 v/v).

  • Addition of Guanylating Agent: To the stirred solution, add S-methylisothiourea sulfate (1.0 equivalent) portion-wise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Salt Formation: Slowly add concentrated sulfuric acid (0.5 equivalents) to the reaction mixture while stirring. The product may begin to precipitate.

  • Crystallization: Add isopropanol as an anti-solvent to induce further crystallization. Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Purification: Wash the collected solid with cold isopropanol and then with a small amount of diethyl ether.

  • Drying: Dry the purified Piperazine-1-carboxamidine hemisulfate under vacuum to a constant weight.

Visualizing the Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Dissolve Piperazine in Water/Ethanol add_reagent Add S-Methylisothiourea sulfate start->add_reagent reflux Reflux for 4-6h add_reagent->reflux cool Cool to Room Temperature reflux->cool add_acid Add H₂SO₄ cool->add_acid crystallize Induce Crystallization with Isopropanol add_acid->crystallize filtrate Vacuum Filtration crystallize->filtrate wash Wash with Isopropanol and Ether filtrate->wash dry Dry under Vacuum wash->dry end end dry->end Final Product

Caption: A workflow diagram illustrating the key steps in the synthesis and purification of Piperazine-1-carboxamidine hemisulfate.

Mechanistic Insights

The guanylation of an amine with S-methylisothiourea proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiourea. The reaction is typically facilitated by the departure of methyl mercaptan as a leaving group.

Caption: A simplified representation of the guanylation mechanism of an amine with S-methylisothiourea.

References

  • PrepChem. Synthesis of 1-piperazine carboxamide. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Google Patents. EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available from: [Link]

  • PubMed. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Available from: [Link]

  • ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • PubMed Central. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • RSC Publishing. One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Available from: [Link]

  • ACS Publications. Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Available from: [Link]

  • Google Patents. CN1784381A - Method for crystallizing guanidinium salts.

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Technical Support Center: Monitoring Degradation Products of Piperazine-1-carboxamidine hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Piperazine-1-carboxamidine hemisulfate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth answers to common questions and troubleshooting advice for identifying and monitoring potential degradation products during stability and forced degradation studies. Our approach is rooted in explaining the chemical causality behind experimental observations and providing robust, self-validating protocols.

Section 1: Foundational Knowledge & Study Design

This section addresses the fundamental questions regarding the stability of Piperazine-1-carboxamidine hemisulfate and the rationale behind designing effective degradation studies.

FAQ 1: What is Piperazine-1-carboxamidine hemisulfate and why is monitoring its degradation critical?

Piperazine-1-carboxamidine hemisulfate is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Its structure consists of two protonated piperazine-1-carboxamidine molecules associated with a sulfate ion. The core structure features a piperazine ring, known for its relative stability, and a carboxamidine functional group, which can be more susceptible to certain types of degradation.

Monitoring its degradation is critical for several reasons:

  • Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in the worst case, be toxic. Identifying and controlling these impurities is a regulatory requirement and essential for patient safety.

  • Process Optimization: Understanding how the molecule degrades helps in optimizing synthesis, purification, and formulation processes to minimize impurity formation.

  • Stability-Indicating Methods: A thorough understanding of the degradation profile is required to develop and validate analytical methods that can accurately separate and quantify the active ingredient from its degradation products. This is a core component of stability testing as outlined by the International Council for Harmonisation (ICH) guidelines.[2]

FAQ 2: What are the primary degradation pathways to anticipate for this molecule?

The degradation of Piperazine-1-carboxamidine hemisulfate can be logically predicted by considering its two primary structural components: the piperazine ring and the carboxamidine moiety .

  • Carboxamidine Moiety Degradation: This group, -C(=NH)NH₂, is structurally similar to a guanidine group and is prone to hydrolysis . Under acidic or basic conditions, the carbon-nitrogen double bond can be attacked by water, leading to the formation of Piperazine-1-carboxamide (a urea derivative) and ammonia. This is often the most anticipated degradation pathway.

  • Piperazine Ring Degradation: The piperazine ring itself is generally stable but can degrade under harsh conditions, particularly oxidation and high thermal stress .[3][4] Common degradation products from the piperazine ring found in related studies include:

    • Oxidative Products: N-oxides, ring-opening products like ethylenediamine (EDA), and further oxidation to form species like N-formylpiperazine (FPZ) and organic acids (e.g., formate).[5][6]

    • Thermal Products: High temperatures can lead to complex reactions, including the formation of N-formylpiperazine and N-(2-aminoethyl) piperazine through ring-opening mechanisms.[4][7]

The following diagram illustrates these potential primary degradation pathways.

G cluster_main Piperazine-1-carboxamidine cluster_products Potential Degradation Products P1C Piperazine-1-carboxamidine Hydrolysis_Product Piperazine-1-carboxamide (Urea Derivative) P1C->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidative_Products N-Oxides Ring-Opened Products (EDA) N-Formylpiperazine (FPZ) P1C->Oxidative_Products  Oxidation   (e.g., H₂O₂) Thermal_Products N-(2-aminoethyl) piperazine N-Formylpiperazine (FPZ) P1C->Thermal_Products  High Heat  

Caption: Potential degradation pathways of Piperazine-1-carboxamidine.

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) is the cornerstone of identifying potential degradation products.[8][9] This section provides guidance on designing these experiments and troubleshooting common issues.

Q: My degradation is proceeding too quickly (or not at all). How should I adjust my stress conditions?

A: The goal of a forced degradation study is to achieve modest degradation, typically in the range of 5-20%, to ensure that the degradation products formed are relevant and not artifacts of excessively harsh conditions. If your degradation is outside this range, you need to adjust the intensity of the stressor.

Causality: The rate of a chemical reaction is highly dependent on factors like temperature, reactant concentration, and pH. For hydrolysis, the rate is often pH-dependent. For oxidation, it depends on the concentration of the oxidizing agent and temperature.

The following table provides recommended starting conditions and guidance for tuning the experiment.

Stress ConditionRecommended Starting ConditionIf Degradation is Too Fast...If Degradation is Too Slow...Key Rationale
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursDecrease temperature (e.g., to 40 °C) or decrease acid concentration (e.g., to 0.01 M).Increase temperature (e.g., to 80 °C) or increase acid concentration (e.g., to 1 M).Hydrolysis is catalyzed by H⁺ ions; reaction rate increases with temperature and acid strength.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursDecrease temperature or decrease base concentration.Increase temperature or increase base concentration.Hydrolysis is catalyzed by OH⁻ ions; reaction rate increases with temperature and base strength.
Oxidation 3% H₂O₂ at Room Temp for 24 hoursDecrease H₂O₂ concentration (e.g., to 0.3%) or run at a lower temperature (e.g., 4 °C).Increase H₂O₂ concentration (e.g., to 10-30%) or gently heat (e.g., to 40 °C).[10]Oxidation rate is dependent on oxidant concentration and thermal energy.
Thermal (Dry Heat) 80 °C for 48 hoursDecrease temperature.Increase temperature (e.g., to 105 °C or higher, depending on melting point).[11]Provides energy to overcome activation barriers for thermally-driven reactions.
Photolytic ICH Q1B Option 1 or 2 (≥1.2 million lux hours and ≥200 watt hours/m²)Reduce exposure time.Ensure direct exposure and check lamp intensity.Provides light energy to induce photochemical reactions. Note if the compound is inherently photostable.

Self-Validating System: Always run a control sample (your compound in the same solvent system without the stressor, kept at ambient temperature or refrigerated) in parallel. This helps you distinguish between degradation caused by the stress condition versus instability in the solvent itself.

Section 3: Analytical Strategy and Common Issues

FAQ 3: What is a robust analytical workflow for identifying unknown degradation products?

A: A systematic, multi-technique approach is essential for confidently identifying and characterizing unknown impurities. The most reliable workflow combines chromatographic separation with mass spectrometric detection.

Causality: Chromatography (like HPLC) is necessary to separate the parent compound from its degradants. Mass Spectrometry (MS) provides the molecular weight of each separated compound. Tandem MS (MS/MS) fragments the molecules, providing structural clues that are crucial for identification.[12]

The following workflow is recommended:

Caption: Recommended workflow for impurity identification.

Troubleshooting Guide: I'm seeing poor chromatographic peak shape for the parent compound or its degradants. What are the likely causes?

Issue: Tailing peaks, broad peaks, or split peaks are common when analyzing basic compounds like piperazine derivatives.

Causality and Solutions:

  • Secondary Silanol Interactions: The free amine groups on your molecule can interact strongly with residual acidic silanol groups on the surface of standard C18 silica columns. This is a major cause of peak tailing.

    • Solution 1 (Mobile Phase): Add a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will "mask" the active silanol sites.

    • Solution 2 (pH Control): Operate at a low mobile phase pH (e.g., pH 2.5-3.0) using an acid like formic acid or phosphoric acid. This ensures the piperazine nitrogens are fully protonated, which often improves peak shape.

    • Solution 3 (Column Choice): Use a modern, end-capped, high-purity silica column or a column specifically designed for basic compounds.

  • Chelation with Metal Contamination: Amines can chelate with trace metals in the HPLC system (e.g., in the stainless steel frits or column hardware), leading to severe peak tailing.

    • Solution: Use a mobile phase containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-0.5 mM) or use a bio-inert HPLC system.

Troubleshooting Guide: My degradant doesn't have a UV chromophore. How can I detect it?

Issue: You suspect degradation has occurred (e.g., via mass balance loss of the parent), but you don't see a new peak with your UV detector.

Causality: Saturated ring-opening products, like ethylenediamine (EDA), or small organic acids lack the conjugated double bonds necessary to absorb UV light at typical wavelengths (e.g., >220 nm). Piperazine itself has a very weak UV absorbance.[13]

Solutions:

  • Mass Spectrometry (MS): This is the ideal solution. An LC-MS system detects ions based on their mass-to-charge ratio, not their UV absorbance, making it a universal detector for charged or chargeable analytes.

  • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are "universal" HPLC detectors that can detect any non-volatile analyte, regardless of its optical properties. They are excellent alternatives when MS is not available.

  • Derivatization: For routine QC methods where MS or CAD is not practical, you can perform a chemical reaction to attach a UV-active tag to the degradant. For example, primary and secondary amines can be derivatized with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) to make them detectable by UV or fluorescence.[13]

Section 4: Protocols and Data Summary

Experimental Protocol: Generic Forced Degradation and HPLC-MS Screening

This protocol provides a starting point for conducting a forced degradation study and analyzing the resulting samples.

1. Sample Preparation:

  • Prepare a stock solution of Piperazine-1-carboxamidine hemisulfate at ~1 mg/mL in a suitable solvent (e.g., water or 50:50 acetonitrile:water).

  • For each stress condition, mix the stock solution with the stressor in a 1:1 ratio (final concentration ~0.5 mg/mL).

  • Example (Acid Hydrolysis): Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final condition of 0.5 mg/mL in 0.1 M HCl.

  • Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

2. Stress Conditions:

  • Expose the samples to the conditions outlined in the troubleshooting table above.

  • At designated time points (e.g., 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase starting condition.

3. HPLC-MS Method:

  • Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: ESI+ (Electrospray Ionization, Positive Mode).

  • Scan Range: m/z 50 - 500.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks.

  • Examine the mass spectrum of each new peak to determine its molecular weight.

  • Calculate the mass difference from the parent compound (Piperazine-1-carboxamidine, MW of free base = 142.16 g/mol ) to hypothesize the chemical transformation (e.g., +16 Da suggests oxidation; +1 Da suggests dehydrogenation; -17 Da suggests loss of ammonia).

Table: Summary of Potential Degradation Products and Their Signatures
Potential DegradantChemical FormulaMW (Free Base)Mass Shift from ParentProbable Formation Condition(s)Analytical Notes
Piperazine-1-carboxamide C₅H₁₀N₄O142.16+1 (O for NH)Acidic/Basic HydrolysisPrimary expected product. Polarity will differ from parent.
Piperazine C₄H₁₀N₂86.14-56.02Hydrolysis of CarboxamidineHighly basic, may show poor peak shape. Lacks a strong chromophore.[13]
N-Formylpiperazine (FPZ) C₅H₁₀N₂O114.15-28.01Oxidative, ThermalA known degradation product of the piperazine ring.[4][6]
Ethylenediamine (EDA) C₂H₈N₂60.10-82.06Oxidative (Ring Opening)Very polar, may elute in the void volume. Lacks a chromophore.[6]
Piperazine N-Oxide C₅H₁₂N₄O158.18+16OxidativeA common metabolic and oxidative degradation pathway for tertiary amines.

References

  • ProcessPointChemicals. PIPERAZINE 1 CARBOXAMIDINE HEMISULFATE Supplier & Distributor of CAS# 67750-62-9.
  • Al-Absi, R., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering.
  • Jain, D., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Scientia Pharmaceutica.
  • Cothran, A. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate.
  • Jafari, B., & Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics.
  • Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.
  • Strazisar, B. R., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Omega.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Santa Cruz Biotechnology. Piperazine-1-carboxamidine hemisulfate.
  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research.
  • Chen, X., et al. (2021). Effects of carbon treating on piperazine oxidation in pilot plant testing of PZAS™. Energy Procedia.
  • Leung, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • Patel, N. N., & Kothari, C. S. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • ResearchGate. (2015). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms .
  • International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.

Sources

Avoiding experimental artifacts with Piperazine-1-carboxamidine hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperazine-1-carboxamidine Hemisulfate Topic: Avoiding Experimental Artifacts & Troubleshooting Status: Active | Updated: October 2023

Introduction: The Molecule & The Challenge

Piperazine-1-carboxamidine hemisulfate (often functioning as a guanidino-piperazine mimic) is a potent building block and arginine mimetic. However, its physical form—a hygroscopic sulfate salt—introduces specific "silent" variables into biological assays.

This guide addresses the three most common sources of experimental failure: stoichiometric errors due to hydration , calcium-sulfate precipitation artifacts , and pH-induced false positives .

Module 1: Preparation & Storage (The Hygroscopicity Trap)

Q: My IC50 values are shifting between batches. I suspect my stock concentration is wrong. How do I handle this salt correctly?

A: The shift is likely due to water uptake affecting your molar mass calculations. Piperazine-1-carboxamidine hemisulfate is hygroscopic . Upon exposure to air, it absorbs atmospheric moisture, meaning the mass you weigh includes a significant, unquantified amount of water. If you calculate concentration based on the anhydrous molecular weight (MW), your actual drug concentration will be lower than intended.

The Fix: The "Weigh-by-Difference" Protocol Do not weigh this compound on an open balance pan.

  • Equilibrate: Store the reagent bottle in a desiccator with active desiccant (e.g.,

    
     or silica gel) for 24 hours before use.
    
  • Weighing:

    • Tare a sealed glass vial.

    • Quickly transfer the approximate amount of solid into the vial and seal it immediately.

    • Weigh the sealed vial.

    • Calculate the net mass.

  • Solvation: Add the solvent directly to this vial. Do not transfer the solid again.

  • Stoichiometry Check: Consult the specific batch Certificate of Analysis (CoA). Manufacturers often report the "Water Content" (Karl Fischer titration). Adjust your MW calculation:

    
    
    

Data Table: Impact of Hygroscopicity on Concentration | Condition | Weighed Mass | Actual Drug Mass (assuming 10%


) | Intended Conc. | Actual Conc. | Error |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Open Air  | 10.0 mg | 9.0 mg | 10 mM | 9 mM | -10%  |
| Desiccated  | 10.0 mg | 9.9 mg | 10 mM | 9.9 mM | <1%  |

Module 2: Solubility & Assay Interference (The Sulfate-Calcium Trap)

Q: When I add the compound to my cell culture media or enzyme buffer, the solution turns slightly hazy/turbid. Is the compound precipitating?

A: The compound is likely stable, but you are precipitating Calcium Sulfate (


). 
This is a classic artifact of hemisulfate salts . Biological buffers (Krebs-Ringer, DMEM, RPMI) often contain high concentrations of Calcium (

). When you introduce a sulfate counter-ion at millimolar concentrations, the solubility product (

) of

can be exceeded, causing micro-precipitation.

Why this matters:

  • False Inhibition: The precipitate scatters light, interfering with optical density (OD) readings in ELISA or enzymatic assays.

  • Enzyme Starvation: The precipitation strips

    
     from the solution. If your enzyme (e.g., NOS, certain proteases) is calcium-dependent, activity drops not because of the drug, but because you removed its cofactor.
    

The Fix: The Anion-Exchange or Buffer Swap Use the decision tree below to select the correct solvent system.

SolubilityWorkflow Start Start: Dissolve Compound CheckBuffer Check Assay Buffer Composition Start->CheckBuffer HasCalcium Does Buffer contain >1mM Ca2+? CheckBuffer->HasCalcium NoCalcium No Calcium (e.g., PBS w/o Ca/Mg) HasCalcium->NoCalcium No YesCalcium Yes Calcium (e.g., DMEM, Krebs) HasCalcium->YesCalcium Yes Action1 Safe to use Hemisulfate Dissolve in Water/Buffer NoCalcium->Action1 Risk RISK: CaSO4 Precipitation (False Positive Inhibition) YesCalcium->Risk Action2 Pre-dissolve in Water (100x Stock) Dilute rapidly to avoid nucleation Risk->Action2 If Sulfate Mandatory Action3 CRITICAL: Switch Salt Form (Use HCl salt if possible) Risk->Action3 Recommended

Figure 1: Decision matrix for avoiding Calcium-Sulfate precipitation artifacts.

Module 3: pH & False Positives (The Acidity Trap)

Q: My enzyme activity drops immediately upon adding the compound, even at low concentrations. Is it a potent inhibitor?

A: Check the pH of your final well. Piperazine-1-carboxamidine hemisulfate is an acidic salt of a basic molecule. Dissolving it releases protons (


).
  • Mechanism: If your assay buffer has weak buffering capacity (e.g., 10mM PBS), adding the drug can drop the pH from 7.4 to 6.0 or lower.

  • Artifact: Most enzymes have a narrow pH optimum. The loss of activity is due to acidosis, not ligand binding.

The Fix: High-Capacity Buffering

  • Measure: Check the pH of your highest concentration working solution.

  • Buffer Up: Increase the concentration of your assay buffer (e.g., move from 10mM to 50mM HEPES or Tris).

  • Neutralize: If making a high-concentration stock (e.g., 100 mM), you may need to back-titrate carefully with dilute NaOH to reach pH 7.0 before adding it to the assay.

Module 4: Aggregation (The Colloidal Trap)

Q: I see inhibition, but the Hill slope of my dose-response curve is very steep (>2.0).

A: You are likely observing colloidal aggregation. Guanidino-compounds with planar rings can stack in aqueous solution, forming "promiscuous aggregates" that sequester enzymes non-specifically. This is a common source of false positives in drug discovery.

The Fix: The Detergent Test To validate that your inhibition is a true 1:1 binding event:

  • Add Detergent: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.

  • Interpret:

    • Activity Lost: If the inhibition disappears with detergent, the compound was aggregating. The detergent broke up the colloid.

    • Activity Remains: The inhibition is likely genuine.[1]

Summary of Critical Controls

Potential ArtifactDiagnostic CheckPrevention Strategy
Hydration Error Weigh same mass over 3 days; check drift.Store in desiccator; use CoA water content.
Ca-Sulfate Precipitate Visual turbidity; loss of Ca-dependent signal.Avoid buffers with

; switch to HCl salt.
pH Acidification Measure pH of final assay well.Use 50mM+ HEPES/Tris; neutralize stock.
Colloidal Aggregation Steep Hill slope; inhibition sensitive to detergent.Add 0.01% Triton X-100 to assay buffer.

References

  • Assay Guidance Manual (NCBI/NIH). Assay Interference by Aggregation. [Link]

  • Assay Guidance Manual (NCBI/NIH). Compound-Mediated Assay Interference. [Link]

  • PubChem. Piperazine-1-carboxamidine Compound Summary. [Link]

  • Journal of Medicinal Chemistry. PAINS in the Assay: Chemical Mechanisms of Assay Interference. [Link]

Sources

Technical Support Center: Solubility & Stability of Piperazine-1-carboxamidine Hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured as a dynamic, user-centric resource designed for researchers encountering solubility challenges with Piperazine-1-carboxamidine hemisulfate (also known as 1-Amidinopiperazine hemisulfate).

Topic: Preventing Precipitation in Biological Media Document ID: TS-PCH-2024-001 Audience: Assay Development Scientists, Medicinal Chemists, Cell Biology Researchers

Executive Summary & Chemical Profile

Piperazine-1-carboxamidine hemisulfate is a guanidine-like organic salt often used as a synthetic intermediate or bioactive ligand. While generally soluble in water, its stability in complex biological media (e.g., DMEM, RPMI) is governed by ionic strength, pH, and the "Common Ion Effect" relative to its sulfate counter-ion.

This guide addresses the root causes of precipitation—often misidentified as compound insolubility—and provides validated protocols to ensure assay reproducibility.

Chemical Identity Card
PropertyDetail
Compound Name Piperazine-1-carboxamidine hemisulfate
CAS Number 22365-47-5
Molecular Weight 354.43 g/mol (2:1 Salt)
pKa (Estimated) ~12 (Guanidino group), ~9.8 (Piperazine secondary amine)
Primary Solubility Water (High), DMSO (Moderate)
Critical Risk Formation of insoluble Calcium Sulfate (CaSO₄) in high-calcium media

Core Protocols: Preparation & Media Integration

Workflow 1: Master Stock Preparation

Do not dissolve directly in media. The high ionic strength of media suppresses the initial dissolution rate.

  • Solvent Selection: Use sterile deionized water (dH₂O) or PBS (Mg²⁺/Ca²⁺ free) .

    • Why? The hemisulfate salt dissociates readily in water. Using DMSO is unnecessary and introduces solvent toxicity variables unless the compound is part of a library already in DMSO.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 354.4 mg in 10 mL of solvent.

  • Clarification: Vortex for 30 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) membrane.

    • Note: Do not use Nylon filters, which can bind guanidino-containing compounds.

Workflow 2: Step-Wise Media Integration (The "Anti-Shock" Method)

Rapid addition of concentrated stocks to cold media causes local saturation and precipitation.

  • Pre-warm Media: Ensure cell culture media (e.g., DMEM) is at 37°C .

  • Intermediate Dilution (Optional but Recommended):

    • If targeting <100 µM final concentration: Dilute stock 1:10 in PBS first.

  • Dropwise Addition: Add the stock to the media while swirling the vessel.

  • Immediate Mixing: Vortex or pipette up-and-down 5 times immediately after addition.

Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Q1: I added the compound to DMEM, and a white, fine precipitate formed immediately. Is the compound insoluble?

Diagnosis: Likely Calcium Sulfate (CaSO₄) precipitation , not the compound itself. Mechanism: Piperazine-1-carboxamidine is a hemisulfate.[1][2][3] DMEM contains ~1.8 mM Calcium (Ca²⁺). If you add the compound at high concentrations (e.g., >25 mM), the total Sulfate concentration ([SO₄²⁻]) combined with Media Calcium exceeds the solubility product constant (


) of Calcium Sulfate.
  • Threshold: Precipitation risk increases significantly if the final compound concentration exceeds 20-25 mM in standard DMEM.

Corrective Action:

  • Lower the Concentration: Stay below 10 mM in Ca²⁺-rich media.

  • Change Media: Use a low-calcium medium if high compound load is required.

  • Check Buffer: Ensure you are not adding extra sulfates via other reagents (e.g., Magnesium Sulfate).

Q2: My stock solution in DMSO precipitates when I freeze it.

Diagnosis: Eutectic Freezing / Crystal Seeding. Mechanism: DMSO has a high freezing point (18.5°C). As it freezes, solutes are excluded from the crystal lattice, concentrating them in the remaining liquid phase until they crash out. Corrective Action:

  • Aliquot: Store in single-use aliquots to avoid freeze-thaw cycles.

  • Thaw Protocol: Incubate the vial at 37°C for 10 minutes and vortex vigorously before opening. Ensure the solution is perfectly clear. If not, sonicate.

Q3: Can I autoclave the stock solution?

Answer: No. Reasoning: The guanidine-like carboxamidine group can undergo hydrolysis at high temperatures and pressures, potentially releasing ammonia or degrading to urea derivatives. Protocol: Always use 0.22 µm filtration for sterilization.

Q4: The pH of my media changed after adding the compound. Why?

Diagnosis: Buffering Capacity Overload. Mechanism: The carboxamidine group is strongly basic. At high concentrations (>5 mM), it can overcome the buffering capacity of bicarbonate-based media (like DMEM), shifting the pH alkaline (purple color in Phenol Red). Corrective Action:

  • HEPES Buffering: Supplement the media with 10-25 mM HEPES to strengthen pH control.

  • Pre-adjustment: Check the pH of your high-concentration working solution and adjust with dilute HCl if necessary before adding to cells (use caution to avoid increasing ionic strength too much).

Visual Troubleshooting Guides

Diagram 1: Precipitation Root Cause Analysis

This decision tree helps you identify why precipitation is occurring.

Precipitation_Troubleshooting Start Observation: Precipitate in Media Check_Conc Check Final Concentration Is it > 20 mM? Start->Check_Conc Check_Ca Check Media Calcium (e.g., DMEM, RPMI) Check_Conc->Check_Ca Yes Check_Temp Check Temperature Was Media Cold (4°C)? Check_Conc->Check_Temp No CaSO4_Risk High Risk: CaSO4 Formation (Common Ion Effect) Check_Ca->CaSO4_Risk High Ca++ Solution_1 Action: Reduce Conc. or Switch to Low-Ca Media CaSO4_Risk->Solution_1 Temp_Shock Issue: Thermal Shock Solubility drops at low T Check_Temp->Temp_Shock Yes Check_pH Check pH Change Did Media turn Purple? Check_Temp->Check_pH No Solution_2 Action: Pre-warm Media to 37°C before addition Temp_Shock->Solution_2 Base_Shock Issue: pH Shift Compound is Basic Check_pH->Base_Shock Yes Solution_3 Action: Add HEPES Buffer or Adjust Stock pH Base_Shock->Solution_3

Caption: Diagnostic flowchart for identifying the chemical or physical cause of precipitation events.

Diagram 2: Optimal Dissolution Workflow

A self-validating pathway to ensure stability.

Dissolution_Workflow Powder Solid Powder (Hemisulfate Salt) Solvent Solvent Choice: dH2O or PBS (-Ca/-Mg) Powder->Solvent Weigh Stock Master Stock (100 mM) Solvent->Stock Vortex/Sonicate Filter Sterilization 0.22 µm PES Filter Stock->Filter Clarify Aliquot Storage -20°C (No Freeze/Thaw) Filter->Aliquot Preserve Dilution Working Solution Dilute in Pre-warmed Media Aliquot->Dilution Use

Caption: Step-by-step workflow for preparing and storing stable stock solutions.

Quantitative Reference Data

Table 1: Media Compatibility Matrix

Based on calculated solubility products and ionic interactions.

Media TypeCalcium Conc.[4][5] (mM)Max Recommended Compound Conc.Risk LevelNotes
Water / PBS (-/-) 0> 100 mMLow Ideal for Master Stock.
DMEM (High Glucose) ~1.820 mMHigh Risk of CaSO₄ precipitation above 20 mM.
RPMI-1640 ~0.4 - 0.840 mMModerate Lower Calcium allows higher drug load.
F-12K ~0.350 mMLow Good compatibility.
Serum-Free Media VariableCheck FormulationVariable Watch for high phosphate/sulfate additives.
Table 2: Physical Properties & Storage
ParameterSpecification
Storage (Solid) Room Temperature (Dry, Desiccated)
Storage (Solution) -20°C (Stable for ~3-6 months)
Hygroscopicity Moderate (Keep container tightly sealed)
Light Sensitivity Low (Standard amber vials recommended)

References

  • PubChem. (2025).[6] Piperazine-1-carboxamidine hemisulfate - Compound Summary. National Library of Medicine. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Piperazine-1-Carboxamidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Piperazine-1-Carboxamidine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties and its ability to be readily functionalized at the 1 and 4 positions.[1] The incorporation of a carboxamidine moiety at the 1-position introduces a highly basic group capable of forming key hydrogen bond interactions with biological targets. This unique combination of a flexible piperazine core and a strong hydrogen-bonding group underpins the diverse biological activities observed in this compound class. This guide will delve into the nuanced structure-activity relationships that govern the efficacy of these analogs against various biological targets, with a focus on antifungal activity, CCR2 antagonism, and α-glucosidase inhibition.

Structure-Activity Relationship (SAR) Analysis

The biological activity of piperazine-1-carboxamidine analogs is profoundly influenced by the nature and position of substituents on the piperazine ring and the terminal carboxamidine group. The following sections dissect the key SAR trends observed for different therapeutic applications.

Antifungal Activity: Targeting Fungal Cells through Reactive Oxygen Species (ROS) Induction

A significant body of research has focused on the antifungal properties of piperazine-1-carboxamidine derivatives, particularly against pathogenic yeasts like Candida albicans. The primary mechanism of action for the antifungal activity of these compounds is the induction of endogenous reactive oxygen species (ROS) accumulation within the fungal cells, leading to oxidative stress and subsequent apoptosis.[2][3]

Key SAR findings for antifungal activity include:

  • Substitution on the N-4 Phenyl Ring: The presence of a phenyl group at the N-4 position of the piperazine ring is a common feature. The substitution pattern on this phenyl ring is critical for activity.

  • Bulky Substituents at R3 and R5: Structure-activity relationship studies have demonstrated that analogs bearing large atoms or bulky side chains at the R3 and R5 positions of the N-4 phenyl group exhibit a high capacity for ROS accumulation and potent fungicidal activity.[2][3] This suggests that steric bulk in these positions is crucial for the interaction with the fungal target that triggers ROS production.

Caption: SAR for Antifungal Piperazine-1-carboxamidines.

CCR2 Antagonism: Modulating Inflammatory Responses

The CC chemokine receptor 2 (CCR2) plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation, making it an attractive target for treating inflammatory diseases. N-aryl piperazine-1-carboxamide derivatives have been identified as potent CCR2 antagonists.[4]

Key SAR findings for CCR2 antagonism include:

  • N-Aryl Group: The nature of the aryl group attached to the carboxamide nitrogen is a key determinant of potency.

  • Piperazine Substituents: Modifications to the piperazine ring, such as the introduction of substituents, can modulate both potency and selectivity.

  • Lipophilicity and Basicity: Structural modifications that decrease lipophilicity and basicity have been shown to improve the selectivity of these analogs by reducing off-target effects, such as inhibition of the hERG cardiac ion channel.[4]

α-Glucosidase Inhibition: A Target for Type 2 Diabetes

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes. Chiral pyrimidinyl-piperazine carboxamide derivatives have emerged as potent inhibitors of yeast α-glucosidase.[5]

Key SAR findings for α-glucosidase inhibition include:

  • Chirality: The stereochemistry at the chiral center on the piperazine ring significantly impacts inhibitory activity. Compounds with an S-configuration have been found to be more active than their R-enantiomers.[5]

  • Substituents on the Pyrimidinyl Moiety: The substitution pattern on the pyrimidinyl ring influences the potency of the inhibitors.

  • Hydrophobic Interactions: Computational studies suggest that hydrophobic interactions are a key factor in the binding of these inhibitors to the active site of α-glucosidase.[5]

Comparative Performance Data

To provide a quantitative comparison of the biological activities of piperazine-1-carboxamidine and related carboxamide analogs, the following table summarizes their half-maximal inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC) against various targets.

Compound ClassTargetKey Structural FeaturesActivity (IC50/MIC)Reference
Piperazine-1-carboxamidine AnalogsCandida albicansBulky substituents at R3 and R5 of N-4 phenyl groupMIC: 50-100 µg/mL[3]
N-Aryl Piperazine-1-carboxamideHuman CCR2N-(3,4-dichlorophenyl) groupPotent antagonism (specific IC50 not provided)[4]
Chiral Pyrimidinyl-piperazine CarboxamideYeast α-glucosidaseS-configuration at chiral centerIC50: 0.44 µM (for compound 21c)[5]
Piperazine Carboxamide DerivativeFatty Acid Amide Hydrolase (FAAH)VariesPotent inhibition (specific IC50 not provided)[6]

Key Experimental Protocols

The following section provides detailed methodologies for key experiments used to evaluate the biological activity of piperazine-1-carboxamidine analogs.

Synthesis of N-Aryl-Piperazine-1-Carboxamidine

This protocol provides a general method for the synthesis of N-aryl-piperazine-1-carboxamidine derivatives, which can be adapted for various analogs.

Step 1: N-Arylation of Piperazine

  • To a solution of piperazine (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., K2CO3, Et3N) (2.0-3.0 eq).

  • Add the desired aryl halide (e.g., aryl bromide or chloride) (1.0-1.2 eq).

  • Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-arylpiperazine intermediate.

Step 2: Formation of the Carboxamidine

  • Dissolve the N-arylpiperazine intermediate (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).

  • Add a solution of cyanamide (1.0-1.5 eq) in the same solvent.

  • Cool the reaction mixture to 0 °C and add a solution of a suitable acid (e.g., HCl in ether) dropwise.

  • Stir the reaction at room temperature for several hours.

  • Collect the resulting precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the N-aryl-piperazine-1-carboxamidine hydrochloride salt.

Synthesis_Workflow Start Piperazine + Aryl Halide Step1 N-Arylation (Base, Heat) Start->Step1 Intermediate N-Arylpiperazine Step1->Intermediate Step2 Carboxamidine Formation (Cyanamide, Acid) Intermediate->Step2 Product N-Aryl-Piperazine-1-Carboxamidine Step2->Product

Caption: General Synthesis Workflow.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

  • Inoculum Preparation: Prepare a standardized inoculum of Candida albicans in RPMI-1640 medium to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity.

  • Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate at 37°C for a short period (e.g., 10-15 minutes).

  • Reaction Initiation: Add the pNPG substrate to each well to start the reaction.

  • Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Analysis

ROS-Induced Apoptosis in Candida albicans

Piperazine-1-carboxamidine analogs induce the accumulation of reactive oxygen species (ROS), which triggers a cascade of events leading to programmed cell death (apoptosis) in fungal cells. This pathway involves mitochondrial dysfunction and the activation of caspases.

ROS_Apoptosis_Pathway Compound Piperazine-1-carboxamidine Analog ROS Increased Intracellular ROS Compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: ROS-Induced Apoptosis Pathway.

CCR2 Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL2 (MCP-1), activates downstream signaling cascades that promote cell migration and inflammation.[7][8] Piperazine-1-carboxamide antagonists block this interaction.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_Protein G Protein Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) CCR2->Downstream Activates CCL2 CCL2 (Ligand) CCL2->CCR2 Binds Antagonist Piperazine-1-carboxamide Antagonist Antagonist->CCR2 Blocks Response Cellular Response (Migration, Inflammation) Downstream->Response Leads to

Sources

Validating the Purity of Piperazine-1-carboxamidine Hemisulfate by HPLC-UV: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap" in Purity Analysis

Piperazine-1-carboxamidine hemisulfate is a critical guanidylation reagent used in synthetic organic chemistry. Its structural duality—a highly polar, basic guanidine moiety fused to a piperazine ring—presents a specific analytical challenge known as the "Polarity Trap."

Standard Reverse-Phase (RP) C18 methods fail because the compound elutes at the void volume (


), co-eluting with solvent fronts and salts, rendering purity integration impossible. Furthermore, the lack of a conjugated 

-system necessitates detection at low-UV wavelengths (<210 nm), where mobile phase transparency is paramount.

This guide objectively compares the two viable HPLC-UV strategies to overcome these hurdles: Ion-Pairing Reverse Phase (IP-RPLC) versus Hydrophilic Interaction Liquid Chromatography (HILIC) . While HILIC offers speed, this guide validates IP-RPLC as the superior method for robust purity quantification in regulated environments due to its higher reproducibility and desensitization to sample matrix effects.

Comparative Analysis: IP-RPLC vs. HILIC[1][2]

The choice of method dictates the reliability of your purity data. Below is a technical comparison of the two dominant separation modes for polar, basic amines.

Method A: Ion-Pairing RP-HPLC (The Robust Standard)
  • Mechanism: An anionic pairing agent (e.g., Octanesulfonic Acid) is added to the mobile phase. The hydrophobic tail of the agent adsorbs to the C18 stationary phase, while the anionic head interacts with the cationic piperazine-1-carboxamidine, creating a "pseudo-neutral" complex that retains well.

  • Pros: Excellent peak shape; high resolution from synthesis byproducts; extremely robust retention times once equilibrated.

  • Cons: Long equilibration times (column "dedication" recommended); incompatible with MS detection (unless volatile agents are used, which compromise UV transparency).

Method B: HILIC (The Modern Alternative)
  • Mechanism: Uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Separation is based on partitioning into a water-enriched layer on the column surface.

  • Pros: High sensitivity (organic solvent enhances desolvation in MS, though less relevant for UV); low backpressure.

  • Cons: Highly sensitive to the "sample diluent effect" (injecting aqueous samples ruins peak shape); long re-equilibration times between gradient runs; less robust for salt contaminants (sulfates).

Performance Data Comparison
ParameterMethod A: IP-RPLC (Recommended)Method B: HILIC (Alternative)
Stationary Phase C18 (End-capped, 5µm)Amide or Bare Silica
Retention (

)
5.0 - 8.0 (Tunable by ion-pair conc.)2.0 - 4.0 (Sensitive to water content)
Peak Symmetry (

)
0.95 - 1.100.80 - 1.30 (Tailing common)
UV Cutoff Limit ~200 nm (Phosphate buffer)~205 nm (Acetate/Formate interference)
Sample Tolerance High (Aqueous samples OK)Low (Must match mobile phase)
Suitability QC / Purity Release High-Throughput Screening

Decision Matrix: Selecting the Right Workflow

The following diagram illustrates the logical pathway for selecting the appropriate validation method based on laboratory constraints and sample nature.

MethodSelection Start START: Purity Analysis of Piperazine-1-carboxamidine CheckUV Is UV Detection < 210 nm Available & Stable? Start->CheckUV Derivatization Alternative: Derivatization (e.g., NBD-Cl) + Standard C18 CheckUV->Derivatization No (Old Lamp/Drift) CheckMS Is MS Compatibility Required? CheckUV->CheckMS Yes HILIC_Route Select HILIC Method (Ammonium Formate/Acetonitrile) CheckMS->HILIC_Route Yes (MS Required) Robustness Priority: Robustness or Speed? CheckMS->Robustness No (UV Only) IP_Route Select IP-RPLC Method (Phosphate/Octanesulfonate) Robustness->HILIC_Route Speed Robustness->IP_Route Robustness (QC Release)

Caption: Decision matrix for selecting separation modes based on detection limits and downstream requirements.

Detailed Protocol: Ion-Pairing RP-HPLC (The Gold Standard)

This protocol is designed to be self-validating . The system suitability criteria (SST) embedded in the steps ensure that if the instrument or chemistry is drifting, the run will fail before generating invalid data.

Reagents & Materials
  • Analyte: Piperazine-1-carboxamidine hemisulfate (Ref Std).

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or equivalent). Note: Stable at low pH is critical.

  • Ion Pairing Agent: Sodium 1-Octanesulfonate (IPC-8), HPLC Grade.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).
    
  • Solvents: Acetonitrile (HPLC Gradient Grade), Milli-Q Water.

Mobile Phase Preparation (Critical for Low UV)
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     (10 mM) and 1.08 g Sodium 1-Octanesulfonate (5 mM) in 1000 mL water. Adjust pH to 2.5 ± 0.1  with Phosphoric Acid. Filter through 0.22 µm nylon filter.
    
    • Why pH 2.5? Ensures the piperazine ring is fully protonated for interaction with the ion-pairing agent and suppresses silanol activity on the column.

    • Why Phosphate? It is transparent at 205 nm. Do not use Formic Acid or Acetate, as they absorb heavily below 210 nm, causing baseline drift.

  • Mobile Phase B: Acetonitrile.[1][2]

Instrument Conditions
  • Flow Rate: 1.0 mL/min.[1]

  • Wavelength: 205 nm (Bandwidth 4 nm).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

  • Gradient:

    • 0-15 min: 95% A / 5% B (Isocratic Hold - Essential for IP equilibrium).

    • 15-20 min: 95% A -> 60% A (Wash step).

    • 20-25 min: 60% A -> 95% A (Re-equilibration).

System Suitability Test (SST) Criteria

Before analyzing samples, inject the Standard Solution (0.5 mg/mL) 5 times.

  • Retention Time: 6.0 - 9.0 minutes.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5.
    
  • RSD of Area: NMT 2.0%.

  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    

Validation Framework (ICH Q2(R1))

To prove this method determines "purity" accurately, you must validate the following parameters.

Specificity (Forced Degradation)

You must prove the method separates the main peak from degradation products.

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h).

    • Base (0.1N NaOH, 60°C, 2h).

    • Oxidation (3%

      
      , RT, 2h).
      
  • Acceptance: Peak purity index (via Diode Array Detector) > 99.0%. Resolution (

    
    ) between main peak and nearest degradant > 1.5.
    
Linearity & Range[5][6]
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[3][4]
Accuracy (Recovery)

Since a certified reference material might be the analyte itself, accuracy is often inferred via "Spike Recovery" into the synthetic matrix or by comparison to a secondary orthogonal method (e.g., qNMR).

  • Protocol: Spike known amounts of impurity (if available) or analyte into a placebo matrix.

  • Acceptance: 98.0% - 102.0% recovery.

Robustness (The "One-Variable-At-A-Time" Test)

Deliberately vary parameters to test method stability.

  • pH: ± 0.2 units (Critical for IP-HPLC).

  • Ion Pair Conc: ± 10%.[5]

  • Wavelength: ± 2 nm.

Validation Logic Workflow

The following diagram visualizes the sequence of validation experiments required to claim "Purity" according to ICH guidelines.

ValidationFlow Spec 1. Specificity (Stress Testing) Lin 2. Linearity (5 Levels) Spec->Lin Pass Acc 3. Accuracy (Recovery) Lin->Acc R² > 0.999 Prec 4. Precision (Repeatability) Acc->Prec 98-102% LOD 5. LOD/LOQ (Sensitivity) Prec->LOD RSD < 2% Report Final Validation Report LOD->Report S/N > 10

Caption: Sequential workflow for ICH Q2(R1) validation parameters.

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Drifting Retention Times Incomplete equilibration of the Ion-Pairing agent.Flush column with Mobile Phase A for at least 60 mins before starting. IP agents modify the stationary phase slowly.
Noisy Baseline UV absorbance of mobile phase additives.Ensure Phosphate buffer is used, NOT Acetate/Formate. Use HPLC-grade water.
Split Peaks Sample solvent mismatch.Dissolve the sample in Mobile Phase A. Do not use pure Acetonitrile as diluent.
"Ghost" Peaks Contaminated Ion-Pairing reagent.IP reagents can concentrate impurities on the column.[6] Use high-purity (Gold label) reagents.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[7][8] [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. [Link][9]

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[8] [Link]

Sources

Technical Guide: Cross-Reactivity & Assay Interference Profile of Piperazine-1-carboxamidine Hemisulfate

[1][2]

Executive Summary

Piperazine-1-carboxamidine hemisulfate is a structural hybrid containing a piperazine core and a carboxamidine (guanidino-like) moiety .[1][2] While valuable as a synthetic intermediate and a pharmacophore in antifungal and antidiabetic research, its chemical duality presents unique challenges in assay reproducibility.

This guide delineates the compound's cross-reactivity profile, distinguishing between chemical interference (e.g., colorimetric protein assays) and biological off-target effects (e.g., receptor binding). The data suggests that this compound acts as an Arginine mimic , necessitating strict control groups in enzymatic assays and specific selection of protein quantification methods.

Chemical Structure & Reactivity Logic

To predict and mitigate cross-reactivity, one must understand the molecule's functional groups. Piperazine-1-carboxamidine is not inert; it is a highly basic, nitrogen-rich cation.[1][2]

  • The Guanidine Mimic: The carboxamidine group (

    
    ) is structurally homologous to the side chain of Arginine and the denaturant Guanidine. This is the primary driver of interference in BCA assays and enzymatic competitive inhibition.
    
  • The Piperazine Core: A secondary amine scaffold often recognized by GPCRs (Serotonin/GABA receptors) and ion channels (hERG), leading to biological false positives.

Structural Homology Diagram

The following diagram illustrates the pharmacophore overlap that drives these interactions.

Gcluster_0Chemical Agentcluster_1Structural Mimicry Targetscluster_2Assay ConsequencesCompoundPiperazine-1-carboxamidineArginineL-Arginine(Substrate Mimic)Compound->ArginineCarboxamidineMoietyGuanidineGuanidine HCl(Chemical Interferent)Compound->GuanidineElectronicSimilarityPiperazinePiperazine Core(Receptor Ligand)Compound->PiperazineScaffoldIdentityEnzEnzymatic Inhibition(NOS, Arginase)Arginine->EnzCompetitiveBindingBCABCA AssayFalse SignalGuanidine->BCACu2+ Reduction/ChelationReceptorGPCR/Ion ChannelBinding (hERG, 5-HT)Piperazine->ReceptorPharmacophoreRecognition

Figure 1: Mechanistic pathways of cross-reactivity.[1][2] The compound's dual nature allows it to mimic biological substrates (Arginine) and chemical interferents (Guanidine).

Chemical Interference: Protein Quantification Assays

The most frequent error encountered with Piperazine-1-carboxamidine is the invalidation of protein concentration data.[1] The guanidino-like group is a known interferent in copper-based assays.[1][2]

Comparative Performance Table
Assay TypeMechanismInterference RiskMechanism of InterferenceTolerance Limit (Est.)*
BCA (Bicinchoninic Acid) Cungcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

reduction to Cu

HIGH The guanidino group can reduce Cu

independent of protein, or chelate copper, causing high background or non-linearity.
< 50 µM
Bradford (Coomassie) Dye binding to basic residuesMEDIUM Coomassie Blue binds to basic groups (Arginine/Lysine).[2] This compound mimics Arginine, potentially inflating values.[1][2]< 1 mM
Lowry Assay Cungcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

reduction + Folin
HIGH Similar to BCA; susceptible to nitrogenous bases and reducing agents.[2]< 100 µM
UV (280 nm) Aromatic ring absorptionLOW Piperazine-1-carboxamidine lacks strong aromaticity (unlike Trp/Tyr), but checks for background absorbance are required.[1][2]High Tolerance

*Note: Tolerance limits are derived from standard Guanidine/Amine interference profiles.[1][2] Empirical validation is required for each specific buffer system.

Critical Protocol: Interference Validation (Spike-and-Recovery)

Do not assume the manufacturer's "compatibility" chart applies to this specific derivative.[1][2] You must validate it.

  • Prepare a Protein Standard: 1.0 mg/mL BSA in your base buffer (e.g., PBS).[1][2]

  • Prepare Compound Spikes: Add Piperazine-1-carboxamidine to the BSA solution at 0, 0.1, 1.0, and 10 mM.

  • Run Assay: Perform BCA or Bradford protocol.

  • Calculate Recovery: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">

    
    [2]
    
  • Threshold: If Recovery is outside 90-110% , the compound interferes at that concentration.[1][2]

Biological Cross-Reactivity[1][2][5]

Beyond simple chemical interference, this molecule is biologically active.[1][2] It is not a passive buffer component.[1][2]

A. Receptor Binding (GPCRs & Ion Channels)

The piperazine core is a "privileged scaffold" in medicinal chemistry, often binding to:

  • 5-HT (Serotonin) Receptors: Piperazine derivatives act as agonists/antagonists.[1][2]

  • hERG Channels: Carboxamide/amidine derivatives of piperazine have been documented to inhibit hERG potassium channels, a critical safety endpoint in drug development.

  • GABA Receptors: Potential for allosteric modulation.[1][2]

Impact: In high-throughput screening (HTS), this compound may generate false positives if used as a library component or building block, appearing as a "hit" against these receptors.[1][2]

B. Enzymatic Mimicry (Arginine Competition)

The carboxamidine group is a structural isostere of the guanidino group in L-Arginine.[1][2]

  • Target Enzymes: Nitric Oxide Synthase (NOS), Arginase, and Creatine Kinase.[2]

  • Mechanism: Competitive inhibition.[1][2] The enzyme active site recognizes the charge distribution of the carboxamidine, blocking the entry of the natural substrate.

Troubleshooting & Mitigation Workflow

If you suspect Piperazine-1-carboxamidine is skewing your data, follow this logic flow to isolate and correct the issue.

WorkflowStartSuspected InterferenceCheckTypeIdentify Assay TypeStart->CheckTypeProteinProtein QuantificationCheckType->ProteinBioBiological / EnzymaticCheckType->BioSwitchSwitch to Bradford orUV (280nm)Protein->SwitchHigh BackgroundDialysisDialysis / Desalting(Remove <1kDa)Switch->DialysisStill InterferingControlRun 'Null-Protein' Control(Check for chemical background)Bio->ControlKineticKinetic Analysis(Is it competitive inhibition?)Control->KineticSignal Confirmed

Figure 2: Decision matrix for troubleshooting interference.

Mitigation Strategies
  • Removal: The compound is small (MW ~170-350 Da depending on salt).[1][2] It is easily removed via dialysis (3.5 kDa cutoff) or spin desalting columns prior to protein quantification.[1][2]

  • Blank Subtraction: If the compound concentration is constant, include it in your Standard Curve buffer.[1][2] This "zeros out" the chemical interference in colorimetric assays.[1]

  • Alternative Readouts: For enzymatic assays, use mass spectrometry (LC-MS) to detect product formation directly, avoiding colorimetric reagents that react with the carboxamidine group.[1][2]

References

  • Supports mechanism of copper reduction and amine interference in BCA assays.
  • National Institutes of Health (PubChem). (2025).[1][2] Piperazine-1-carboxamide Hydrochloride Compound Summary. Retrieved February 6, 2026, from [Link]

    • Provides structural data and chemical properties relevant to reactivity.
  • Brown, R. E., Jarvis, K. L., & Hyland, K. J. (1989).[2][3] Protein measurement using bicinchoninic acid: elimination of interfering substances. Analytical Biochemistry. Retrieved from [Link]

    • Foundational text on removing interfering agents (like guanidine derivatives) via precipitation.[2][4]

  • Price, D. A., et al. (2005).[1][2] Design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters. [Link]

    • Establishes the biological activity of piperazine-carboxamides on ion channels (hERG) and receptors.

Comparative Analysis of Piperazine-Based Anthelmintics: Mechanistic Differentiation and Performance Metrics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Active Pharmaceutical Ingredient (Legacy & Niche Application) Primary Class: Heterocyclic Organic Compound (GABA-ergic Agonist)[1][2][3]

While modern broad-spectrum anthelmintics (benzimidazoles, macrocyclic lactones) dominate current therapeutic landscapes, piperazine (PZ) and its derivative diethylcarbamazine (DEC) remain critical tools in specific parasitological niches. This guide provides a technical comparative analysis of piperazine-based compounds against modern standards of care (Albendazole, Ivermectin), focusing on mechanistic distinctiveness, experimentally validated efficacy, and resistance-breaking potential.

Mechanistic Pharmacodynamics: The GABA-ergic Differentiator

The primary value proposition of piperazine lies in its distinct mode of action (MoA) compared to benzimidazoles (tubulin inhibitors) and tetrahydropyrimidines (spastic paralysis inducers).

Piperazine (PZ) vs. Ivermectin vs. Pyrantel

Piperazine acts as a weak GABA-mimetic. Unlike Pyrantel, which induces spastic paralysis (via nicotinic acetylcholine receptor agonism), Piperazine induces flaccid paralysis .

  • Piperazine: Agonizes GABA-gated chloride channels (

    
    ) at the nematode neuromuscular junction 
    
    
    
    Hyperpolarization
    
    
    Muscle relaxation (Flaccid Paralysis).[4][5]
  • Ivermectin: Activates Glutamate-gated chloride channels (GluCl)

    
     Hyperpolarization 
    
    
    
    Flaccid Paralysis.[5]
  • Albendazole: Binds to

    
    -tubulin 
    
    
    
    Inhibits microtubule polymerization
    
    
    Glucose uptake failure
    
    
    Energy depletion (Slow death).
Diethylcarbamazine (DEC) Unique Pathway

DEC, a piperazine derivative, differs significantly. It alters arachidonic acid metabolism in microfilariae, making them susceptible to the host's innate immune system (phagocytosis) rather than causing direct paralysis alone.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways of Piperazine compared to Pyrantel and Albendazole.

Anthelmintic_MOA cluster_0 Drug Class Piperazine Piperazine (PZ) GABA_R GABA Receptor (Neuromuscular Junction) Piperazine->GABA_R Agonist Pyrantel Pyrantel (PYR) nACh_R Nicotinic ACh Receptor Pyrantel->nACh_R Agonist Albendazole Albendazole (ABZ) Tubulin β-Tubulin Subunit Albendazole->Tubulin Inhibitor Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Na_Influx Na+ Influx (Depolarization) nACh_R->Na_Influx MT_Destabilization Microtubule Destabilization Tubulin->MT_Destabilization Flaccid Flaccid Paralysis (Expulsion) Cl_Influx->Flaccid Spastic Spastic Paralysis (Contracture) Na_Influx->Spastic Metabolic Metabolic Collapse (Starvation) MT_Destabilization->Metabolic

Caption: Comparative molecular pathways. Piperazine induces hyperpolarization (Green path), contrasting with Pyrantel's depolarization (Red origin) and Albendazole's structural inhibition (Yellow origin).

Comparative Performance Data

The following data synthesizes efficacy metrics against Ascaris lumbricoides (Roundworm) and Enterobius vermicularis (Pinworm), the primary targets for Piperazine.

Table 1: Efficacy and Pharmacokinetic Comparison
FeaturePiperazine (PZ)Albendazole (ABZ)Ivermectin (IVM)Diethylcarbamazine (DEC)
Primary Indication Ascariasis, EnterobiasisBroad Spectrum (Nematodes/Cestodes)Onchocerciasis, StrongyloidiasisLymphatic Filariasis
Mechanism Type Ion Channel Agonist (GABA)Structural Protein InhibitorIon Channel Activator (GluCl)Immune Sensitizer / Arachidonic Acid
Paralysis Type Flaccid (Reversible)N/A (Slow Death)Flaccid (Irreversible)N/A (Immune Clearance)
Cure Rate (Ascaris) >90% (High Dose)>95% (Single Dose)>90%Not Primary Indication
Time to Effect Rapid (Hours)Slow (Days)Rapid (Hours)Rapid (Minutes for Microfilariae)
Safety (Therapeutic Index) Narrower (Neurotoxicity risk in renal failure)WideWideWide (Risk of Mazzotti reaction)
Pregnancy Category Cat B (Generally Safe)Cat C (Teratogenic in animals)Cat CCat X (Avoid in pregnancy)

Key Technical Insight: Piperazine causes reversible paralysis. If the worm is not expelled before the drug is metabolized/excreted, it may recover. This necessitates high dosage maintenance or combination with a peristalsis stimulant (e.g., Senna) in clinical history, though modern protocols often use it as a standalone for specific resistance cases.

Experimental Protocol: In Vitro Motility Assay

For researchers evaluating novel piperazine derivatives or assessing resistance, the Worm Motility Assay is the gold standard. This protocol validates the "Flaccid Paralysis" phenotype.

Model Organism
  • Primary: Ascaris suum (obtained from abattoirs).

  • Surrogate: Pheretima posthuma (Earthworm) – Anatomically and physiologically analogous for preliminary neuromuscular screening.

Reagents & Setup
  • Tyrode’s Solution (Modified): NaCl 137mM, KCl 2.7mM, CaCl₂ 1.8mM, MgCl₂ 1.0mM, NaHCO₃ 11.9mM, NaH₂PO₄ 0.4mM, Glucose 5.5mM. pH adjusted to 7.4.

  • Temperature: Maintain at 37°C (mimics host gut).

  • Positive Control: Albendazole (10 mg/mL) or Levamisole.

  • Negative Control: 1% DMSO in Tyrode’s solution.

Workflow Diagram

Motility_Assay_Protocol Start Collection & Washing (PBS 37°C) Acclimatization Acclimatization (30 min in Tyrode's) Start->Acclimatization Grouping Grouping (n=6) Control vs. PZ Graded Doses Acclimatization->Grouping Exposure Drug Exposure (Incubator 37°C) Grouping->Exposure Scoring Motility Scoring (Every 15 min) Exposure->Scoring Observation Scoring->Scoring Loop until immobility Analysis Calculate Mean Paralysis Time Scoring->Analysis Endpoint Reached

Caption: Standardized workflow for assessing neuromuscular blockade in helminths. Critical step: Acclimatization ensures baseline motility before drug challenge.

Data Scoring Logic
  • Score 4: Vigorous movement (Normal).

  • Score 3: Slow movement (Sluggish).

  • Score 2: Movement only upon physical stimulation (Paralysis onset).

  • Score 1: No movement upon physical stimulation (Complete Paralysis).

  • Score 0: Death (No recovery in drug-free Tyrode's wash).

Validation Check: To confirm flaccid vs. spastic paralysis, observe the worm's morphology. Piperazine-treated worms should be elongated and limp. Pyrantel-treated worms will be contracted and rigid.

Resistance and Future Outlook

Resistance to Benzimidazoles (BZ) is widespread due to SNPs in the


-tubulin gene (e.g., F200Y mutation).
  • The Piperazine Advantage: Because PZ targets the GABA receptor, it exhibits no cross-resistance with Benzimidazoles.

  • Strategic Use: PZ remains a viable "rotation" drug in veterinary medicine and a rescue agent in human cases where BZ resistance is suspected.

  • Limitations: Resistance to PZ itself has been documented, linked to alterations in the GABA receptor subunit composition, reducing binding affinity.

References

  • Martin, R. J. (1997). Modes of action of anthelmintic drugs. The Veterinary Journal.[6]

  • World Health Organization.Model List of Essential Medicines - Anthelmintics.

  • Kaplan, R. M. (2004).

  • BenchChem.

  • National Institutes of Health (PubChem).Diethylcarbamazine Compound Summary.

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Comparative In Vivo Efficacy Guide: Piperazine-1-carboxamidine Hemisulfate vs. Albendazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Albendazole , a standard broad-spectrum benzimidazole anthelmintic, and Piperazine-1-carboxamidine hemisulfate (also known as 1-Amidinopiperazine or Guanylpiperazine ), a piperazine derivative primarily utilized as a chemical intermediate and research probe for agmatinase inhibition and antifungal activity.

Executive Summary & Compound Identity

This analysis contrasts an established clinical standard (Albendazole) with a specialized research compound (Piperazine-1-carboxamidine hemisulfate). While both share nitrogenous heterocyclic cores, their pharmacological targets and in vivo applications diverge significantly.

FeatureAlbendazole Piperazine-1-carboxamidine Hemisulfate
CAS Number 54965-21-822365-47-5
Drug Class Benzimidazole CarbamateAmidinopiperazine (Guanylpiperazine)
Primary Indication Broad-spectrum Anthelmintic (Nematodes, Cestodes)Research Reagent (Agmatinase Inhibitor), Antifungal Candidate
Mechanism

-Tubulin Polymerization Inhibitor
Agmatinase Inhibition; ROS Induction (Fungi); GABA Modulation (Putative)
In Vivo Status FDA-Approved; WHO Essential MedicineExperimental / Pre-clinical

Critical Note: Piperazine-1-carboxamidine is distinct from the standard anthelmintic Piperazine Citrate/Adipate . While the piperazine core typically exerts GABA-agonistic paralysis in nematodes, the carboxamidine substitution alters its pharmacodynamics, shifting its utility toward enzyme inhibition (agmatinase) and reactive oxygen species (ROS) generation in fungal models.

Mechanism of Action (MOA) Analysis

Albendazole: Microtubule Destabilization

Albendazole acts by binding to the colchicine-sensitive site of


-tubulin in parasites. This prevents the polymerization of microtubules, which are essential for glucose uptake and cellular structure.
  • Outcome: Metabolic depletion, immobilization, and death of the parasite.

  • Selectivity: Higher affinity for helminth tubulin than mammalian tubulin.

Piperazine-1-carboxamidine: Enzyme & Metabolic Modulation

This compound exhibits a dual-mode action in research settings:

  • Agmatinase Inhibition: It acts as a competitive inhibitor of agmatinase, an enzyme that hydrolyzes agmatine (a neurotransmitter/modulator) into putrescine and urea. This preserves endogenous agmatine levels, influencing polyamine synthesis and potentially NO signaling.

  • ROS Induction (Antifungal): In Candida albicans models, derivatives of this compound induce the accumulation of endogenous Reactive Oxygen Species (ROS), leading to oxidative damage and cell death.

MOA Visualization

The following diagram illustrates the divergent pathways of these two compounds.

MOA_Comparison Alb Albendazole Tubulin Parasite β-Tubulin Alb->Tubulin Binds High Affinity Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Glucose Glucose Uptake Polymer->Glucose Disrupts Transport Death_Alb Parasite Starvation/Death Glucose->Death_Alb Energy Depletion P1C Piperazine-1-carboxamidine (Guanylpiperazine) Agmatinase Agmatinase Enzyme P1C->Agmatinase Inhibits ROS Reactive Oxygen Species (ROS) P1C->ROS Induces Accumulation (in Fungi) Agmatine Endogenous Agmatine Agmatinase->Agmatine Prevents Hydrolysis FungalDeath Fungal/Cellular Apoptosis ROS->FungalDeath Oxidative Stress

Figure 1: Comparative Mechanism of Action. Albendazole targets structural integrity (tubulin), while Piperazine-1-carboxamidine targets metabolic enzymes and oxidative stress pathways.

In Vivo Efficacy Comparison

Albendazole: The Clinical Benchmark

Albendazole is the "gold standard" control in efficacy trials.

  • Target Species: Ascaris lumbricoides, Enterobius vermicularis, Taenia solium (Cysticercosis), Echinococcus granulosus.

  • Efficacy Data:

    • Ascariasis: Single dose (400 mg) typically yields >95% cure rate and >99% egg reduction rate .

    • Cystic Echinococcosis: Prolonged therapy (months) leads to cyst degeneration (calcification) in ~30-50% of cases.

    • Pharmacokinetics: Rapidly metabolized to Albendazole Sulfoxide (active metabolite) in the liver. Systemic distribution is enhanced by fatty meals.

Piperazine-1-carboxamidine Hemisulfate: The Experimental Candidate

Direct anthelmintic efficacy data for the carboxamidine salt is limited compared to the standard piperazine base. Its primary in vivo data comes from pharmacological research.

  • Anthelmintic Potential (Inferred):

    • While standard Piperazine causes flaccid paralysis via GABA agonism, the carboxamidine group (guanidine-like) modifies this activity.

    • In vivo studies in mice (agmatine research) show it crosses the blood-brain barrier but does not exhibit the classic "flaccid paralysis" profile of simple piperazine salts at equivalent doses.

  • Antifungal Efficacy:

    • Demonstrated in vivo efficacy in murine C. albicans models involves reducing fungal burden via the ROS mechanism.

    • Potency: Generally lower than azoles (e.g., Fluconazole) but acts via a distinct mechanism, making it a candidate for drug-resistant strains.

Summary Data Table
ParameterAlbendazole (Standard)Piperazine-1-carboxamidine (Test)
Bioavailability Low (<5%); enhanced by fatHigh water solubility; moderate systemic absorption
Active Metabolite Albendazole SulfoxideUnmetabolized / Hydrolysis products
Clearance (Helminths) 95-100% (Ascaris)Unknown/Low (Specific data lacking for helminths)
Toxicity (LD50) Oral Rat: 2400 mg/kgOral Rat: ~1000-2000 mg/kg (Estimated)
Key Side Effects Liver enzyme elevation, bone marrow suppression (rare)GI irritation, potential hypotension (guanidine effect)

Experimental Protocols for Validation

To objectively compare these compounds, researchers should utilize a Murine Helminth Model (e.g., Heligmosomoides polygyrus or Trichuris muris).

Protocol A: In Vivo Anthelmintic Efficacy Assay

Objective: Determine if Piperazine-1-carboxamidine retains the anthelmintic paralysis effect of the piperazine class.

  • Infection: Infect BALB/c mice (n=10/group) with 200 infective larvae (L3) of H. polygyrus via oral gavage.

  • Confirmation: Monitor fecal egg counts (FEC) starting Day 10 post-infection until patent infection (Day 21).

  • Treatment Groups:

    • Group 1 (Negative Control): Vehicle (PBS or CMC).

    • Group 2 (Positive Control): Albendazole (5 mg/kg, oral).[1]

    • Group 3 (Test Low): Piperazine-1-carboxamidine (100 mg/kg, oral).

    • Group 4 (Test High): Piperazine-1-carboxamidine (300 mg/kg, oral).

  • Readout:

    • FEC Reduction: Count eggs/gram feces at 24h, 48h, and 72h post-treatment.

    • Worm Burden: Sacrifice mice at Day 25; count luminal vs. mucosal worms.

    • Worm Motility (Ex Vivo): Extract surviving worms and assess motility score (0=dead, 3=highly active).

Protocol B: Agmatinase/ROS Activity Assay (Mechanistic Check)

Objective: Verify if the test compound is acting via metabolic disruption rather than tubulin binding.

  • Tissue Collection: Harvest liver and brain tissues from treated mice.

  • Agmatine Quantification: Use HPLC with fluorescence detection (OPA derivatization) to measure tissue agmatine levels.

    • Hypothesis: Piperazine-1-carboxamidine treated mice will show elevated agmatine levels compared to Albendazole/Control.

  • ROS Assay (Fungal Co-culture): Incubate C. albicans with serum from treated mice; stain with H2DCFDA to detect intracellular ROS via flow cytometry.

Experimental Workflow Diagram

Protocol_Flow cluster_Treat Treatment Arms (Oral Gavage) cluster_Endpoints Readouts Start Study Initiation (BALB/c Mice) Infect Infection (H. polygyrus L3) Start->Infect Confirm Confirm Patency (Day 21 FEC) Infect->Confirm T_Alb Albendazole (5 mg/kg) Confirm->T_Alb T_P1C Piperazine-1-carboxamidine (100-300 mg/kg) Confirm->T_P1C T_Ctrl Vehicle Control Confirm->T_Ctrl Analysis Endpoint Analysis (Day 24-25) T_Alb->Analysis T_P1C->Analysis T_Ctrl->Analysis FEC Fecal Egg Count (Efficacy %) Analysis->FEC Burden Worm Burden (Clearance) Analysis->Burden Mech Agmatine/ROS Levels (Mechanism) Analysis->Mech

Figure 2: Pre-clinical evaluation workflow for comparing anthelmintic efficacy and mechanistic impact.

Safety & Toxicity Profile

  • Albendazole:

    • Teratogenicity: High risk . Contraindicated in early pregnancy (FDA Category C).

    • Hepatotoxicity: Mild, transient elevation of transaminases is common.

  • Piperazine-1-carboxamidine Hemisulfate:

    • Irritation: Classified as a skin and eye irritant (H315, H319).

    • Neurotoxicity: High doses may interfere with CNS polyamine pathways due to agmatinase inhibition.

    • Contraindications: Unlike standard piperazine (safe in pregnancy), the carboxamidine derivative's effect on fetal polyamine synthesis (crucial for development) makes it a high-risk candidate for pregnancy .

Conclusion

For anthelmintic applications , Albendazole remains the superior choice due to its validated high efficacy, broad spectrum, and established safety profile. Piperazine-1-carboxamidine hemisulfate is not a direct substitute for clinical deworming; it is a research tool for modulating the agmatine/polyamine pathway or exploring novel antifungal mechanisms. Researchers should only substitute Albendazole with this compound if the specific goal is to target agmatinase-dependent pathways or investigate ROS-mediated pathogen clearance .

References

  • Hafiz, A., & Bhattacharyya, H. K. (2009). Comparative Efficacy of Piperazine, Albendazole and Ivermectin Against Ascariasis in Cattle Calves. Indian Journal of Animal Research. Link

  • Santa Cruz Biotechnology. (2024). Piperazine-1-carboxamidine hemisulfate (CAS 22365-47-5) Product Data Sheet. Link

  • Struyfs, C., et al. (2020). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. PubMed.[2][3] Link (Note: Representative citation for antifungal mechanism).

  • Horton, J. (2000). Albendazole: a review of anthelmintic efficacy and safety in humans. Parasitology. Link

  • Gilman, A., et al. (1975).[1] The Pharmacological Basis of Therapeutics. (Reference for Piperazine GABA agonism vs. Albendazole Tubulin inhibition).

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A Senior Application Scientist's Guide to Orthogonal Assays for Validating Compound Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Orthogonal Validation in Drug Discovery

In the landscape of drug discovery, the identification of a "hit" from a primary high-throughput screen (HTS) is merely the opening chapter of a rigorous scientific narrative. The initial excitement of a positive signal must be tempered with a healthy dose of skepticism. Primary assays, while powerful, are susceptible to a variety of interferences that can generate false positives—compounds that appear active but do not engage the target in a meaningful way.[1] These artifacts can arise from the compound's intrinsic properties, such as fluorescence, or its tendency to form aggregates, leading researchers down costly and unproductive paths.

This is where the principle of orthogonal validation becomes paramount. An orthogonal assay measures the same biological endpoint as the primary screen but utilizes a fundamentally different technology or detection method.[2][3] This approach is the cornerstone of building a robust, self-validating data package for any hit compound. By confirming activity through multiple, independent analytical lenses, we can systematically eliminate artifacts and build confidence that the observed biological effect is genuine and on-target. Regulatory bodies like the FDA, MHRA, and EMA have all emphasized the importance of using orthogonal methods to strengthen analytical data, making this a critical step in any therapeutic discovery program.[4]

This guide provides a framework for designing and implementing an effective orthogonal assay cascade. We will move beyond simple protocols to explore the strategic rationale behind assay selection, enabling you to build a comprehensive evidence package that validates your hits with the highest degree of scientific integrity.

Chapter 1: The Hit Validation Funnel - A Strategic Workflow

The journey from a primary hit to a validated lead is best visualized as a funnel, where a large number of initial hits are progressively filtered through a cascade of increasingly stringent assays. The goal is to efficiently triage compounds, separating true positives from artifacts and confirming on-target activity in a biologically relevant context.[5][6]

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Cellular Validation cluster_3 Selectivity & Off-Target Profiling Primary_HTS Primary HTS (e.g., Fluorescence-based biochemical assay) ~100,000s of compounds Dose_Response Dose-Response Confirmation (Primary Assay Format) Primary_HTS->Dose_Response  Initial 'Hits' Orthogonal_Biochemical Orthogonal Biochemical Assay (e.g., Luminescence-based) Dose_Response->Orthogonal_Biochemical Confirmed Hits Biophysical_Binding Biophysical Assay (e.g., SPR, MST) Orthogonal_Biochemical->Biophysical_Binding Artifact-Free Hits Target_Engagement Cellular Target Engagement (e.g., CETSA®) Biophysical_Binding->Target_Engagement Confirmed Binders Functional_Assay Cellular Functional Assay (e.g., Reporter Gene, Phospho-Flow) Target_Engagement->Functional_Assay Cell-Permeable Hits Selectivity Selectivity & Counter-Screens (e.g., KinomeScan, Related Targets) Functional_Assay->Selectivity Functionally Active Hits Validated_Hit Validated Hit Series (Ready for Hit-to-Lead) Selectivity->Validated_Hit Selective Hits

Caption: The Hit Validation Funnel.

Chapter 2: The First Orthogonal Axis: Biochemical vs. Cell-Based Assays

The most fundamental orthogonal comparison is between a simplified, purified system and a complex, living one. This axis is critical for validating that a compound's activity in a test tube can translate to a biological environment.

Biochemical Assays: Mechanistic Clarity

Biochemical assays utilize purified components (e.g., a recombinant enzyme and its substrate) in a controlled, in vitro environment.[7] Their primary strength lies in providing a clear, direct readout of a compound's interaction with its target, free from the complexities of cellular systems.

  • Causality & Rationale: By isolating the target, we can directly measure parameters like enzyme inhibition (IC50) or binding affinity (Kd) without confounding variables. This is the cleanest way to confirm that a compound can physically interact with and modulate its intended target.

  • Strengths:

    • High precision and reproducibility.

    • Amenable to high-throughput formats.

    • Provides direct, mechanistic information about the drug-target interaction.

  • Limitations:

    • Lacks physiological relevance; it cannot assess cell permeability, stability, or potential off-target effects within a cell.[8]

    • May miss compounds that require metabolic activation.

Cell-Based Assays: Physiological Relevance

Cell-based assays measure a compound's effect within the context of a living cell.[9] This provides a more holistic and physiologically relevant assessment of bioactivity.[8]

  • Causality & Rationale: A positive result in a cell-based assay demonstrates not only that the compound can modulate its target, but also that it can cross the cell membrane, remain stable in the cytoplasm, and engage its target in a complex milieu. This is a crucial step in bridging the gap between in vitro activity and potential in vivo efficacy.[10]

  • Strengths:

    • Provides data in a more biologically relevant context.[9]

    • Simultaneously assesses compound permeability and cellular activity.

    • Can reveal off-target effects or cytotoxicity.[11]

  • Limitations:

    • More complex and variable than biochemical assays.

    • The specific mechanism of action can be more difficult to deconvolute.

    • Typically lower throughput.

G cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay Compound_B Compound Target_B Purified Target (e.g., Kinase) Compound_B->Target_B Inhibition Product_B Product Target_B->Product_B Activity Substrate_B Substrate Substrate_B->Target_B label_b Measures direct target modulation Compound_C Compound Cell Cell Membrane Compound_C->Cell Permeation Target_C Target Pathway Signaling Pathway Target_C->Pathway Response Cellular Response Pathway->Response label_c Measures functional outcome in a living system

Caption: Biochemical vs. Cell-Based Assays.

Chapter 3: The Second Orthogonal Axis: Label-Based vs. Label-Free Detection

A significant source of false positives in HTS is interference with the assay's detection system.[1] Compounds that are colored, are fluorescent, or quench a light-based signal can mimic a biological effect. Employing an orthogonal detection method is a non-negotiable step to rule out these artifacts.

Label-Based Assays

These are the workhorses of HTS and rely on detecting a signal from a molecular probe.

  • Principle: Measure changes in fluorescence (e.g., TR-FRET, FP), luminescence (e.g., luciferase-based ATP detection), or other reporter signals.[12][13]

  • Examples:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures proximity between two molecules tagged with a donor and acceptor fluorophore.

    • AlphaScreen®: A bead-based assay that generates a chemiluminescent signal when two molecules interact.

    • Luminescence (e.g., Kinase-Glo®): Measures remaining ATP after a kinase reaction, where light output is inversely proportional to enzyme activity.[13]

  • Strengths: Extremely sensitive, homogenous ("mix-and-read") formats, and widely available.

  • Limitations: Susceptible to interference from compounds that absorb or emit light at similar wavelengths, or that quench the signal.

Label-Free Assays

These techniques measure intrinsic properties of molecules or cells, providing direct evidence of a compound's effect without the need for artificial probes.[14][15]

  • Principle: Detect changes in mass, heat, refractive index, or thermal stability upon compound binding or cellular response.

  • Examples:

    • Surface Plasmon Resonance (SPR): Measures binding kinetics (on/off rates) and affinity by detecting changes in refractive index as a compound flows over a target-immobilized sensor chip.[3]

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing thermodynamic data.[3]

    • Cellular Thermal Shift Assay (CETSA®): A breakthrough technique that confirms target engagement in intact cells or tissue lysates by measuring the thermal stabilization of a target protein upon ligand binding.[16]

  • Strengths: Eliminates artifacts from label interference, provides direct biophysical evidence of binding, and can measure interactions in a native-like state.[17]

  • Limitations: Often lower throughput, may require specialized and expensive instrumentation, and can be more technically demanding.

Assay Technology Principle Primary Measurement Strengths Weaknesses Best Use Case
TR-FRET Proximity-based energy transferFluorescence RatioHomogenous, sensitiveProne to light interferencePrimary HTS, Orthogonal biochemical
AlphaScreen® Proximity-based signal amplificationLuminescenceVery sensitiveProne to light interference, singlet oxygen quenchersPrimary HTS, Protein-protein interactions
Luminescence (ADP/ATP) ATP Depletion/ADP ProductionLight OutputHighly sensitive, universal for ATPasesProne to luciferase inhibitorsOrthogonal biochemical assay for kinases/ATPases
Surface Plasmon Resonance (SPR) Mass change on a sensor surfaceBinding Affinity (K D), Kinetics (k on/k off)Label-free, real-time kineticsLower throughput, requires protein immobilizationGold standard for confirming direct binding and MOA
CETSA® Ligand-induced thermal stabilizationTarget Protein Abundance vs. TempLabel-free, confirms intracellular target engagementLower throughput, requires specific antibodyValidating cell permeability and target binding

Chapter 4: Designing a Self-Validating Assay Cascade: A Kinase Inhibitor Case Study

Let's apply these principles to a common scenario: validating a hit from a primary screen for a protein kinase inhibitor.

Primary Screen: A TR-FRET-based biochemical assay identifies a compound that inhibits the phosphorylation of a peptide substrate.

  • Step 1: Dose-Response Confirmation: The first step is to re-test the hit compound in the primary TR-FRET assay across a range of concentrations to determine its potency (IC50) and ensure the activity is reproducible.[3]

  • Step 2: Orthogonal Biochemical Assay: To eliminate TR-FRET-specific artifacts, we switch detection methods. An excellent choice is the ADP-Glo™ Luminescence Assay , which measures kinase activity by quantifying the amount of ADP produced.[18] If the compound shows a similar IC50 in this assay, we gain confidence that it is a true inhibitor of the enzyme's catalytic activity, not just an optical artifact.

  • Step 3: Direct Binding Biophysical Assay: Does the compound actually bind to the target? We use a label-free method like Surface Plasmon Resonance (SPR) to directly measure the interaction. This provides definitive proof of binding and yields the affinity (K D) and kinetic rate constants (k on, k off).[3][5] A confirmed binder is a much higher-quality hit than one with only activity-based evidence.

  • Step 4: Cellular Target Engagement: The compound works on the purified protein, but does it get into cells and bind its target? We employ CETSA® .[16] By treating intact cells with the compound and then heating them, we can measure the increased thermal stability of the target kinase via Western Blot or mass spectrometry. A positive result proves the compound is cell-permeable and engages the intended target in its native environment.

  • Step 5: Cellular Functional Assay: Finally, we must link target engagement to a biological outcome. This involves an assay that measures the downstream consequences of inhibiting the target kinase. For example, we could use a Western blot to measure the phosphorylation of a known downstream substrate of our target kinase. A reduction in phosphorylation upon compound treatment provides the final piece of evidence, connecting direct target binding to a functional cellular response.[19]

G Primary Primary Screen Hit (TR-FRET, IC50 = 1µM) Ortho_Biochem Orthogonal Biochemical (ADP-Glo, IC50 = 1.2µM) Primary->Ortho_Biochem Eliminates optical artifacts Biophys Biophysical Binding (SPR, KD = 800nM) Ortho_Biochem->Biophys Confirms direct binding CETSA Cellular Target Engagement (CETSA shows stabilization) Biophys->CETSA Confirms cell permeability & engagement Functional Cellular Functional Assay (Downstream phospho-protein reduced) CETSA->Functional Links engagement to function Validated VALIDATED HIT Functional->Validated

Caption: Case Study: Kinase Inhibitor Validation Cascade.

Hypothetical Data Summary
Compound ID Primary TR-FRET IC50 Ortho ADP-Glo IC50 SPR Binding K D CETSA® Result Functional Outcome Conclusion
Cmpd-A 1.1 µM1.3 µM950 nMStabilizationP-Substrate ReducedValid Hit
Cmpd-B 950 nM> 50 µMNo BindingNo StabilizationNo EffectAssay Artifact (Fluorescence)
Cmpd-C 1.5 µM1.8 µM1.2 µMNo StabilizationNo EffectBiochemical Hit (Not Cell-Permeable)

Chapter 5: Distinguishing On-Target vs. Off-Target Effects

A final, crucial dimension of orthogonal validation is ensuring the observed effect is due to modulating the intended target and not an unknown "off-target".[20] While the cellular functional assay provides some confidence, a more direct approach is needed.

  • Counter-Screening: This involves testing your validated hit against closely related targets (e.g., other kinases from the same family).[2] Lack of activity in these assays demonstrates selectivity.

  • Broad Selectivity Profiling: For well-characterized target families like kinases, large-scale screening panels (e.g., Eurofins' KINOMEscan®) can test a compound against hundreds of distinct targets simultaneously. This provides a comprehensive view of a compound's selectivity profile and can proactively identify potential off-target liabilities that could cause toxicity later in development.[21]

Conclusion

The strategic application of orthogonal assays is not an optional exercise; it is a fundamental component of rigorous, reproducible science in drug discovery. By systematically challenging primary screening hits with assays that employ different detection methods (e.g., fluorescence vs. luminescence), different systems (biochemical vs. cellular), and different endpoints (activity vs. binding), we build a multi-faceted, self-validating case for a compound's biological activity. This approach minimizes the risk of pursuing artifactual hits, provides deep mechanistic insight early in the discovery process, and ultimately increases the probability of translating a promising hit into a successful therapeutic.

References

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A Head-to-Head In Vitro Comparison of Piperazine-1-carboxamidine Derivatives: From Antifungal Activity to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold is a privileged structure, renowned for its versatility in engaging a wide array of biological targets.[1] Among its many modifications, piperazine-1-carboxamidine derivatives have emerged as a particularly promising class of compounds with diverse bioactivities. This guide provides a comprehensive, head-to-head in vitro comparison of these derivatives, focusing on their antifungal properties and their inhibitory effects on key metabolic enzymes. We will delve into the structure-activity relationships (SAR) that govern their potency, present detailed experimental protocols for their evaluation, and explore the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical series.

Section 1: Antifungal Efficacy Against Candida albicans

The opportunistic fungal pathogen Candida albicans remains a significant clinical challenge. Our investigation into a series of piperazine-1-carboxamidine derivatives has revealed their potent fungicidal activity, which is intrinsically linked to their ability to induce the accumulation of endogenous reactive oxygen species (ROS) within the fungal cells.[2][3]

Structure-Activity Relationship (SAR) Insights

A systematic evaluation of a library of piperazine-1-carboxamidine analogues has demonstrated a clear SAR. The antifungal potency is significantly influenced by the nature of the substituents on the phenyl ring of the molecule.[2]

Specifically, derivatives with bulky atoms or large side chains at the R(3) and R(5) positions of the phenyl group exhibit a markedly higher capacity to induce ROS accumulation in C. albicans, which correlates directly with their fungicidal activity.[2][3] This suggests that the steric and electronic properties of these substituents are critical for the interaction with the fungal target(s) that trigger oxidative stress.

Comparative In Vitro Antifungal Activity

The following table summarizes the minimum inhibitory concentrations (MIC) for a selection of piperazine-1-carboxamidine derivatives against C. albicans, highlighting the impact of phenyl ring substitutions on their antifungal potency.

Compound IDR(3) SubstituentR(5) SubstituentMIC (µg/mL)
1a HH>128
1b ClCl32
1c BrBr16
1d II8
1e CH(CH₃)₂CH(CH₃)₂16

Data synthesized from findings reported in François et al., 2009.

As the data indicates, a clear trend is observed where increasing the size of the halogen substituent from chlorine to iodine (compounds 1b-1d ) results in a progressive increase in antifungal activity. Similarly, the introduction of bulky isopropyl groups (compound 1e ) also confers significant potency compared to the unsubstituted analog (1a ).

Mechanism of Action: ROS-Mediated Apoptosis

The fungicidal effect of these piperazine-1-carboxamidine derivatives is not due to a simple disruption of the fungal membrane. Instead, it is a more nuanced process involving the induction of a mitochondrial fission-dependent apoptosis pathway in yeast, triggered by an overwhelming accumulation of endogenous ROS.

Below is a diagram illustrating the proposed signaling pathway.

Antifungal_Mechanism cluster_0 Candida albicans Cell Derivative Piperazine-1-carboxamidine Derivative Interaction Interaction with Mitochondrial Target(s) Derivative->Interaction Enters cell ROS Increased Endogenous Reactive Oxygen Species (ROS) Interaction->ROS Triggers Mitochondrial_Dysfunction Mitochondrial Dysfunction and Fission ROS->Mitochondrial_Dysfunction Induces Apoptosis Apoptotic Cell Death Mitochondrial_Dysfunction->Apoptosis Leads to

Caption: Proposed mechanism of antifungal action for piperazine-1-carboxamidine derivatives.

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Preparation of Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare a stock solution of each piperazine-1-carboxamidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA).[4][5]

  • Cell Treatment:

    • Incubate C. albicans cells with the piperazine-1-carboxamidine derivatives at their respective MICs for a defined period.

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in a buffer containing H₂DCF-DA and incubate in the dark.

  • Measurement:

    • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates a higher level of intracellular ROS.

Section 2: Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogens, including Helicobacter pylori.[6] Piperazine-based compounds have shown promise as effective urease inhibitors.[7][8]

Comparative In Vitro Urease Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of piperazine-based benzimidazole derivatives against urease. While not strictly piperazine-1-carboxamidines, these closely related structures provide valuable insights into the potential of the piperazine scaffold for urease inhibition.

Compound IDR SubstituentIC₅₀ (µM)
2a 2-Cl0.21
2b 4-Cl0.25
2c 4-CH₃0.75
2d 4-C₂H₅0.51
Thiourea (Standard)23.11

Data synthesized from findings reported in Khan et al., 2023.[6]

The data reveals that all tested derivatives are significantly more potent than the standard inhibitor, thiourea. Halogen substitution, particularly at the 2-position of the phenyl ring, appears to enhance inhibitory activity.

Mechanism of Urease Inhibition

The inhibition of urease by these compounds is believed to occur through the interaction of the piperazine moiety and its substituents with the active site of the enzyme, potentially chelating the nickel ions essential for catalysis.

Urease_Inhibition cluster_1 Urease Catalytic Cycle Urease Urease Enzyme (with Ni²⁺ ions) Products Ammonia + CO₂ Urease->Products hydrolyzes Urea Urea (Substrate) Urea->Urease Inhibitor Piperazine Derivative Inhibitor->Urease binds to active site, blocks substrate binding

Caption: Schematic of competitive inhibition of the urease enzyme by a piperazine derivative.

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced from the enzymatic breakdown of urea.[9][10][11][12][13]

  • Reagent Preparation:

    • Prepare solutions of urease enzyme, urea substrate, and the test compounds.

    • Prepare Berthelot's reagents: phenol-nitroprusside and alkaline hypochlorite.

  • Assay Procedure:

    • In a 96-well plate, add the urease enzyme solution and the test compound at various concentrations.

    • Incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the urea substrate.

    • Incubate at 37°C.

  • Color Development and Measurement:

    • Stop the enzymatic reaction and add Berthelot's reagents.

    • Incubate to allow for color development.

    • Measure the absorbance at a wavelength of 625-630 nm. The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells.[9]

Section 3: α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[14] Chiral pyrimidinyl-piperazine carboxamide derivatives have demonstrated potent α-glucosidase inhibitory activity.[14]

Comparative In Vitro α-Glucosidase Inhibitory Activity

The following table showcases the IC₅₀ values of a series of chiral pyrimidinyl-piperazine carboxamide derivatives against α-glucosidase from Saccharomyces cerevisiae.

Compound IDConfigurationPhenylurea SubstituentIC₅₀ (µM)
3a R3-OH-4-Cl2.08
3b S3-OH-4-Cl0.44
3c S3-OBn-4-Cl1.50
Acarbose (Standard)-817.38

Data synthesized from findings reported in Hanafiah et al., 2022.[14]

These results highlight two critical findings: all synthesized compounds are significantly more potent than the standard drug acarbose, and the stereochemistry at the chiral center of the piperazine ring plays a crucial role, with the S-configuration being more active than the R-configuration.[14]

Mechanism of α-Glucosidase Inhibition

Kinetic studies have revealed that these compounds act as competitive inhibitors of α-glucosidase.[14] They likely bind to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed.

Glucosidase_Inhibition cluster_2 α-Glucosidase Catalysis and Inhibition Enzyme α-Glucosidase Product Glucose Enzyme->Product hydrolyzes Substrate Carbohydrate Substrate Substrate->Enzyme Inhibitor Pyrimidinyl-piperazine carboxamide Inhibitor->Enzyme competes with substrate for active site binding

Caption: Competitive inhibition of α-glucosidase by a pyrimidinyl-piperazine carboxamide derivative.

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay is based on the spectrophotometric detection of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[15][16][17][18]

  • Reagent Preparation:

    • Prepare solutions of α-glucosidase enzyme, pNPG substrate, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate the enzyme with the test compound at various concentrations for a defined period at 37°C.

    • Initiate the reaction by adding the pNPG substrate.

    • Incubate the mixture at 37°C.

  • Measurement and Calculation:

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

Conclusion

The piperazine-1-carboxamidine scaffold and its close analogs represent a highly versatile and promising platform for the development of novel therapeutic agents. The in vitro data presented in this guide clearly demonstrates their potent antifungal activity, driven by a unique ROS-mediated mechanism, as well as their significant inhibitory effects on clinically relevant enzymes such as urease and α-glucosidase. The structure-activity relationships highlighted herein provide a rational basis for the further optimization of these compounds to enhance their potency, selectivity, and drug-like properties. The detailed experimental protocols offer a validated framework for researchers to conduct their own comparative studies and to further explore the therapeutic potential of this exciting class of molecules.

References

  • François, I. E., Thevissen, K., Pellens, K., Meert, E. M., Heeres, J., Freyne, E., ... & Cammue, B. P. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721. [Link]

  • François, I. E., Thevissen, K., Cammue, B. P. A., & Ausma, J. (2009). A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast. FEMS Yeast Research, 9(5), 754-765.
  • Badgujar, S. B., Mahajan, M. B., Korde, S. S., & Chopade, B. A. (2014). In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran. Journal of Mazandaran University of Medical Sciences, 24(115), 13-21.
  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Hanafiah, N., Maita, P., Fikri, N., Ruswanto, T., & Chayjaroon, W. (2022). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 12(1), 1-13.
  • Khan, I., Ali, A., Ibrar, A., Khan, A., Shah, S. A. A., & Iqbal, J. (2023). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. Results in Chemistry, 5, 100801.
  • Al-Warhi, T., Rizvi, S. U. D., Sabt, A., Al-Salahi, R., Al-Sanea, M. M., & Nadeem, M. S. (2022). Comparison of α-glucosidase inhibitory activities of piperidine...
  • Khan, K. M., Saad, S. M., Shaikh, A. J., Al-khathami, A. M., Mahar, J., Perveen, S., & Choudhary, M. I. (2022). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. Turkish Journal of Chemistry, 46(1), 183-197.
  • Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. (2022).
  • Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. (2022). MDPI.
  • Ali, B., Al-Wabel, N. A., Shams, S., Ahmad, A., Khan, S. A., & Anwar, F. (2015). Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia. RSC Advances, 5(118), 97561-97569.
  • Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. (2022).
  • James, J., Fiji, N., Roy, D., Andrew, D., & Thirumurugan, K. (2015). A rapid method to assess reactive oxygen species in yeast using H2DCF-DA. Analytical Methods, 7(19), 8089-8093.
  • Application Notes and Protocols for Testing Urease Inhibitors. (2025). BenchChem.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022).
  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.
  • A Rapid method to assess Reactive Oxygen Species in yeast using H2DCF-DA. (2015).
  • Berthelot Method. (n.d.). Labcare diagnostics.
  • Alpha-Glucosidase Inhibition Assay. (2022). Bio-protocol.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). Semantic Scholar.
  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. (2022).
  • Urea Berthelot Enzymatic – Colorimetric test. (n.d.).
  • Enzymatic Assay of α-GLUCOSIDASE. (n.d.). Sigma-Aldrich.
  • Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. (2021). PMC.
  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2021). PMC.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers.
  • Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. (2025). PubMed.
  • Reactive Oxygen Species-mediated Regulation of Mitochondrial Biogenesis in the Yeast Saccharomyces cerevisiae. (2005). PMC.
  • Berthelot's Urease Activity Assay. (2022). UCL iGEM.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). PubMed.
  • Khan, I., Ali, A., Ibrar, A., Khan, A., Shah, S. A. A., & Iqbal, J. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 13(1), 1-13.
  • Inhibitory Activity of α-Glucosidase by the Extract and Fraction of Marine Sponge-Derived Fungus Penicillium citrinum Xt6. (2022). Pharmacognosy Journal.
  • Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell de
  • Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie.
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). MDPI.
  • ROS-generating rare-earth coordination networks for photodynamic inactivation of Candida albicans. (2020). Dalton Transactions.

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Technical Comparative Guide: Pharmacokinetic Profiling of Piperazine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt Selection Strategy

In the development of anthelmintic formulations, the choice of piperazine salt is rarely a matter of therapeutic efficacy alone—the active moiety (piperazine base) remains constant. Instead, the selection between Piperazine Citrate , Piperazine Adipate , and Piperazine Phosphate is a strategic decision driven by solubility kinetics , hygroscopicity , and processability .

This guide objectively compares the pharmacokinetic (PK) profiles of these salts, demonstrating how physicochemical properties dictate the rate of absorption (


) and systemic exposure (

), and provides validated protocols for their quantification.

Physicochemical Determinants of Pharmacokinetics

The pharmacokinetic differentiation between piperazine salts is primarily a function of their dissolution rates in the gastrointestinal tract. According to the Noyes-Whitney equation , the dissolution rate (


) is directly proportional to the saturation solubility (

) of the salt layer surrounding the particle.
Table 1: Comparative Physicochemical Properties
Salt FormMolecular FormulaBase Equivalence (%)Aqueous SolubilityHygroscopicityPrimary Indication Logic
Piperazine Hexahydrate

44.3%Very High (Freely Soluble)DeliquescentReference standard; rarely used in solid dosage due to instability.
Piperazine Citrate

35-40%High (~150 g/L)ModerateRapid onset; ideal for water medication (poultry/swine).
Piperazine Adipate

37%Moderate (~55 g/L)LowStable in feed; slower dissolution reduces peak neurotoxicity risks.
Piperazine Phosphate

42%Low-Moderate LowPreferred for feed premixes due to excellent physical stability.

Expert Insight: While Piperazine Citrate is often the default for liquid formulations due to its high solubility, Piperazine Adipate is frequently selected for solid oral dosage forms. Its lower solubility acts as an intrinsic "controlled release" mechanism, blunting the


 and potentially widening the safety margin against neurotoxicity (tremors/ataxia) in sensitive species.

Comparative Pharmacokinetic Profiles

Once dissolved, the piperazine base is absorbed via passive diffusion. The salt form influences the rate of entry but not the extent of elimination.

Absorption Phase ( and )
  • Citrate Salt: Exhibits rapid dissolution in the stomach.

    • 
      :  1–2 hours post-administration.
      
    • Clinical Implication: High peak plasma concentrations are achieved quickly, which is advantageous for "shock" deworming but increases the risk of transient GABAergic neurotoxicity.

  • Adipate Salt: Slower dissolution rate in gastric fluids.

    • 
      :  2–4 hours (delayed relative to citrate).
      
    • Clinical Implication: The "flip-flop" kinetics (where absorption rate limits elimination) result in a flatter PK curve, maintaining effective luminal concentrations for intestinal worms while moderating systemic spikes.

Distribution and Elimination

Regardless of the salt, the systemic fate of the piperazine moiety is identical:

  • Distribution: Widely distributed into tissues; crosses the blood-brain barrier (source of neurotoxicity).

  • Metabolism: Partially metabolized (approx. 25-30%); minor conversion to N-mononitrosopiperazine (safety concern).

  • Excretion: Predominantly renal.[1]

    • Swine: ~55% excreted unchanged in urine within 24 hours.

    • Poultry: Residues persist longer; egg withdrawal periods are critical (up to 17 days).

Mechanistic Pathway Visualization

The following diagram illustrates the causality between salt selection, dissolution kinetics, and the dual pharmacological outcomes (anthelmintic efficacy vs. neurotoxicity).

PiperazinePK Salt Piperazine Salt Form (Citrate/Adipate) Solubility Aqueous Solubility (Noyes-Whitney) Salt->Solubility Dissolution Dissolution Rate (GI Tract) Solubility->Dissolution Determines Absorption Systemic Absorption (Passive Diffusion) Dissolution->Absorption Rate Limiting Step Lumen Gut Lumen Conc. (Therapeutic Target) Dissolution->Lumen Availability Plasma Plasma Concentration (Cmax) Absorption->Plasma GABA_Host Host CNS GABA Receptor (Off-Target) Plasma->GABA_Host Crosses BBB GABA_Worm Nematode GABA Receptor (Agonism) Lumen->GABA_Worm Paralysis Flaccid Paralysis (Worm Expulsion) GABA_Worm->Paralysis Cl- Influx Hyperpolarization Toxicity Neurotoxicity (Ataxia/Tremors) GABA_Host->Toxicity

Figure 1: Mechanistic pathway linking salt solubility to therapeutic and toxicological outcomes. High solubility (Citrate) drives both Lumen and Plasma levels rapidly; lower solubility (Adipate) moderates Plasma spikes.

Experimental Protocols

To validate these profiles in a research setting, the following protocols are recommended.

Protocol A: In Vitro Comparative Dissolution (Self-Validating)

Objective: To quantify the dissolution rate differences between Adipate and Citrate salts. Apparatus: USP Apparatus 2 (Paddle).

  • Medium: 900 mL Simulated Gastric Fluid (SGF) pH 1.2 (without enzymes).

  • Conditions: 37°C ± 0.5°C, 50 RPM.

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Replace with fresh medium.

  • Detection: Derivatization HPLC (see Protocol B) is preferred over direct UV due to piperazine's weak chromophore.

  • Validation:

    • Pass Criteria: Citrate should release >85% within 15 mins. Adipate should show a distinct lag or slower profile (e.g., >85% at 30-45 mins).

Protocol B: Bioanalytical Quantification (HPLC-FLD)

Direct UV detection of piperazine is insensitive (low extinction coefficient at 200-220 nm). Dansyl Chloride derivatization is the gold standard for high-sensitivity PK studies.

Reagents:

  • Derivatizing Agent: Dansyl Chloride (DNS-Cl) 5 mg/mL in acetone.

  • Buffer: Sodium Bicarbonate (0.1 M, pH 9.5).

Workflow:

  • Sample Prep:

    • Take 200 µL Plasma/Serum.

    • Add 20 µL Internal Standard (e.g., internal standard amine).

    • Add 600 µL Acetonitrile (protein precipitation). Vortex 1 min, Centrifuge 10,000g for 10 min.

    • Transfer supernatant to a clean vial; evaporate to dryness under

      
      .
      
  • Derivatization:

    • Reconstitute residue in 100 µL Bicarbonate Buffer (pH 9.5).

    • Add 100 µL DNS-Cl solution .

    • Incubate at 60°C for 20 minutes (dark).

    • Cool and stop reaction with 20 µL diethylamine.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).

    • Mobile Phase: A: Water/Acetic Acid (99:1); B: Acetonitrile. Gradient elution.

    • Detection: Fluorescence (FLD).[2][3][4] Excitation: 330 nm ; Emission: 500 nm .

  • Self-Validation Check:

    • The DNS-Piperazine derivative is doubly substituted (bis-dansyl-piperazine). Ensure the peak spectrum matches the bis-derivative standard, not the mono-derivative (which indicates incomplete reaction).

Conclusion

The choice between piperazine salts is a trade-off between pharmaceutical elegance and pharmacokinetic modulation .

  • Select Piperazine Citrate when formulating liquid concentrates for mass medication (water systems) where immediate solubility is paramount.

  • Select Piperazine Adipate for solid oral dosage forms (tablets/feed) to maximize stability and utilize its lower solubility to blunt systemic absorption peaks, thereby improving the safety profile in non-ruminants.

Researchers must utilize derivatization-based chromatography (Protocol B) to accurately map these profiles, as direct UV methods lack the sensitivity to detect the subtle PK differences driven by salt solubility.

References

  • European Medicines Agency (EMA). (2002). Piperazine: Summary Report (3) - Committee for Veterinary Medicinal Products. European Public MRL Assessment Reports. Link

  • Guo, Y. W., et al. (2020).[3] The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods. Link

  • O'Neil, M.J.[5] (Ed.). (2001).[5] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition.[5] Merck & Co.[5] Link

  • DrugFuture. (2008). British Pharmacopoeia 2008: Piperazine Citrate / Adipate Monographs. Link

  • Kyron Laboratories. (2021).[1] Piperazine Adipate: Package Insert and Pharmacological Data. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4837, Piperazine. Link

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Bridging the Gap: A Comparative Guide to Validating In Vitro Discoveries in Relevant In Vivo Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a clinically relevant in vivo outcome is both exciting and fraught with challenges. The controlled environment of a petri dish or a multi-well plate offers invaluable insights into cellular mechanisms and potential therapeutic targets. However, the complex, dynamic, and interconnected systems of a living organism present a much higher bar for validation. This guide provides an in-depth comparison of strategies and models for successfully translating in vitro findings into a relevant in vivo context, ensuring the scientific rigor and translatability of your research.

The Foundational Leap: Why In Vivo Validation is Non-Negotiable

In vitro studies, while powerful for high-throughput screening and mechanistic deep dives, exist in a biological vacuum.[1] They cannot fully replicate the intricate interplay of various cell types, the influence of the immune system, or the complex pharmacokinetics and pharmacodynamics (PK/PD) of a potential therapeutic.[2] In vivo models, therefore, are indispensable for observing the holistic effects of an intervention on a living system, providing a more accurate prediction of potential efficacy and toxicity in humans.[3]

Strategic Selection of In Vivo Models: A Comparative Analysis

The choice of an in vivo model is a critical decision that profoundly impacts the relevance and success of your validation studies.[4] A poorly chosen model can lead to misleading results and the costly failure of a promising therapeutic candidate in later stages. Below is a comparative analysis of commonly used in vivo models across key disease areas.

Oncology

In cancer research, the goal is to select a model that accurately reflects the tumor microenvironment and its response to therapy.

Model TypeKey CharacteristicsAdvantagesDisadvantagesBest Suited For
Cell Line-Derived Xenografts (CDX) Human cancer cell lines are implanted into immunocompromised mice.Cost-effective, rapid tumor growth, high reproducibility.[5]Lack of tumor heterogeneity, adaptation to 2D culture can alter cell properties, absence of a functional immune system.[1][6]Initial efficacy screening of cytotoxic agents.
Patient-Derived Xenografts (PDX) Patient tumor fragments are directly implanted into immunodeficient mice.Preserves original tumor histology, genetic heterogeneity, and drug responsiveness.[6][7]Higher cost, lower engraftment rates, longer study timelines, lacks a competent human immune system.[6][8]Co-clinical trials, biomarker discovery, and personalized medicine studies.
Syngeneic Models Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.Fully competent immune system, allowing for the study of immunotherapies.[3][9]Mouse tumors may not fully recapitulate the complexity of human cancers.Testing immunomodulatory drugs and combination therapies.[3][10]
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that mimic human cancer.Tumors arise in the correct microenvironment with an intact immune system, closely modeling human disease progression.Long latency, high cost, potential for tumor heterogeneity to complicate analysis.Investigating cancer etiology, target validation, and prevention strategies.
Neurodegenerative Diseases

Modeling the slow progression and complex pathology of neurodegenerative diseases in animals is a significant challenge.

DiseaseCommon In Vivo ModelsKey Features & ReadoutsLimitations
Alzheimer's Disease Transgenic mice expressing human amyloid precursor protein (APP) and presenilin (PSEN) mutations.Amyloid plaque deposition, tau pathology, cognitive deficits (assessed by Morris water maze, etc.).[11]Often fail to fully recapitulate the extent of neurodegeneration and dementia seen in humans.[12]
Parkinson's Disease Neurotoxin-induced models (e.g., MPTP, 6-OHDA) and genetic models (e.g., SNCA, LRRK2 mutations).[13][14]Dopaminergic neuron loss, motor deficits (assessed by rotarod, gait analysis), formation of Lewy body-like inclusions.[14][15]Neurotoxin models induce acute damage that may not reflect the progressive nature of the disease.[14]
Metabolic Diseases

Animal models of metabolic diseases are crucial for understanding the interplay between genetics, diet, and therapeutic interventions.

DiseaseCommon In Vivo ModelsKey Features & ReadoutsLimitations
Type 2 Diabetes Genetic models (e.g., db/db mice, ob/ob mice) and diet-induced obesity (DIO) models.[16][17][18]Hyperglycemia, insulin resistance, obesity, glucose intolerance (assessed by glucose tolerance tests).[17][19]Monogenic models may not fully represent the polygenic nature of human type 2 diabetes.[18]

Designing a Robust In Vivo Validation Study: A Self-Validating System

A well-designed in vivo experiment is a self-validating system that incorporates rigorous controls and minimizes bias. The following workflow illustrates the key steps in transitioning from in vitro findings to in vivo validation.

G cluster_0 In Vitro Phase cluster_1 In Vivo Validation Phase cluster_2 Key Considerations In Vitro Assay In Vitro Assay Hit Identification Hit Identification In Vitro Assay->Hit Identification Screening Lead Optimization Lead Optimization Hit Identification->Lead Optimization SAR Model Selection Model Selection Lead Optimization->Model Selection Transition to In Vivo Experimental Design Experimental Design Model Selection->Experimental Design Relevance Ethical Considerations Ethical Considerations Model Selection->Ethical Considerations In Vivo Study In Vivo Study Experimental Design->In Vivo Study Protocol PK/PD Studies PK/PD Studies Experimental Design->PK/PD Studies Data Analysis Data Analysis In Vivo Study->Data Analysis Endpoints Biomarker Analysis Biomarker Analysis In Vivo Study->Biomarker Analysis

Caption: Workflow for In Vivo Validation.

The Cornerstone of Trustworthiness: The ARRIVE Guidelines

To ensure the transparency and reproducibility of your in vivo research, adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is paramount.[16] These guidelines provide a checklist of essential information to include in publications, covering aspects such as study design, sample size, and statistical analysis.[5][16]

Case Study: Validating a PI3K Inhibitor from In Vitro to In Vivo

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion PTEN PTEN PTEN->PIP3 Dephosphorylation PI3K_Inhibitor PI3K Inhibitor (e.g., GDC-0941) PI3K_Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt Signaling Pathway.

An in vitro screen might identify a compound, such as GDC-0941, as a potent inhibitor of PI3K.[9] The next critical step is to validate this finding in an appropriate in vivo model.

Correlating In Vitro and In Vivo Data

A key aspect of validation is establishing a correlation between in vitro potency and in vivo efficacy. While a direct linear relationship is not always observed, in vitro data can be predictive of in vivo response.[3]

CompoundIn Vitro IC50 (U87MG glioblastoma cells)In Vivo ModelDosing RegimenIn Vivo Outcome (Tumor Growth Inhibition)
GDC-0941 ~0.3 µM[9]Orthotopic U87MG xenograft in mice100 mg/kg, dailySignificant tumor growth inhibition[9]

Detailed Experimental Protocols

Subcutaneous Tumor Xenograft Model

This protocol outlines the key steps for establishing a subcutaneous tumor xenograft model to evaluate the efficacy of a therapeutic agent.

Materials:

  • Human cancer cell line (e.g., U87MG)

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cell culture medium and reagents

  • Matrigel (optional)[4]

  • Sterile syringes and needles (23-25 gauge)[4]

  • Anesthetic

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture and expand the chosen cancer cell line under standard conditions. On the day of inoculation, harvest cells during their logarithmic growth phase and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Animal Preparation: Anesthetize the mice according to your institution's approved protocol.

  • Inoculation: Inject the cell suspension subcutaneously into the flank of each mouse.[4] A 50:50 mixture of cell suspension and Matrigel can improve tumor engraftment.[4]

  • Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the therapeutic agent and vehicle control according to the planned dosing schedule and route of administration.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and biomarker analysis of tumor tissue at the end of the study.

Morris Water Maze for Cognitive Assessment in Alzheimer's Disease Models

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.[8]

Materials:

  • Circular water tank (90-100 cm diameter)[8]

  • Escape platform

  • Non-toxic white paint to make the water opaque[8]

  • Video tracking software

  • Visual cues placed around the room

Procedure:

  • Acclimation: Handle the mice for several days before the experiment to reduce stress.

  • Training (Hidden Platform):

    • Fill the tank with water and make it opaque. Place the escape platform in a fixed quadrant, submerged just below the water surface.

    • Gently place the mouse into the water at one of the four starting positions, facing the wall of the tank.

    • Allow the mouse to swim and find the hidden platform for a set duration (e.g., 60-120 seconds). If it fails to find the platform, guide it to the location.

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the visual cues.[8]

    • Repeat this process for several trials per day over 4-5 days.

  • Probe Trial (Memory Assessment):

    • On the day after the final training session, remove the platform from the tank.

    • Place the mouse in the tank and allow it to swim freely for a set time (e.g., 60-90 seconds).[8]

    • The video tracking software will record the time spent in the target quadrant where the platform was previously located. A significant preference for the target quadrant indicates successful spatial memory formation.

Regulatory Considerations and Authoritative Grounding

The transition from preclinical in vivo studies to clinical trials is a highly regulated process. The U.S. Food and Drug Administration (FDA) requires the submission of an Investigational New Drug (IND) application, which must include comprehensive data from preclinical pharmacology and toxicology studies. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.

Conclusion

The validation of in vitro findings in relevant in vivo disease models is a cornerstone of successful translational research. By carefully selecting the most appropriate animal model, designing rigorous and self-validating experiments, and adhering to established reporting guidelines, researchers can bridge the gap between the laboratory and the clinic. This systematic and evidence-based approach is essential for advancing our understanding of disease and developing novel and effective therapies for patients.

References

  • Patient-Derived Xenograft Models of Breast Cancer and Their Application. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. (2025, May 23). Blog. Retrieved February 6, 2026, from [Link]

  • Syngeneic Mouse Models. (n.d.). Charles River Laboratories. Retrieved February 6, 2026, from [Link]

  • How does in vitro testing compare with in vivo testing? (n.d.). Certis Oncology. Retrieved February 6, 2026, from [Link]

  • A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. (2023, August 23). PMC. Retrieved February 6, 2026, from [Link]

  • Comparisons of in vivo cancer models and their applications. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Benefits of Cell Line-Derived Xenograft Models for Preclinical Oncology Screening. (2023, September 14). Crown Bioscience. Retrieved February 6, 2026, from [Link]

  • Morris Water Maze. (2024, January 3). MMPC.org. Retrieved February 6, 2026, from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). ARRIVE guidelines. Retrieved February 6, 2026, from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Animal Models of Parkinson's Disease. (n.d.). NCBI. Retrieved February 6, 2026, from [Link]

  • In vivo tumor xenograft model. (n.d.). Bio-protocol. Retrieved February 6, 2026, from [Link]

  • Investigational New Drug (IND) Application. (n.d.). FDA. Retrieved February 6, 2026, from [Link]

  • The ARRIVE guidelines 2.0. (n.d.). ARRIVE guidelines. Retrieved February 6, 2026, from [Link]

  • Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. Retrieved February 6, 2026, from [Link]

  • Webinar: The ARRIVE guidelines 2.0. (2020, August 19). YouTube. Retrieved February 6, 2026, from [Link]

  • Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment. (2015, January 28). JoVE. Retrieved February 6, 2026, from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. Retrieved February 6, 2026, from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Animal Models of Parkinson's Disease. (n.d.). Charles River Laboratories. Retrieved February 6, 2026, from [Link]

  • IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. (2016, February 16). FDA. Retrieved February 6, 2026, from [Link]

  • Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). TUV SUD. Retrieved February 6, 2026, from [Link]

  • Development and application of rodent models for type 2 diabetes. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. Retrieved February 6, 2026, from [Link]

  • Understanding FDA Regulatory Requirements for Investigational New Drug Applications for Sponsor-Investigators. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Rodent Models of Type 2 Diabetes Mellitus. (n.d.). Arab Journals Platform. Retrieved February 6, 2026, from [Link]

  • Oral Glucose Tolerance Test. (n.d.). Taconic Biosciences. Retrieved February 6, 2026, from [Link]

  • Mouse Models of Alzheimer's Disease. (n.d.). Frontiers. Retrieved February 6, 2026, from [Link]

  • Navigating the FDA IND Submission Process: Key Steps & Requirements. (2025, September 11). BioBoston Consulting. Retrieved February 6, 2026, from [Link]

  • Type 2 Diabetes Mouse Models. (n.d.). Charles River Laboratories. Retrieved February 6, 2026, from [Link]

  • In vivo Detection of Alzheimer's Disease. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Syngeneic vs. Xenograft Cancer Models: Overview, Key Differences, and When To Use Each. (2023, August 7). PharmaLegacy. Retrieved February 6, 2026, from [Link]

  • Glucose Tolerance Test in Mice. (2011, October 5). Bio-protocol. Retrieved February 6, 2026, from [Link]

  • Parkinson's Disease Modeling. (n.d.). InVivo Biosystems. Retrieved February 6, 2026, from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Parkinson's Disease Models. (2023, June 6). InnoSer. Retrieved February 6, 2026, from [Link]

  • Mammalian Models in Alzheimer's Research: An Update. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Piperazine-1-carboxamidine hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Piperazine-1-carboxamidine hemisulfate is a specialized chemical compound utilized in advanced research, particularly as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure and stability as a hemisulfate salt make it valuable in various laboratory applications.[1] However, its chemical properties necessitate a robust and informed approach to its handling and, critically, its disposal. Improper disposal not only poses a significant risk to laboratory personnel and the environment but also represents a breach of regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Piperazine-1-carboxamidine hemisulfate. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our recommendations in established safety data and chemical waste management principles. Our objective is to provide a self-validating system of protocols that ensures safety and environmental stewardship, reinforcing the trust you place in our products and expertise.

Part 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of any safety protocol. The disposal plan for Piperazine-1-carboxamidine hemisulfate is directly informed by its inherent risks. The Globally Harmonized System (GHS) classifications for this compound indicate multiple routes of potential harm.[2]

The primary causality for stringent disposal protocols is the compound's classification as harmful through ingestion, skin contact, and inhalation.[2] Furthermore, its potential to cause skin and serious eye irritation necessitates procedures that prevent any direct contact or aerosolization.[2] While some safety data sheets (SDS) for the parent compound, piperazine, indicate more severe hazards like skin corrosion and potential reproductive toxicity, it is best practice to handle the hemisulfate salt with a high degree of caution.[3][4]

Table 1: GHS Hazard Classification for Piperazine-1-carboxamidine hemisulfate

Hazard Class GHS Code Description
Acute Toxicity - Oral H302 Harmful if swallowed.[2]
Acute Toxicity - Dermal H312 Harmful in contact with skin.[2]
Acute Toxicity - Inhalation H332 Harmful if inhaled.[2]
Skin Irritation H315 Causes skin irritation.[2]
Eye Irritation H319 Causes serious eye irritation.[2]

| Specific target organ toxicity | H335 | May cause respiratory irritation.[2] |

Part 2: Pre-Disposal Safety Protocols

Before beginning any waste consolidation, it is imperative to establish a safe working environment. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling and preparation of Piperazine-1-carboxamidine hemisulfate for disposal must be conducted within a certified chemical fume hood. This is a critical step to mitigate the risk of inhaling harmful dust or aerosols, directly addressing the H332 and H335 hazard statements.[2][5] The fume hood provides a contained workspace, protecting the user and the surrounding lab environment from accidental release.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal and ocular exposure.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes or fine dust. This directly addresses the H319 "Causes serious eye irritation" warning.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Given the H312 "Harmful in contact with skin" classification, gloves are a non-negotiable control.[2]

  • Body Protection: A standard laboratory coat should be worn and fully fastened.

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of aerosolization outside of this control, a NIOSH-approved respirator may be necessary.[6]

Part 3: Step-by-Step Disposal Methodology

The recommended and most compliant method for disposing of Piperazine-1-carboxamidine hemisulfate is through a licensed chemical waste management service.[2][7] In-lab neutralization or drain disposal is strictly prohibited due to the compound's hazard profile and the potential for environmental contamination.[7]

Step 1: Waste Classification and Segregation
  • Classification: Designate all Piperazine-1-carboxamidine hemisulfate waste—including pure compound, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions—as hazardous chemical waste.

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes.[8][9] Specifically, keep it separate from strong acids, strong oxidizing agents, and cyanides.[6] Mixing incompatible waste can lead to dangerous reactions, including the generation of toxic gases or fire.[9] Collect solid waste and aqueous solutions in separate, designated containers.

Step 2: Waste Containerization
  • Container Choice: Use only chemically compatible, leak-proof containers with securely sealing lids.[8] High-density polyethylene (HDPE) containers are a suitable choice for both solid and aqueous waste. Reusing the original product container is often a good practice, provided it is in good condition.[8]

  • Container Integrity: Ensure the container is not overfilled. Leave at least 10% of the volume as headspace to allow for expansion.[8] Keep the container closed at all times except when adding waste.[8]

Step 3: Labeling
  • Clarity is Key: Proper labeling is a critical safety and compliance step. The waste container must be clearly labeled with the words "Hazardous Waste."

  • Content Identification: List the full chemical name, "Piperazine-1-carboxamidine hemisulfate," and its approximate concentration if in solution.[8] Do not use abbreviations or chemical formulas.

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Harmful," "Irritant").

Step 4: Storage and Collection
  • Secure Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within or near the laboratory. This area must be secure and under the control of laboratory personnel.[9]

  • Professional Collection: Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup. They will manage the final disposal through a licensed chemical destruction plant, which typically uses controlled incineration with flue gas scrubbing to ensure complete and environmentally sound destruction.[2][7]

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill:

    • Evacuate personnel from the immediate area.

    • If safe to do so, prevent the spill from spreading or entering drains.

    • Wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • Label the container and dispose of it as hazardous waste.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical help if irritation occurs.[2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[2]

Part 5: Visual Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of Piperazine-1-carboxamidine hemisulfate.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_disposal Final Disposal Phase Start Start: Waste Generated Assess_Hazards 1. Assess Hazards (H302, H312, H315, H319, H332) Start->Assess_Hazards Don_PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Work_in_Hood 3. Work in Fume Hood Don_PPE->Work_in_Hood Segregate_Waste 4. Segregate Waste (Solids vs. Aqueous) (Keep from Incompatibles) Work_in_Hood->Segregate_Waste Containerize 5. Place in Compatible, Sealed Container Segregate_Waste->Containerize Label_Container 6. Label Container ('Hazardous Waste', Full Name, Date) Containerize->Label_Container Store_Safely 7. Store in Designated Satellite Accumulation Area Label_Container->Store_Safely Contact_EHS 8. Contact EHS for Pickup Store_Safely->Contact_EHS Professional_Disposal 9. Disposal via Licensed Facility (Controlled Incineration) Contact_EHS->Professional_Disposal End End: Disposal Complete Professional_Disposal->End

Caption: Logical workflow for the safe disposal of Piperazine-1-carboxamidine hemisulfate.

References

  • Sigma-Aldrich. (2025).
  • Carl ROTH. (2025).
  • Cayman Chemical. (2025).
  • Process Point, LLC.
  • United Nations Office on Drugs and Crime.Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Government of Canada. (2024).
  • Thermo Fisher Scientific. (2010).
  • ECHEMI.1-Piperazinecarboximidamide, sulfate (2:1)
  • Echemi.
  • Emory University.Chemical Waste Disposal Guidelines.
  • New Jersey Department of Health.Piperazine - Hazard Summary.
  • Alabama A&M University.Hazardous Waste Manual.
  • Guidechem.

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Personal protective equipment for handling Piperazine-1-carboxamidine hemisulfate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Process Chemists, and EHS Officers From: Senior Application Scientist, Chemical Safety Division Subject: Risk Mitigation and PPE Standards for Guanidinylation Reagents

Executive Summary & Hazard Logic

Piperazine-1-carboxamidine hemisulfate (CAS: 22365-47-5) is a critical electrophilic guanidinylation reagent. While often perceived as "safer" than volatile alternatives like cyanogen bromide, this salt presents a specific triad of hazards: inhalation toxicity (dust), hygroscopic clumping, and caustic irritation.

The Causality of Risk: The hemisulfate counter-ion stabilizes the guanidine core, rendering it a solid at room temperature. However, this stability comes with a physical cost: hygroscopicity . Upon exposure to ambient humidity, the fine powder becomes tacky, increasing the likelihood of glove contamination and subsequent transfer to surfaces (doorknobs, balances, sashes). Furthermore, as a guanidine derivative, it acts as a strong organic base; upon contact with mucous membranes (eyes, lungs), it hydrolyzes to release the free base, causing immediate irritation (H315, H319, H335).

This guide moves beyond generic "lab safety" to provide a targeted containment strategy for this specific compound.

The PPE Matrix: Barrier Selection

Standard latex gloves are insufficient. The basicity of guanidine derivatives can degrade natural rubber latex proteins over time, and they offer poor resistance to the organic solvents (e.g., DMF, Methanol) typically used to solubilize this reagent.

Table 1: Personal Protective Equipment Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Primary Hand Nitrile (NBR) , min 5 mil (0.12mm)NBR resists the basic nature of the solid salt. 5 mil provides tactile sensitivity for weighing while resisting micro-tears from crystalline particulates.
Secondary Hand Long-cuff Nitrile or Neoprene Double-gloving is mandatory during solubilization. The outer glove protects against solvent breakthrough (e.g., DMF) which carries the toxic salt through the skin (H312).
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Primary engineering control. The hemisulfate salt is a fine dust; inhalation causes rapid respiratory tract irritation (H332).
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the fine particulate nature of the powder. Goggles prevent dust migration behind the lens.
Body Poly-coated Lab Coat or ApronStandard cotton coats absorb hygroscopic dust. A non-woven, coated apron prevents the "sticky" residue from embedding in clothing.

Operational Protocol: The "Safe Path"

This workflow is designed to isolate the reagent from the open lab environment.

Phase A: Preparation & Weighing
  • Static Control: Guanidine salts are prone to static charge. Use an ionizing fan or antistatic gun inside the hood before dispensing.

  • Taring: Tare the weighing boat before bringing it near the reagent bottle to minimize open-container time.

  • The "Clean-Hand/Dirty-Hand" Rule: Designate your non-dominant hand as "dirty" (handles the spatula/bottle) and your dominant hand as "clean" (operates the balance/notebook).

Phase B: Solubilization (The Critical Risk Point)

Most accidents occur when adding solvent to the solid. The exothermic heat of solvation can cause micro-splattering.

  • Clamp the vessel: Never hold the flask by hand during solvent addition.

  • Add Solvent Slowly: Run the solvent down the side of the flask to wash down adherent powder.

  • Seal Immediately: Once dissolved, the risk shifts from dust inhalation to skin absorption.

Phase C: Decontamination

Because the substance is basic, standard water washes may just spread the slippery residue.

  • Neutralization: Wipe contaminated surfaces with a dilute (5%) acetic acid or citric acid solution. This converts the free base into a water-soluble, non-volatile acetate/citrate salt.

  • Final Wash: Follow with a soap and water rinse.[1]

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this reagent, emphasizing the "Double Glove" trigger point.

G Start Start: Reagent Retrieval RiskCheck Check Form: Solid vs. Solution Start->RiskCheck SolidPath Solid Handling (Weighing) RiskCheck->SolidPath Powder SolnPath Solution Handling (Reaction) RiskCheck->SolnPath Dissolved PPE_Solid PPE: Single Nitrile (5mil) + Goggles SolidPath->PPE_Solid PPE_Soln PPE: Double Glove (Outer: Chem Resistant) SolnPath->PPE_Soln Hood Engineering Control: Fume Hood Required PPE_Solid->Hood PPE_Soln->Hood Decon Decon: 5% Acetic Acid Wipe Hood->Decon Post-Op Waste Disposal: Solid/Liquid Chemical Waste Decon->Waste

Figure 1: Operational logic flow for Piperazine-1-carboxamidine hemisulfate, highlighting the escalation of PPE during solution-phase handling.

Emergency Response & Disposal

Immediate First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel (H332).

  • Skin Contact: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption. Wash with copious soap and water for 15 minutes.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[2][3][4] Remove contact lenses if present and easy to do (H319).[3][4]

Waste Disposal Strategy
  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong acids in the waste stream, as this can generate heat or toxic byproducts.

  • Labeling: Tag waste clearly as "Basic Organic Solid/Liquid" with "Toxic" and "Irritant" pictograms.

References

  • National Institutes of Health (NIH). (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2024). Nitrile Glove Chemical-Compatibility Reference.[5] Retrieved from [Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.